molecular formula C5H10O5 B583951 d-Ribose-1-d CAS No. 119540-50-0

d-Ribose-1-d

Cat. No.: B583951
CAS No.: 119540-50-0
M. Wt: 151.136
InChI Key: PYMYPHUHKUWMLA-CTKLWWRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribose-1-d, also known as this compound, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R)-2-deuteriooxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-ROIYBNBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of α-D-Ribose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of α-D-Ribose 1-Phosphate

α-D-Ribose 1-phosphate (R1P) stands as a cornerstone intermediate in the chemoenzymatic synthesis of a vast array of nucleoside analogues, many of which are pivotal in the development of antiviral and anticancer therapeutics.[1][2][3] Its unique structure, featuring an activated C1 carbon of the ribose moiety, makes it an ideal glycosyl donor for nucleoside phosphorylases, enabling the efficient and stereospecific formation of the critical N-glycosidic bond.[4][5] However, the practical application of R1P has historically been constrained by challenges in its synthesis; traditional chemical methods often suffer from low yields and a lack of anomeric selectivity, while early enzymatic approaches were hampered by unfavorable thermodynamic equilibria.[1][2][3]

This guide provides a comprehensive overview of modern, high-yield enzymatic strategies for the synthesis of α-D-ribose 1-phosphate. Moving beyond simple protocols, we will explore the biochemical rationale behind these advanced methodologies, offering field-proven insights to empower researchers, scientists, and drug development professionals to produce this key intermediate with efficiency and high purity.

The Core Reaction: Nucleoside Phosphorylase-Catalyzed Phosphorolysis

The fundamental enzymatic route to R1P is the reversible phosphorolysis of a nucleoside, catalyzed by a class of enzymes known as nucleoside phosphorylases (NPs).[4] These enzymes cleave the glycosidic bond between the nucleobase and the ribose sugar in the presence of inorganic phosphate (Pi), yielding R1P and the corresponding free nucleobase.[5][6]

Two primary families of NPs are employed for this purpose:

  • Purine Nucleoside Phosphorylases (PNPs; EC 2.4.2.1): These enzymes are specific for purine nucleosides such as guanosine or inosine.[4][5][7]

  • Uridine Phosphorylases (UPs; EC 2.4.2.3): These enzymes catalyze the phosphorolysis of pyrimidine nucleosides, primarily uridine.[8][9][10]

The core reaction is illustrated below:

G cluster_0 Reversible Phosphorolysis Nucleoside Purine/Pyrimidine Nucleoside NP Nucleoside Phosphorylase (PNP or UP) Nucleoside->NP Pi Inorganic Phosphate (Pi) Pi->NP R1P α-D-Ribose 1-Phosphate R1P->NP Base Free Nucleobase Base->NP NP->Nucleoside NP->Pi NP->R1P NP->Base

Caption: Reversible phosphorolysis catalyzed by Nucleoside Phosphorylases.

The Central Challenge: Thermodynamic Equilibrium

The primary obstacle in synthesizing R1P from natural nucleosides is that the phosphorolysis reaction is tightly controlled by thermodynamics.[2][3] The reaction equilibrium often lies unfavorably, resulting in low conversion rates and modest isolated yields, typically in the range of 25-30%.[3][11] This necessitates the development of sophisticated strategies to shift the equilibrium towards product formation.

Advanced Strategies for High-Yield R1P Synthesis

To overcome the limitations of thermodynamic equilibrium, two principal strategies have proven to be exceptionally effective in achieving high, often near-quantitative, yields of R1P.

Strategy 1: Near-Irreversible Phosphorolysis Using a Modified Substrate

This elegant approach utilizes a chemically modified nucleoside substrate, 7-methylguanosine, whose corresponding base, 7-methylguanine, is a very poor substrate for the reverse reaction.[12]

Causality of Success: The enzymatic phosphorolysis of 7-methylguanosine by PNP proceeds efficiently. However, the resulting 7-methylguanine base has two key properties that prevent the reverse reaction:

  • Low Nucleophilicity: The methylation at the N7 position reduces the nucleophilicity of the purine ring system, making it a poor substrate for PNP-catalyzed glycosidic bond formation.[3]

  • In Situ Precipitation: 7-methylguanine is often sparingly soluble under typical reaction conditions and can precipitate out of the solution, effectively removing it from the equilibrium and pulling the reaction to completion according to Le Châtelier's principle.[3]

This method transforms a reversible process into a near-irreversible one, enabling the synthesis of R1P in near-quantitative yields.[1][12]

G cluster_0 Irreversible Phosphorolysis Workflow Start Start Reactants 7-Methylguanosine + Phosphate Buffer Start->Reactants Reaction Incubate with Purine Nucleoside Phosphorylase (PNP) Reactants->Reaction Precipitation Precipitation of 7-Methylguanine Reaction->Precipitation Separation Centrifugation/ Filtration Precipitation->Separation Supernatant Supernatant (Contains R1P) Separation->Supernatant Purification Product Isolation (e.g., Barium Salt Precipitation) Supernatant->Purification Product Purified α-R1P Purification->Product

Caption: Workflow for R1P synthesis via irreversible phosphorolysis.

Strategy 2: Deamination-Driven Biocatalytic Cascade

A powerful alternative is to use a multi-enzyme cascade that consumes the nucleobase byproduct of the primary reaction, thereby preventing the reverse reaction from occurring. A highly effective system couples the phosphorolysis of guanosine by PNP with the deamination of the resulting guanine by guanine deaminase (GuaD).[2][3]

Causality of Success: This two-step cascade operates as follows:

  • Step 1 (PNP): Guanosine is converted by PNP into R1P and guanine.

  • Step 2 (GuaD): Guanine deaminase immediately and irreversibly converts the guanine into xanthine.

Xanthine is not a substrate for PNP, so it cannot be used to drive the reverse reaction back to guanosine.[13] This continuous removal of the guanine byproduct provides a powerful thermodynamic pull, driving the reaction forward to achieve near-total conversion of guanosine into R1P.[2][3]

G cluster_0 Deamination-Driven Biocatalytic Cascade Guanosine Guanosine PNP PNP Guanosine->PNP Pi Phosphate Pi->PNP R1P α-D-Ribose 1-Phosphate Guanine Guanine GuaD Guanine Deaminase Guanine->GuaD Xanthine Xanthine PNP->R1P PNP->Guanine GuaD->Xanthine Irreversible Deamination

Caption: R1P synthesis using a PNP-Guanine Deaminase cascade.

Comparative Analysis of Synthesis Strategies

The choice of synthesis strategy depends on factors such as substrate availability, cost, and desired scale. Both advanced methods offer significant advantages over direct phosphorolysis of natural nucleosides.

StrategyKey Enzyme(s)SubstrateKey AdvantageReported Yield (Isolated)
Direct Phosphorolysis PNP or UPGuanosine or UridineSimple one-enzyme system~25-31%[3]
Irreversible Phosphorolysis PNP7-MethylguanosineNear-irreversible reaction; high conversion74-94%[1][12]
Deamination Cascade PNP + Guanine DeaminaseGuanosineUses natural, cheaper substrate; high conversionUp to 79%[2][3]

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should optimize parameters based on their specific enzyme preparations and analytical capabilities.

Protocol: Synthesis of R1P via Irreversible Phosphorolysis

Adapted from Varizhuk et al. (2022)[12]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer, pH 7.0.

    • Dissolve 7-methylguanosine hydroiodide salt in the phosphate buffer to a final concentration of 50 mM.

  • Enzymatic Reaction:

    • Warm the substrate solution to 37°C.

    • Add Purine Nucleoside Phosphorylase (PNP) to a final concentration of 1-5 U/mL. Note: Optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.

  • Reaction Monitoring & Termination:

    • Monitor the reaction progress by HPLC, observing the disappearance of the 7-methylguanosine peak and the formation of the 7-methylguanine peak. The reaction is complete when the substrate is fully consumed.

    • Terminate the reaction by heating to 95°C for 5 minutes to denature the enzyme.

    • Cool the mixture on ice for 30 minutes to ensure complete precipitation of 7-methylguanine.

  • Product Isolation:

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated base and denatured enzyme.

    • Carefully collect the supernatant containing the soluble R1P.

    • To the supernatant, add a 1 M solution of barium acetate dropwise until precipitation ceases. This will precipitate R1P as a barium salt.

    • Collect the barium salt of R1P by centrifugation, wash with cold water and then ethanol, and dry under vacuum.

Protocol: Synthesis of R1P via Deamination-Driven Cascade

Adapted from Motter et al. (2024)[2][3]

  • Reagent Preparation:

    • Prepare a 200 mM potassium phosphate buffer, pH 7.5.

    • Dissolve guanosine in the phosphate buffer to a final concentration of 100 mM. Note: Gentle heating may be required to fully dissolve the guanosine. Cool to reaction temperature before adding enzymes.

  • Enzymatic Reaction:

    • Bring the substrate solution to the optimal reaction temperature (e.g., 50-60°C if using thermostable enzymes).

    • Add Purine Nucleoside Phosphorylase (PNP) and Guanine Deaminase (GuaD) to final concentrations of 5-10 U/mL each.

    • Incubate the reaction at the chosen temperature for 6-24 hours. The byproduct, xanthine, has low solubility and may precipitate.

  • Reaction Monitoring & Termination:

    • Monitor the reaction by HPLC for the complete conversion of guanosine.

    • Terminate the reaction by centrifugation (10,000 x g, 15 min) to remove precipitated xanthine and any insoluble enzyme fractions. Alternatively, use heat denaturation if enzymes are not being recycled.

  • Product Isolation:

    • Collect the supernatant containing the soluble R1P.

    • The R1P can be isolated as a barium or bis(cyclohexylammonium) salt as described in Protocol 4.1, step 4.

Product Analysis and Quantification

Ensuring the purity and concentration of the synthesized R1P is critical for its use in subsequent reactions.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an anion-exchange column is the gold standard for assessing the purity of R1P and quantifying yield by comparing the peak area to a known standard.

  • Coupled Enzymatic Assay: The concentration of R1P can be determined using a spectrophotometric assay.[14] In this assay, R1P and adenine are converted by adenosine phosphorylase to adenosine, which is then deaminated by adenosine deaminase to inosine. The change in absorbance at ~265 nm corresponding to this conversion can be measured to quantify the initial amount of R1P.[14]

  • Phosphate Analysis: The total phosphate content can be measured using colorimetric methods, such as the vanadate-molybdate method, to confirm the concentration of the phosphate-containing product.[15]

Conclusion and Future Outlook

The enzymatic synthesis of α-D-ribose 1-phosphate has matured from a low-yielding process into a robust and highly efficient technology. By employing strategies that circumvent thermodynamic equilibrium, such as irreversible phosphorolysis and coupled enzyme cascades, researchers can now produce this vital building block on a preparative scale with excellent yields and purity.[1][2] These advancements not only facilitate the discovery and development of novel nucleoside-based therapeutics but also align with the principles of green chemistry by reducing the need for toxic reagents and complex purification schemes inherent in older methods.[2][3] Future work will likely focus on the development of immobilized enzyme systems for continuous flow production and the discovery of novel nucleoside phosphorylases with enhanced stability and broader substrate scope.

References

  • Varizhuk, I. V., Oslovsky, V. E., Solyev, P. N., Drenichev, M. S., & Mikhailov, S. N. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347. [Link]

  • ResearchGate. (n.d.). Synthesis of α‐ D ‐Ribose 1‐Phosphate and 2‐Deoxy‐α‐ D ‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. [Link]

  • Kierdaszuk, B., et al. (2000). Bio-catalytic synthesis of unnatural nucleosides possessing a large functional group such as a fluorescent molecule by purine nucleoside phosphorylase. Catalysis Science & Technology. [Link]

  • Petrova, O. E., et al. (2021). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences. [Link]

  • Mehdi, A. M., et al. (2011). A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • He, Y., et al. (2020). Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. Molecules. [Link]

  • Motter, J., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are Uridine phosphorylase inhibitors and how do they work?. [Link]

  • Wikipedia. (n.d.). Purine nucleoside phosphorylase. [Link]

  • Proteopedia. (2019). Purine nucleoside phosphorylase. [Link]

  • Motter, J., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. Green Chemistry. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Ribose-1-phosphate (PAMDB000637). [Link]

  • ProQuest. (n.d.). Phosphate: A Starting Material for the Enzymatic Synthesis of Pseudouridine Monophosphate. [Link]

  • ResearchGate. (n.d.). Strategies for the (chemo)enzymatic synthesis of ribose-1-phosphate.... [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Phosphate. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Determination of Phosphate by a Colorimetric Method. [Link]

  • Abdessamad, F. A., et al. (1987). Deoxyribose 1-phosphate: radioenzymatic and spectrophotometric assays. Analytical Biochemistry. [Link]

  • NCERT. (n.d.). Chapter 5 - Molecular Basis Of Inheritance. [Link]

  • PubChem. (n.d.). Ribose-1-Phosphate. [Link]

  • Nandanan, E., et al. (2000). Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Uridine phosphorylase. [Link]

Sources

The Transient Link: D-Ribose 1-Phosphate in Purine Salvage and Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribose 1-phosphate (R1P) is often overshadowed by its thermodynamically stable isomer, Ribose 5-phosphate (R5P). However, R1P acts as the critical thermodynamic gatekeeper between nucleoside salvage and central carbon metabolism. This guide dissects the bio-structural instability of R1P, its obligatory enzymatic trafficking via Purine Nucleoside Phosphorylase (PNP) and Phosphopentomutase (PPM), and the experimental frameworks required to quantify this labile intermediate.

The Bio-Structural Foundation: Anomeric Instability

Unlike the stable ester linkage in R5P, R1P possesses a phosphate group at the anomeric carbon (C1) of the


-D-ribofuranose ring. This configuration creates a high-energy glycosyl-phosphate bond.
Thermodynamic Bias

The conversion of R1P to R5P is driven by a significant release of free energy (


). In aqueous solution, R1P is labile and prone to hydrolysis, necessitating efficient enzymatic channeling.
  • Structural Consequence: The phosphate group at C1 locks the ribose in the furanose form, preventing the ring-opening required for isomerization until the phosphate is moved to C5.

  • Metabolic Implication: High intracellular concentrations of R1P are cytotoxic; thus, cellular flux is evolutionarily tuned to rapidly convert R1P to R5P or reutilize it immediately for nucleoside synthesis.

The Enzymatic Core: Purine Nucleoside Phosphorylase (PNP)

PNP (EC 2.4.2.[1]1) is the primary generator of R1P in mammalian tissues. It catalyzes the reversible phosphorolysis of purine nucleosides.

Reaction Stoichiometry:



Mechanistic Insight

PNP utilizes an


-like mechanism where the transition state has significant oxocarbenium ion character.
  • Phosphorolysis vs. Hydrolysis: PNP excludes water from the active site, forcing inorganic phosphate (

    
    ) to act as the nucleophile. This conserves the energy of the glycosidic bond in the form of the high-energy phosphate bond of R1P.
    
  • Substrate Specificity: Human PNP accepts Guanosine, Inosine, and their deoxy-counterparts but not Adenosine. This specificity is crucial for the etiology of PNP-deficiency immunodeficiencies.

Visualization: The PNP-PPM Axis

The following diagram illustrates the bidirectional flux where R1P serves as the hinge between nucleoside salvage and the Pentose Phosphate Pathway.

R1P_Metabolism cluster_salvage Nucleoside Salvage cluster_central Central Metabolism Inosine Inosine/Guanosine Base Hypoxanthine/Guanine Inosine->Base PNP + Pi R1P Ribose 1-Phosphate (R1P) Inosine->R1P Phosphorolysis Base->Inosine Reverse Flux R1P->Inosine R5P Ribose 5-Phosphate (R5P) R1P->R5P Phosphopentomutase (PPM/PGM) PRPP PRPP R5P->PRPP PRPP Synthetase Glycolysis Glycolysis / PPP R5P->Glycolysis Transketolase

Figure 1: The Central Role of R1P connecting Nucleoside Catabolism (Red) to Central Carbon Metabolism (Blue) via Phosphopentomutase.

The Phosphopentomutase (PPM) Shunt

While PNP generates R1P, Phosphopentomutase (EC 5.4.2.7) dictates its fate.

  • Function: Catalyzes the intramolecular transfer of the phosphate group from C1 to C5.

  • Cofactor Requirement: The reaction requires a bisphosphate cofactor (Ribose 1,5-bisphosphate or Glucose 1,6-bisphosphate) to prime the active site serine residue.

  • The "Ribose Shunt": In hypoxic tumors, this pathway allows nucleosides to serve as a non-oxidative carbon source for glycolysis. The R1P

    
     R5P conversion bypasses the oxidative phase of the Pentose Phosphate Pathway.
    

Experimental Protocol: Coupled Spectrophotometric Assay

Objective: Quantify R1P generation kinetics by coupling PNP activity to Xanthine Oxidase (XOD). Principle: R1P itself is difficult to detect directly in real-time. This assay measures the concomitant release of Hypoxanthine from Inosine, which is oxidized to Uric Acid.[2] Uric Acid accumulation is monitored at 293 nm.[2]

Reagents & Setup
ComponentConcentration (Final)Role
Buffer50 mM KH₂PO₄ (pH 7.4)Substrate (

) & Buffer
Substrate1 mM InosineNucleoside Source
Coupling Enzyme0.1 Units Xanthine OxidaseConverts Hypoxanthine

Uric Acid
Target EnzymeVariable PNPThe sample to be analyzed
DetectionUV Spectrophotometer

(

)
Step-by-Step Methodology
  • Blank Preparation: In a quartz cuvette, add Buffer and Inosine. Zero the spectrophotometer.

  • Coupling Check: Add XOD. Monitor absorbance for 60 seconds to ensure no background hypoxanthine is present (slope should be zero).

  • Initiation: Add the PNP sample (lysate or purified enzyme). Mix immediately by inversion.

  • Data Acquisition: Record

    
     for 3–5 minutes. The reaction should be linear.
    
  • Calculation:

    
    
    
Self-Validating Control

To confirm the signal is derived from the PNP pathway and not background oxidation:

  • Inhibitor Check: Add 10

    
    M Immucillin-H (Forodesine) . The reaction velocity should drop to near zero immediately. If absorbance continues to rise, non-specific oxidation is occurring.
    

Coupled_Assay Step1 Step 1: Inosine + Pi (Substrate Pool) Step2 PNP Reaction (Rate Limiting Step) Step1->Step2 Step3 Intermediate: Hypoxanthine + R1P Step2->Step3 Step4 Xanthine Oxidase (XOD) (Coupling Enzyme) Step3->Step4 Hypoxanthine enters XOD Step5 Product: Uric Acid (Absorbance @ 293nm) Step4->Step5

Figure 2: Logical flow of the PNP-XOD coupled assay for kinetic analysis.

Therapeutic Implications

The R1P axis is a validated target in oncology and immunology.

PNP Inhibitors (Transition State Analogs)

Drugs like Forodesine mimic the oxocarbenium transition state of the PNP reaction.

  • Mechanism: By blocking PNP, intracellular dGTP accumulates (via the deoxy-pathway), leading to T-cell apoptosis.

  • R1P Relevance: Inhibition prevents the recycling of bases and the generation of R1P, starving the salvage pathway.

Fluorinated Analogs

2-deoxy-2-fluoro-D-ribose 1-phosphate is a modified metabolite used in mechanistic studies. The fluorine atom at C2 destabilizes the oxocarbenium transition state, slowing the reaction and allowing crystallographic capture of enzyme-substrate complexes.

References

  • Ealick, S. E., et al. (1990). "Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase." Journal of Biological Chemistry.

  • Schramm, V. L. (2002). "Development of Transition State Analogues of Purine Nucleoside Phosphorylase as Anti-T-Cell Agents." Biochimica et Biophysica Acta.

  • Tozzi, M. G., et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." FEBS Journal.

  • Bzowska, A., et al. (2000).[3] "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics.

  • Kalckar, H. M. (1947).[4] "The Enzymatic Synthesis of Purine Ribosides." Journal of Biological Chemistry.

Sources

D-Ribose 1-Phosphate: Chemical Structure, Properties, and Biocatalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of D-Ribose 1-Phosphate (R1P), a critical high-energy intermediate in nucleoside metabolism and biocatalysis.

Executive Summary

D-Ribose 1-Phosphate (R1P) is a pentose phosphate intermediate that plays a pivotal role in the salvage pathways of purine and pyrimidine nucleotides.[1][2] Unlike its more stable isomer, Ribose 5-Phosphate (R5P), R1P contains a high-energy glycosidic phosphate bond at the anomeric carbon (C1). This thermodynamic instability drives the enzymatic synthesis of nucleosides via Nucleoside Phosphorylases (NPs) , making R1P a high-value reagent in the biocatalytic synthesis of antiviral and anticancer nucleoside analogs (e.g., Ribavirin, Islatravir).

This guide details the structural chemistry, thermodynamic properties, and experimental protocols for the generation and utilization of R1P in drug development.

Chemical Structure & Stereochemistry

R1P is strictly defined by its stereochemical configuration at the anomeric center. In biological systems, it exists almost exclusively as the


-anomer  of the furanose ring.
2.1 Structural Configuration
  • IUPAC Name:

    
    -D-Ribofuranosyl phosphate
    
  • Formula: C

    
    H
    
    
    
    O
    
    
    P
  • Molecular Weight: 230.11 g/mol (Free Acid)

  • Anomeric Configuration: The phosphate group is attached to C1 in the

    
    -position (axial), cis to the hydroxyl group at C2 and trans to the hydroxymethyl group at C4.
    

Key Structural Features:

  • Furanose Ring: The five-membered ring adopts a C3'-endo (North) or C2'-endo (South) pucker depending on solution conditions, though the presence of the bulky phosphate at C1 influences this equilibrium.

  • Glycosidic Phosphate Bond: The C1-O-P bond is a hemiacetal phosphate . This bond is significantly more labile and higher in energy than the primary ester bond found in Ribose 5-Phosphate.

  • C2-OH Interaction: The proximity of the C2 hydroxyl group to the C1 phosphate can facilitate intramolecular catalysis, contributing to its acid lability.

Comparison of Isomers:

Feature

-D-Ribose 1-Phosphate (R1P)
D-Ribose 5-Phosphate (R5P)
Phosphate Position C1 (Anomeric)C5 (Primary Alcohol)
Bond Type Glycosyl Phosphate (High Energy)Phosphoester (Stable)
Stability (Acid) Highly Labile (

min at pH 1)
Stable
Metabolic Role Nucleoside Salvage (PNP substrate)Pentose Phosphate Pathway
Physicochemical Properties & Thermodynamics
3.1 Thermodynamic Instability

R1P is a "high-energy" compound, similar to Glucose-1-Phosphate. The standard free energy of hydrolysis (


) is significantly more negative than that of a standard phosphate ester.
  • 
     (R1P): 
    
    
    
    kJ/mol (Exergonic)
  • 
     (R5P): 
    
    
    
    kJ/mol

This high energy potential is what drives the phosphorolysis reaction in the direction of nucleoside synthesis when coupled with a nucleobase.

3.2 Stability Profile

R1P is notoriously unstable, particularly in acidic conditions.

  • Acidic pH (< 4): Rapid hydrolysis to Ribose and Inorganic Phosphate (P

    
    ). The mechanism involves protonation of the phosphate oxygen, followed by the formation of an oxocarbenium ion intermediate.
    
  • Neutral pH (7.0): Moderately stable at room temperature. At elevated temperatures (100°C), the half-life is approximately 73 minutes.[3][4]

  • Basic pH (> 8): Relatively stable, though susceptible to

    
    -elimination reactions over prolonged periods.
    

Storage Recommendation: R1P is best stored as a cyclohexylammonium salt at -20°C in a desiccated environment to prevent hydrolysis.

Biosynthesis & Metabolic Pathways

R1P occupies a central node connecting the Pentose Phosphate Pathway (PPP) with Nucleotide Metabolism .

4.1 The Phosphopentomutase (PPM) Equilibrium

The enzyme Phosphopentomutase (PPM) (EC 5.4.2.7) catalyzes the interconversion of R1P and R5P.[5] This reaction is analogous to the phosphoglucomutase reaction in glycolysis.

  • Equilibrium: The equilibrium heavily favors R5P (approx. 95:5 ratio) due to the greater thermodynamic stability of the phosphoester bond.

  • Mechanism: Involves a Ribose-1,5-Bisphosphate intermediate and a phosphorylated serine residue in the enzyme active site.

4.2 Nucleoside Phosphorylase (NP) Reaction

Purine Nucleoside Phosphorylase (PNP) and Uridine Phosphorylase (UP) catalyze the reversible phosphorolysis of nucleosides.



  • In Vivo Direction: Typically favors nucleoside degradation (phosphorolysis) to generate R1P for carbon metabolism.

  • In Vitro Application: By controlling concentrations and removing the base, the reaction can be driven to synthesize R1P.

MetabolicPathways Nucleoside Nucleoside (e.g., Inosine) Base Nucleobase (e.g., Hypoxanthine) Nucleoside->Base PNP/UP (Phosphorolysis) R1P α-D-Ribose 1-Phosphate (High Energy) Nucleoside->R1P Pi Inorganic Phosphate (Pi) Pi->R1P R5P D-Ribose 5-Phosphate (Stable) R1P->R5P Phosphopentomutase (PPM) PPP Pentose Phosphate Pathway R5P->PPP Metabolism

Figure 1: Metabolic positioning of R1P.[1][2][6][7] It serves as the transient link between stable nucleosides and the central carbon metabolism (PPP).

Synthetic Applications: Biocatalytic Cascades

In drug development, R1P is the "universal donor" for the enzymatic synthesis of modified nucleosides. Chemical synthesis of nucleosides is often multi-step and requires protecting groups. Biocatalysis using R1P offers a "one-pot" stereoselective route.

5.1 Transglycosylation Strategy

This method exchanges the base of a starting nucleoside (donor) with a modified base (acceptor).

  • Step 1 (Phosphorolysis): Donor Nucleoside (e.g., Guanosine) + P

    
    
    
    
    
    Guanine + R1P
  • Step 2 (Glycosylation): R1P + Modified Base (e.g., 2-Fluoroadenine)

    
     Modified Nucleoside + P
    
    
    

Optimization: To drive the reaction forward, the byproduct (Guanine) must be removed.[2] This is often achieved by adding Guanase (Guanine Deaminase) , which converts Guanine to Xanthine (irreversible), shifting the equilibrium toward R1P formation.[8]

Analytical Characterization

Identifying R1P requires distinguishing it from R5P and free Ribose.

6.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for characterization.

  • 
    P NMR:  R1P exhibits a distinct signal downfield from inorganic phosphate.
    
    • Shift:

      
       ppm (pH dependent).
      
    • Coupling: Shows coupling to H1 and C1.

  • 
    H NMR:  The anomeric proton (H1) is diagnostic.
    
    • Shift:

      
       ppm (dd).
      
    • Coupling (

      
      ):  Large coupling constant (
      
      
      
      Hz) due to the proximity of the phosphate.
  • 
    C NMR:  The anomeric carbon (C1) is a doublet due to C-P coupling.
    
    • Shift:

      
       ppm.
      
6.2 HPLC Analysis
  • Column: Anion Exchange (SAX) or Ion-Pairing Reverse Phase (C18 + Tetrabutylammonium bisulfate).

  • Detection: UV (indirect, if coupled with nucleotides) or Refractive Index (RI).

  • Retention: R1P typically elutes before R5P on anion exchange columns due to the lower negative charge density or specific interaction of the glycosyl phosphate.

Experimental Protocol: Enzymatic Generation of R1P

Objective: Synthesize and isolate R1P (as a barium or cyclohexylammonium salt) from Guanosine.

Reagents:

  • Guanosine (Substrate)[1][2]

  • Potassium Phosphate buffer (50 mM, pH 7.5)

  • Purine Nucleoside Phosphorylase (PNP) (bacterial source, e.g., E. coli)[9]

  • Guanine Deaminase (Guanase) (optional, to drive equilibrium)

Workflow:

  • Reaction Setup: Dissolve Guanosine (10 mM) in Phosphate buffer. Add PNP (0.1 U/mL).

  • Incubation: Incubate at 37°C or 50°C (if using thermophilic enzymes) for 2-4 hours.

  • Monitoring: Monitor the decrease in Guanosine and formation of Guanine/Xanthine via HPLC (UV 254 nm).

  • Precipitation (Purification):

    • Remove enzyme via ultrafiltration (10 kDa cutoff).

    • Precipitate inorganic phosphate (P

      
      ) by adding Magnesium Acetate and Ammonia (forming Struvite) or Barium Acetate (forming Barium Phosphate).
      
    • Filter. The supernatant contains R1P.

  • Isolation: Precipitate R1P by adding Ethanol (up to 80% v/v) and Barium Acetate. Collect the white solid.

Critical Control: Maintain pH > 7.0 throughout purification. Acidic shifts will hydrolyze R1P rapidly.

References
  • Enzymatic Synthesis of Nucleosides: Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis. (2022).[1][2][9] Current Protocols.

  • Thermodynamics of Phosphorolysis: Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate.[10] (1991). Biochemistry.

  • Stability of Ribose: Rates of decomposition of ribose and other sugars: implications for chemical evolution. (1995). PNAS.[4]

  • Metabolic Role: Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.[6] (2021).[1][7] Microorganisms.

  • Biocatalytic Cascades: A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate.[1][2] (2024).[1][7][11] Green Chemistry.

Sources

Technical Guide: D-Ribose 1-Phosphate (R1P) in Nucleoside Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribose 1-Phosphate (R1P) represents a high-energy, thermodynamically activated glycosyl donor that bypasses the ATP-intensive steps of the canonical de novo nucleotide synthesis pathways. Unlike the primary cellular donor 5-phospho-D-ribosyl-1-pyrophosphate (PRPP), which drives the de novo and salvage pathways via phosphoribosyltransferases, R1P functions exclusively within the nucleoside phosphorylase (NP) salvage ecosystem.

For drug development, R1P is the "hidden engine" behind the enzymatic transglycosylation of high-value nucleoside analogs (e.g., Cladribine, Fludarabine, Ribavirin). This guide details the mechanistic advantages of R1P, methods to overcome its inherent thermodynamic instability, and protocols for its deployment in biocatalytic manufacturing.

Part 1: Mechanistic Foundations & Thermodynamics[1]

The R1P vs. PRPP Paradigm

In cellular metabolism, nucleotide synthesis is bifurcated. Understanding the distinction between R1P and PRPP is critical for experimental design.

FeaturePRPP (Phosphoribosyl Pyrophosphate)R1P (Ribose 1-Phosphate)
Origin Ribose-5-Phosphate + ATP (via PRPP Synthetase)Nucleoside Phosphorolysis (via Nucleoside Phosphorylase)
Energy Cost High (Requires ATP)Low (Phosphate-driven, ATP-independent)
Enzyme Class Phosphoribosyltransferases (PRTs)Nucleoside Phosphorylases (NPs)
Thermodynamics Irreversible (

hydrolysis drives reaction)
Reversible (Equilibrium often favors cleavage)
Stability ModerateLow (Susceptible to mutase activity & hydrolysis)
The Thermodynamic Challenge

The synthesis of nucleosides from R1P is governed by the equilibrium constant (


) of the Nucleoside Phosphorylase reaction:


  • The Problem: For many natural nucleosides (e.g., Inosine, Guanosine), the equilibrium favors phosphorolysis (cleavage), meaning

    
     is often 
    
    
    
    . The reaction naturally wants to make Base + R1P, not the other way around.
  • The Solution: To use R1P for synthesis, one must couple the reaction to a thermodynamic "sink" that consumes the released base or utilizes a donor with a high-energy glycosidic bond (e.g., 7-methylguanosine) to drive the reaction forward.

Pathway Visualization

The following diagram illustrates the salvage pathway where R1P serves as the central hub, distinct from the PRPP route.

R1P_Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase (ATP -> AMP) R1P Ribose-1-Phosphate (R1P) R5P->R1P Phosphopentomutase (Reversible) Nucl_B Target Nucleoside (Product) R1P->Nucl_B Synthesis Nucl_A Donor Nucleoside (e.g., Uridine) Nucl_A->R1P Phosphorolysis Base_A Donor Base (e.g., Uracil) Nucl_A->Base_A Phosphorylase (+Pi) Base_B Target Base (e.g., 2,6-DAP) Base_B->Nucl_B Phosphorylase (-Pi)

Figure 1: The Central Role of R1P in the Salvage Pathway. Note the reversible nature of the R1P node compared to the ATP-driven PRPP pathway.

Part 2: Enzymatic Synthesis Strategies

The "Transglycosylation" Architecture

The most robust method for synthesizing nucleoside analogs is Enzymatic Transglycosylation . This is a "one-pot" bi-enzyme system where one nucleoside phosphorylase (NP-1) cleaves a donor nucleoside to generate R1P in situ, which is immediately consumed by a second phosphorylase (NP-2) to glycosylate the target base.

Mechanism:

  • Donor Cleavage: Uridine +

    
    
    
  • Acceptor Coupling:

    
    
    

Key Advantage: The phosphate (


) acts catalytically. It is released in step 2 and recycled in step 1, requiring only catalytic amounts of phosphate buffer (10–50 mM).
Visualization of Transglycosylation

Transglycosylation Donor Donor Nucleoside (e.g., 7-Methylguanosine) PNP1 Enzyme 1 (Phosphorolysis) Donor->PNP1 BaseOut Waste Base (e.g., 7-Methylguanine) Pi Inorganic Phosphate (Pi) Pi->PNP1 R1P R1P Intermediate PNP2 Enzyme 2 (Synthesis) R1P->PNP2 BaseIn Target Base (e.g., 2-Chloroadenine) BaseIn->PNP2 Product Product Nucleoside (e.g., Cladribine) PNP1->BaseOut PNP1->R1P Generates R1P PNP2->Pi Recycles Pi PNP2->Product

Figure 2: The Transglycosylation Cycle. Note the recycling of Inorganic Phosphate (Pi), allowing the reaction to proceed with catalytic phosphate concentrations.

Part 3: Experimental Protocols

Protocol A: Irreversible Generation of R1P (The 7-Methylguanosine Method)

Rationale: Standard phosphorolysis is reversible. To isolate R1P or drive a difficult reaction, use 7-methylguanosine as the donor. The resulting base (7-methylguanine) has poor solubility and a unique electronic structure that renders the phosphorolysis essentially irreversible (


).

Reagents:

  • Substrate: 7-Methylguanosine iodide (synthesized by methylation of guanosine).

  • Enzyme: Purine Nucleoside Phosphorylase (PNP), E. coli recombinant.[1]

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

Workflow:

  • Preparation: Dissolve 7-methylguanosine (10 mM) in phosphate buffer.

  • Initiation: Add PNP (0.5 U/mL). Incubate at 25°C.

  • Reaction Monitoring: Monitor the decrease in absorbance at 258 nm (loss of cationic form) or HPLC.

  • Completion: The reaction proceeds to >95% completion due to the instability of the N-glycosidic bond in the positively charged 7-methylguanosine.

  • Isolation (Optional): To isolate R1P, precipitate the phosphate with Barium (BaCl2) and the enzyme with ultrafiltration. Note: R1P is unstable; immediate usage in a coupled reaction is preferred.

Protocol B: "One-Pot" Synthesis of Cladribine (2-CdA)

Rationale: This protocol uses Uridine as a stable, cheap ribose donor and Uridine Phosphorylase (UP) coupled with PNP.

Reagents:

  • Donor: Uridine (50 mM).

  • Acceptor: 2-Chloroadenine (10 mM). Note: Low solubility of acceptor is the rate-limiting factor.

  • Enzymes:

    • Uridine Phosphorylase (UP) from E. coli (10 U).

    • Purine Nucleoside Phosphorylase (PNP) from E. coli (10 U).

  • Buffer: 2 mM Potassium Phosphate buffer, pH 7.2 (Low phosphate favors synthesis by mass action if product precipitates, but here we use low phosphate to minimize buffer salt interference in downstream purification).

Step-by-Step:

  • Solubilization: Suspend 2-Chloroadenine in the buffer. It will not fully dissolve.

  • Addition: Add Uridine (5-fold molar excess). The excess drives the equilibrium toward the product.

  • Enzyme Cocktail: Add UP and PNP simultaneously.

  • Incubation: Incubate at 40°C–50°C with gentle shaking.

    • Expert Tip: Thermostable enzymes (e.g., from Geobacillus) allow higher temperatures, increasing the solubility of the 2-Chloroadenine acceptor.

  • Monitoring: Analyze aliquots via HPLC (C18 column, MeOH/Water gradient). Watch for the disappearance of the base (2-Chloroadenine) and appearance of Cladribine.

  • Termination: Filter off the enzyme (10 kDa cutoff) or heat inactivate (if not using thermostable variants).

  • Purification: Upon cooling, the unreacted 2-chloroadenine and the product may precipitate. Differential solubility or crystallization is used for purification.

Part 4: Data & Industrial Relevance[3]

Comparative Yields by Donor Type

The choice of R1P donor drastically affects yield.

Donor SystemReversibilityTypical YieldNotes
Uridine / UP Reversible40–60%Cheap, requires excess donor.
Thymidine / TP Reversible50–70%Often better equilibrium than Uridine.
7-Methylguanosine Irreversible >90% Expensive, but drives difficult reactions.
Guanosine + Guanine Deaminase Coupled>85%Deaminase removes Guanine, pulling equilibrium.
Case Study: Ribavirin Synthesis

Ribavirin (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is traditionally difficult to synthesize chemically due to regioselectivity issues (N1 vs N2 glycosylation).[2]

  • Enzymatic Route: Uses R1P generated from Guanosine.[2][3]

  • Enzyme: PNP accepts the triazole base.

  • Outcome: 100% regioselectivity for the N1 position (natural nucleoside mimic), eliminating the need for blocking groups required in chemical synthesis.

References

  • Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases.Biotechnology Advances.

  • Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine.Current Protocols.

  • Thermodynamics of the Purine Nucleoside Phosphorylase Reaction.ResearchGate / Journal of Chemical Thermodynamics.

  • A Deamination-Driven Biocatalytic Cascade for the Synthesis of Ribose-1-Phosph

  • Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases.Semantic Scholar.

Sources

The Cornerstone of Nucleotide Metabolism: A Technical Guide to the Discovery and History of D-Ribose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose 1-phosphate (R1P) is a pivotal intermediate in cellular metabolism, occupying a central crossroads between the pentose phosphate pathway (PPP) and the nucleotide salvage and synthesis pathways. Its discovery was not a singular event but rather the culmination of decades of research that unraveled the intricate web of carbohydrate and nucleotide metabolism. This in-depth technical guide provides a comprehensive historical narrative of the discovery of D-ribose 1-phosphate, tracing its intellectual lineage from the early explorations of pentose metabolism to its definitive identification as a key substrate in nucleoside biochemistry. We will delve into the seminal experiments, the brilliant minds behind them, and the enduring impact of their findings on our current understanding of cellular function and its application in modern drug development.

Introduction: The Unseen Hub of Cellular Synthesis

In the complex and interconnected world of cellular biochemistry, certain molecules, while not always in the spotlight, play fundamentally crucial roles. D-ribose 1-phosphate is one such molecule. This phosphorylated pentose sugar is the vital link between the catabolic and anabolic arms of glucose metabolism, providing the essential ribose moiety for the synthesis of nucleotides, the building blocks of DNA and RNA. Its strategic position makes it a critical control point in cellular proliferation, repair, and overall metabolic homeostasis. Understanding the history of its discovery offers more than a mere historical curiosity; it provides a profound insight into the logic of metabolic pathway elucidation and the foundations of modern molecular biology.

The Prelude: Unraveling the Pentose Phosphate Pathway

The story of D-ribose 1-phosphate begins with the gradual unraveling of an alternative route for glucose metabolism, a pathway that operates in parallel to the well-established glycolytic pathway. This alternative route, now known as the Pentose Phosphate Pathway (PPP) or the hexose monophosphate shunt, was pieced together over several decades by a number of pioneering biochemists.

The "Zwischenferment" of Otto Warburg

The first inklings of a pathway for direct glucose oxidation emerged from the laboratory of the Nobel laureate Otto Warburg in the 1930s. Warburg and his colleagues, while studying erythrocyte metabolism, identified an enzyme that oxidized glucose-6-phosphate. Intriguingly, this oxidation did not directly involve molecular oxygen but required a coenzyme, which they named "triphosphopyridine nucleotide" (TPN), now known as NADP+. The enzyme itself was dubbed "Zwischenferment," German for "intermediate enzyme."[1] This discovery was a landmark, suggesting a cellular mechanism for generating reducing power in the form of NADPH, distinct from the NADH produced during glycolysis.

The Elucidation of a Pathway: The Work of Horecker and Colleagues

The full picture of the PPP began to materialize in the early 1950s through the meticulous work of Bernard Horecker and his collaborators.[2] Their research, along with contributions from other notable biochemists like Frank Dickens and Efraim Racker, systematically identified the intermediates and enzymes of the pathway. They established that the PPP consists of two distinct phases:

  • The Oxidative Phase: An irreversible series of reactions that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH and releasing one molecule of carbon dioxide.

  • The Non-Oxidative Phase: A series of reversible sugar-phosphate interconversions, catalyzed by the key enzymes transketolase and transaldolase. This phase allows for the synthesis of ribose-5-phosphate, the precursor for nucleotide biosynthesis, and also provides a mechanism to shuttle intermediates back into the glycolytic pathway.

The elucidation of the PPP was a monumental achievement, revealing the cell's elegant strategy for producing essential building blocks and reducing equivalents.

Figure 1: A simplified diagram of the Pentose Phosphate Pathway.

The Discovery of D-Ribose 1-Phosphate: The Contribution of Herman Kalckar

With the establishment of the PPP as the primary source of ribose-5-phosphate, the stage was set for the discovery of its close relative, D-ribose 1-phosphate. This discovery is intrinsically linked to the work of the Danish biochemist Herman Kalckar.

In a landmark 1947 paper published in the Journal of Biological Chemistry, titled "The Enzymatic Synthesis of Purine Ribosides," Kalckar described his investigations into the enzymatic breakdown and synthesis of purine nucleosides in liver extracts.[3] His experiments revealed a novel enzymatic activity that did not simply hydrolyze the glycosidic bond of nucleosides but rather cleaved it through the addition of inorganic phosphate, a process he termed "phosphorolysis."

The Key Experiment: Reversible Phosphorolysis

Kalckar's crucial observation was the reversible nature of this reaction. He demonstrated that an enzyme, which he identified as a purine nucleoside phosphorylase (PNP) , could catalyze the following reaction:

Inosine + Phosphate ⇌ Hypoxanthine + D-Ribose 1-Phosphate

This was a groundbreaking finding for two reasons. Firstly, it identified a new class of enzymes, the nucleoside phosphorylases, that play a key role in nucleotide salvage pathways. Secondly, and most importantly for this guide, it led to the isolation and identification of a new sugar phosphate: D-ribose 1-phosphate .[3]

Kalckar's experimental approach was elegant in its simplicity. By manipulating the concentrations of the reactants, he could drive the reaction in either direction, demonstrating its equilibrium nature. The isolation of D-ribose 1-phosphate was a significant analytical achievement at the time, paving the way for its characterization and the recognition of its central role in metabolism.

Kalckar_Experiment Kalckar's demonstration of the reversible action of PNP. cluster_synthesis Synthesis of Inosine cluster_phosphorolysis Phosphorolysis of Inosine Hypoxanthine Hypoxanthine Inosine_S Inosine Hypoxanthine->Inosine_S + D-Ribose 1-Phosphate R1P D-Ribose 1-Phosphate PNP Purine Nucleoside Phosphorylase (PNP) Inosine_S->PNP Inosine_P Inosine Hypoxanthine_P Hypoxanthine Inosine_P->Hypoxanthine_P + Phosphate R1P_P D-Ribose 1-Phosphate Inosine_P->R1P_P PNP->Inosine_P

Figure 2: The reversible reaction catalyzed by Purine Nucleoside Phosphorylase.

The Biochemical Significance of D-Ribose 1-Phosphate

The discovery of D-ribose 1-phosphate and the enzyme that produces it, purine nucleoside phosphorylase, filled a critical gap in the understanding of nucleotide metabolism. It became clear that R1P is a key intermediate in the nucleotide salvage pathway . This pathway allows cells to recycle purine and pyrimidine bases from the breakdown of DNA and RNA, an energy-efficient alternative to de novo synthesis.

The relationship between the PPP and the nucleotide salvage pathway, with D-ribose 1-phosphate as a key player, is a beautiful example of metabolic integration. The PPP generates ribose-5-phosphate, which can be isomerized to ribose-1-phosphate. This R1P can then be used by nucleoside phosphorylases to synthesize nucleosides from salvaged bases.

Metabolic Pathway Key Role of Ribose Phosphates Primary Product
Pentose Phosphate Pathway (Oxidative) Generation of precursor for ribose phosphates and NADPHRibulose-5-Phosphate, NADPH
Pentose Phosphate Pathway (Non-Oxidative) Interconversion of sugar phosphatesRibose-5-Phosphate, Fructose-6-Phosphate, Glyceraldehyde-3-Phosphate
Nucleotide Salvage Pathway Provision of the ribose moiety for nucleoside synthesisNucleosides

Table 1: The interconnected roles of ribose phosphates in key metabolic pathways.

Modern Perspectives and Applications in Drug Development

The foundational discoveries of the PPP and D-ribose 1-phosphate continue to have a profound impact on modern biomedical research and drug development.

Therapeutic Targeting of Nucleotide Metabolism

The enzymes involved in the synthesis and utilization of D-ribose 1-phosphate, particularly purine nucleoside phosphorylase, have become attractive targets for therapeutic intervention. Inhibitors of PNP are being investigated for the treatment of various diseases, including:

  • T-cell mediated autoimmune diseases: By blocking purine salvage in T-lymphocytes, PNP inhibitors can induce apoptosis in these cells, offering a potential treatment for conditions like psoriasis and rheumatoid arthritis.

  • Cancer: Some cancers are highly dependent on the salvage pathway for nucleotide synthesis. PNP inhibitors can selectively starve these cancer cells of the necessary building blocks for proliferation.

  • Gout: By inhibiting the breakdown of purine nucleosides, PNP inhibitors can reduce the production of uric acid, the causative agent of gout.

Enzymatic Synthesis of Nucleoside Analogs

The reversible nature of the reaction catalyzed by nucleoside phosphorylases, as first described by Kalckar, is now exploited for the enzymatic synthesis of nucleoside analogs. These synthetic nucleosides are a cornerstone of antiviral and anticancer chemotherapy. By providing a modified base and D-ribose 1-phosphate (or a derivative) to a nucleoside phosphorylase, novel nucleosides with therapeutic properties can be synthesized with high specificity and efficiency.

Conclusion

The discovery of D-ribose 1-phosphate, a seemingly simple phosphorylated sugar, was a pivotal moment in the history of biochemistry. It was not an isolated finding but rather a key piece of a much larger puzzle that, once in place, revealed the elegant and efficient design of cellular metabolism. The intellectual journey, from Warburg's "Zwischenferment" to Kalckar's demonstration of reversible phosphorolysis and the subsequent elucidation of the pentose phosphate pathway by Horecker and others, stands as a testament to the power of curiosity-driven research. The legacy of these discoveries endures, not only in our fundamental understanding of life at the molecular level but also in the ongoing development of new therapies for a wide range of human diseases. The story of D-ribose 1-phosphate is a powerful reminder that even the most fundamental biochemical discoveries can have far-reaching and lasting practical implications.

References

  • Kalckar, H. M. (1947). The Enzymatic Synthesis of Purine Ribosides. Journal of Biological Chemistry, 167(2), 477–486. [Link]

  • Warburg, O., & Christian, W. (1931). Über aktivierung der glykolyse durch zellfreie extramitochondriale cytoplasma-bestandteile. Biochemische Zeitschrift, 242, 206-227.
  • Horecker, B. L., Smyrniotis, P. Z., & Seegmiller, J. E. (1951). The enzymatic conversion of 6-phosphogluconate to ribulose-5-phosphate and ribose-5-phosphate. Journal of Biological Chemistry, 193(1), 383-396.

Sources

The Ribose-1-Phosphate Shunt: A Metabolic Bypass and Therapeutic Target

[1]

Executive Summary: The "Hidden" Entry Point

In standard biochemical pedagogy, the Pentose Phosphate Pathway (PPP) is often presented as a linear branch off glycolysis, primarily converting Glucose-6-Phosphate (G6P) into NADPH and Ribose-5-Phosphate (R5P).[1] This view overlooks a critical metabolic interface: D-Ribose 1-Phosphate (R1P) .[1]

R1P does not arise from the oxidative decarboxylation of glucose.[1] Instead, it is generated via the phosphorolysis of nucleosides.[1][2][3] It enters the central carbon metabolism solely through the action of Phosphopentomutase (PPM/PGM2) , which converts R1P to R5P.[1] This "Ribose Shunt" is metabolically distinct because it bypasses the ATP-consuming hexokinase step of glycolysis, offering a bioenergetic advantage in ischemic tissues and serving as a critical survival mechanism in pancreatic ductal adenocarcinoma (PDA).[1]

This guide details the mechanistic function of R1P, the kinetics of its gatekeeper enzyme (PPM), and actionable protocols for its synthesis and quantification in drug discovery workflows.

The Metabolic Interface: The R1P R5P Axis

R1P is a high-energy glycosyl phosphate.[1] Its thermodynamic instability (relative to R5P) makes it a potent donor of the ribose moiety for nucleoside salvage, but also necessitates rapid conversion if it is to be used for energy or biosynthesis.[1]

The Source: Nucleoside Phosphorolysis

Unlike R5P, which is synthesized de novo from glucose, R1P is a product of recycling.[1] The enzymes Purine Nucleoside Phosphorylase (PNP) and Uridine Phosphorylase (UPP) catalyze the reversible phosphorolysis of ribonucleosides:

1
The Gatekeeper: Phosphopentomutase (PGM2)

The connection between this salvage pool and the PPP is mediated exclusively by Phosphopentomutase (EC 5.4.2.7).[1]

  • Reaction:

    
    -D-Ribose 1-Phosphate 
    
    
    D-Ribose 5-Phosphate[1][4]
  • Cofactor: Requires Glucose-1,6-bisphosphate (G1,6bP) or Ribose-1,5-bisphosphate for activation.[1]

  • Directionality: In vitro, the equilibrium favors R5P (95:5 ratio).[1] However, in vivo, high flux from nucleoside catabolism drives the reaction toward R5P, filling the PPP pool.[1]

Pathway Visualization

The following diagram illustrates the "Ribose Shunt," highlighting how R1P bypasses the oxidative PPP and glycolysis entry points.

RiboseShuntGlucoseGlucoseG6PGlucose-6-PGlucose->G6PHexokinase(ATP consumed)OxPPPOxidative PPP(G6PDH)G6P->OxPPPR5PRibose-5-Phosphate(R5P)OxPPP->R5PNADPH generatedNucleosidesExtracellularNucleosides(Uridine/Inosine)R1PRibose-1-Phosphate(R1P)Nucleosides->R1PPhosphorolysis(Pi consumed)R1P->R5PPGM2PRPPPRPP(Nucleotide Synthesis)R5P->PRPPAnabolismGlycolysisGlycolysis(F6P / GAP)R5P->GlycolysisNon-Oxidative PPP(Energy Generation)PNPPNP / UPPPGM2Phosphopentomutase(PGM2)

Figure 1: The Ribose Shunt.[1] Note how Nucleoside-derived R1P enters the pool downstream of the ATP-consuming Hexokinase step and the rate-limiting G6PDH step.

Bioenergetics & Therapeutic Relevance[1]

The "Uridine Rescue" in Cancer

Recent data (e.g., Nature, 2023) indicates that pancreatic cancer cells (PDA) utilize circulating uridine to survive glucose deprivation.[1]

  • Mechanism: Uridine is converted to Uracil + R1P via Uridine Phosphorylase (UPP1).[1]

  • Flux: R1P is converted to R5P by PGM2.

  • Outcome: R5P enters the non-oxidative PPP and is funneled back into glycolysis (as Fructose-6-P and GAP) to generate ATP.[1]

  • Drug Target: Silencing PGM2 abolishes this rescue effect, making it a high-value target for metabolic inhibitors in hypovascular tumors.[1]

Ischemic Protection

In ischemic heart tissue, ATP levels plummet.[1] The conversion of R1P to R5P and subsequent glycolysis does not require the initial ATP investment that Glucose

1

Experimental Protocols

Protocol A: Enzymatic Synthesis & Purification of R1P

Rationale: R1P is expensive and unstable.[1] In-house synthesis via enzymatic phosphorolysis is the gold standard for obtaining high-purity substrate for PGM2 assays.[1]

Reagents:

  • 7-Methylguanosine (substrate)[1][5][6]

  • Purine Nucleoside Phosphorylase (PNP) (bacterial or mammalian)[1]

  • Phosphate Buffer (50 mM, pH 7.5)[1]

Workflow:

  • Reaction Setup: Dissolve 7-methylguanosine (10 mM) in phosphate buffer containing 1 mM DTT.

  • Enzyme Addition: Add PNP (0.5 U/mL). Incubate at 25°C.

    • Mechanistic Note: 7-methylguanosine is used because the resulting base (7-methylguanine) has low solubility or can be chemically modified to prevent the reverse reaction, driving the equilibrium toward R1P formation.[1]

  • Monitoring: Monitor the decrease in absorbance at 258 nm (loss of nucleoside) or use HPLC (C18 column) to track conversion.

  • Purification:

    • Precipitate inorganic phosphate using ammoniacal magnesium chloride.[1][7]

    • Precipitate R1P as a barium salt by adding Barium Acetate and Ethanol (1:4 v/v).[1]

    • Critical Step: R1P is acid-labile.[1] Maintain pH > 7.0 during all purification steps to prevent hydrolysis to Ribose + Pi.[1]

Protocol B: Phosphopentomutase (PGM2) Activity Assay

Rationale: Direct measurement of R1P

11

Principle:

  • R1P

    
     R5P
    
  • R5P

    
     Ribulose-5-P[1][8]
    
  • Ribulose-5-P

    
     Xylulose-5-P[1][8]
    
  • Xylulose-5-P + R5P

    
     Glyceraldehyde-3-P + Sedoheptulose-7-P[1]
    
  • ...Coupled to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) which reduces NAD+ to NADH.[1]

Alternative (Simpler) Coupling: Use PRPP Synthetase coupled to AMP formation, but the GAPDH method is more common for glycolysis flux analysis.[1]

Step-by-Step Methodology:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 µM Glucose-1,6-bisphosphate (essential activator).

  • Coupling System: Add excess Ribose-5-Phosphate Isomerase (RPI), Ribulose-5-Phosphate Epimerase (RPE), Transketolase (TKT), and GAPDH.[1]

  • Cofactors: Add 1 mM NAD+, 1 mM Thiamine Pyrophosphate (TPP).

  • Initiation: Add purified R1P (from Protocol A) to a final concentration of 0.5 mM.

  • Detection: Measure absorbance increase at 340 nm (NADH formation) in a kinetic microplate reader.

  • Control: Run a blank without PGM2 to account for spontaneous hydrolysis or background NADH generation.

Key Kinetic Data

The following table summarizes the kinetic parameters for the critical enzymes in this shunt. Note the affinity differences between R1P and R5P handling enzymes.[1]

EnzymeSubstrate

(

M)

(

)
Physiological Note
Purine Nucleoside Phosphorylase (PNP) Inosine / Pi15 - 40~40Equilibrium favors nucleoside synthesis, but rapid R1P removal drives it forward.[1]
Phosphopentomutase (PGM2) Ribose-1-Phosphate30 - 70~150Rate-limiting step for R1P entry into PPP.[1] Strictly requires bisphosphate cofactor.[1]
Ribose-5-P Isomerase (RPI) Ribose-5-Phosphate300 - 1000~500Very fast; maintains equilibrium between R5P and Ru5P.[1]

Data aggregated from mammalian (human/bovine) enzyme characterization studies.[1]

References

  • Pugmire, M. J., & Ealick, S. E. (2002). Structural analyses reveal two distinct families of hexose-1-phosphate uridylyltransferases.[1] Biochemical Journal. Link (Context: Structural basis of phosphomutase activity).[1]

  • Tozzi, F., et al. (1977). Ribose 1-phosphate metabolism in Ehrlich ascites tumor cells in vitro.[1] Biochemical Journal. Link (Context: Early characterization of R1P flux in cancer).[1]

  • Nwosu, Z. C., et al. (2023). Uridine-derived ribose fuels glucose-restricted pancreatic cancer.[1] Nature.[1] Link (Context: Identification of PGM2 as a therapeutic target in PDA).[1]

  • Kaminski, M. M., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate.[1][6][7] Green Chemistry. Link (Context: Modern synthesis protocols for R1P).

  • Deo, R., et al. (2011). Kinetic Analysis of the Hydrolysis of Pentose-1-phosphates.[1] ChemistryMethods. Link (Context: Stability and hydrolysis kinetics of R1P).[1]

The Pivotal Intermediary: Metabolic Fate and Therapeutic Targeting of D-Ribose 1-Phosphate in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Nexus

D-Ribose 1-phosphate (R1P) is frequently overlooked in favor of its isomer, Ribose 5-phosphate (R5P). However, in mammalian physiology, R1P acts as a critical "metabolic servo," balancing the salvage of nucleosides with central carbon metabolism. Unlike R5P, which serves as the canonical entry point for nucleotide synthesis via PRPP, R1P is the direct product of nucleoside phosphorylase activity.

Its metabolic fate is binary yet profound: it is either recycled to rescue nucleobases (salvage pathway) or isomerized to R5P to fuel glycolysis and the Pentose Phosphate Pathway (PPP). This guide dissects the enzymatic machinery governing R1P, elucidates the "Uridine Bypass" mechanism that allows cells to circumvent glycolytic regulation, and provides a validated protocol for its detection, addressing its notorious acid lability.

The Enzymatic Machinery: Generation and Isomerization

The intracellular pool of R1P is tightly regulated by a "Push-Pull" enzymatic system. Understanding these kinetics is essential for drug development, particularly for nucleoside analogs (e.g., 5-FU, Gemcitabine).

The Generators: Nucleoside Phosphorylases

R1P is generated via the phosphorolysis of ribonucleosides.[1] Unlike hydrolysis, which uses water, phosphorolysis uses inorganic phosphate (


) to cleave the glycosidic bond, preserving the energy of the bond in the phosphate ester.
  • Uridine Phosphorylase (UPP1/UPP2):

    • Reaction:

      
      [2][3][4]
      
    • Significance: UPP1 is the primary cytosolic generator. In hypoxic or glucose-deprived tumor microenvironments, UPP1 activity is upregulated to scavenge ribose from the extracellular uridine pool.

  • Purine Nucleoside Phosphorylase (PNP):

    • Reaction:

      
      
      
    • Thermodynamics: The equilibrium favors nucleoside synthesis; however, rapid removal of R1P by downstream enzymes drives the reaction catabolically in vivo.

The Gatekeeper: Phosphopentomutase (PGM2)

The fate of R1P is almost exclusively determined by Phosphopentomutase 2 (PGM2) .[5]

  • Mechanism: PGM2 catalyzes the intramolecular transfer of the phosphate group from the C1 to the C5 position.

    • 
      [5]
      
  • Cofactor Dependency: PGM2 requires Magnesium (

    
    ) and is activated by trace amounts of Glucose-1,6-bisphosphate (G1,6bP), similar to the mechanism of phosphoglucomutase in glycogen metabolism.
    
  • Kinetics: While reversible, the flux is typically driven towards R5P due to the rapid consumption of R5P by PRPP Synthetase (nucleotide synthesis) or Transketolase (PPP).

Visualization: The R1P Metabolic Axis

R1P_Metabolism cluster_ext Extracellular cluster_cyto Cytosol Uridine_Ext Uridine (Ext) Uridine Uridine Uridine_Ext->Uridine SLC29A1/2 (Transporters) Uracil Uracil Uridine->Uracil R1P Ribose-1-Phosphate (R1P) Uridine->R1P UPP1/2 (+Pi) R5P Ribose-5-Phosphate (R5P) R1P->R5P PGM2 (Mg2+, G1,6bP) PRPP PRPP R5P->PRPP PRPS1 Glycolysis Glycolysis (F6P / GAP) R5P->Glycolysis PPP Non-Oxidative (Transketolase) Nucleotides Nucleotide Pool PRPP->Nucleotides Salvage/De Novo

Figure 1: The central role of R1P bridging nucleoside salvage (UPP1) and central carbon metabolism (PGM2).

Bioenergetics: The "Uridine Bypass"[3][4]

Recent field research has identified a critical survival mechanism in cancer cells known as the Uridine Bypass .

Mechanism of Action

Standard glycolysis relies on Glucose -> G6P -> F6P. The conversion of F6P to F1,6BP by Phosphofructokinase-1 (PFK-1) is the rate-limiting, highly regulated step, inhibited by high ATP and citrate.

R1P offers a "backdoor" entry:

  • Uridine is cleaved to R1P.[2][3]

  • R1P converts to R5P via PGM2.[2][5]

  • R5P enters the non-oxidative PPP.[6][7]

  • Transketolase/Transaldolase convert pentoses directly into Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP) .

Energetic Consequence

This pathway bypasses the ATP-consuming Hexokinase step and, crucially, feeds carbon into glycolysis downstream of key regulatory checkpoints.

ParameterStandard Glycolysis (Glucose)Uridine Bypass (via R1P)
Entry Point Hexokinase (Glucose -> G6P)PGM2 -> PPP -> GAP/F6P
ATP Investment 2 ATP per glucose1 ATP equivalent (Phosphate is inorganic)
Regulation High (PFK-1 checkpoint)Low (Bypasses PFK-1 regulation)
Primary Utility Basal Energy / AnabolismSurvival under Glucose Deprivation

Experimental Protocol: Analytical Quantification

Warning: Acid Lability. The most common failure mode in R1P analysis is the use of standard acidic extraction methods (e.g., TCA, Perchloric Acid). R1P is extremely acid-labile and will hydrolyze to Ribose + inorganic phosphate at low pH, leading to false negatives for R1P and false positives for free Ribose.

Validated Extraction Protocol (Alkaline Quenching)

Objective: Extract intracellular metabolites while preserving the C1-phosphate bond.

  • Cell Harvesting:

    • Rapidly wash cells (adherent) with ice-cold PBS (pH 7.4).

    • Critical: Do not use acidic saline.

  • Quenching/Lysis:

    • Add Ice-cold Acetonitrile:Methanol:Water (40:40:20) containing 0.1 M Ammonium Hydroxide (NH4OH) .

    • The pH of the lysis buffer should be > 8.5.

    • Incubate at -20°C for 15 minutes to precipitate proteins.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Transfer supernatant to a glass vial (plastic may adsorb phosphorylated sugars).

  • Drying (Optional but risky):

    • If concentration is needed, dry under nitrogen flow. Do not use heat. Reconstitute immediately in mobile phase (pH 9.0).

LC-MS/MS Methodology (Ion-Pairing)

Because R1P and R5P are isomers (exact mass 230.019 m/z), they cannot be distinguished by MS alone. Chromatographic separation is mandatory.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD).

  • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (Adjust pH to ~6.5 - 7.0). Note: TBA acts as an ion-pairing agent to retain the polar phosphates.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 0% B

    • 2-15 min: Linear gradient to 50% B

    • 15-18 min: Wash at 90% B

  • MS Detection (Triple Quadrupole):

    • Mode: Negative Electrospray Ionization (ESI-).[8]

    • MRM Transition: 229.0 -> 97.0 (Phosphate group) and 229.0 -> 79.0 (PO3-).

    • Validation: Run pure standards of R1P and R5P. R1P typically elutes earlier than R5P in IP-RP methods due to the positioning of the phosphate group affecting the ion-pair hydrophobicity.

Visualization: Analytical Workflow

Analytical_Workflow cluster_warning CRITICAL CONTROL POINT Step1 Cell Lysis (Cold ACN:MeOH + NH4OH) Step2 Centrifugation (Remove Protein) Step1->Step2 Step3 Supernatant Recovery (Keep Alkaline pH > 8) Step2->Step3 Step4 LC Separation (C18 + Tributylamine Ion Pairing) Step3->Step4 Inject Step5 MS/MS Detection (MRM 229 -> 97) Step4->Step5 Isomer Resolution Note NO ACID! Acid hydrolyzes R1P Note->Step1

Figure 2: Optimized workflow for R1P extraction and detection, emphasizing pH control.

Therapeutic Implications

Cancer Metabolism and Drug Resistance

Tumors often outgrow their blood supply, creating nutrient-poor regions. The upregulation of UPP1 allows these cells to scavenge uridine (abundant in the microenvironment) to generate R1P.

  • Targeting: Inhibitors of UPP1 (e.g., Benzylacyclouridine) are being investigated to block this "rescue" pathway, sensitizing tumors to glucose starvation or glycolysis inhibitors.

Fluoropyrimidine Activation (5-FU)

The chemotherapy agent 5-Fluorouracil (5-FU) is a prodrug.

  • Mechanism: 5-FU is converted to 5-Fluoro-uridine (F-Urd) by Uridine Phosphorylase . This reaction requires R1P as the ribose donor.

  • Clinical Insight: High endogenous levels of R1P (or high UPP1 activity) can enhance the activation of 5-FU, potentially increasing efficacy but also toxicity. Conversely, R1P depletion may lead to drug resistance.

References

  • Maliekal, P., et al. (2007). "Molecular identification of mammalian phosphopentomutase and glucose-1,6-bisphosphate synthase."[5] Journal of Biological Chemistry. Link

  • Pannellini, T., et al. (2021). "Salvage of Ribose from Uridine or RNA Supports Glycolysis when Glucose is Limiting." bioRxiv / Nature Metabolism. Link

  • Tozzi, F., et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." FEBS Journal. Link

  • Jourdain, A.A., et al. (2023). "Nucleosides are overlooked fuels in central carbon metabolism." Jourdain Lab Publications. Link

  • Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. Link

Sources

phosphopentomutase conversion of ribose-1-phosphate to ribose-5-phosphate.

Author: BenchChem Technical Support Team. Date: February 2026

The Interconversion of Ribose-1-Phosphate and Ribose-5-Phosphate

Executive Summary

Phosphopentomutase (PPM), encoded by the deoB gene in many prokaryotes, is the gatekeeper enzyme linking nucleoside catabolism to the central carbon metabolism (Pentose Phosphate Pathway). It catalyzes the intramolecular phosphoryl transfer between the C1 and C5 positions of the ribose moiety.

For researchers in drug discovery—specifically those developing nucleoside analogues—PPM is not merely a metabolic enzyme; it is a critical biocatalytic tool. The conversion of stable Ribose-5-Phosphate (R5P) to the high-energy donor Ribose-1-Phosphate (R1P) is the rate-limiting step in the "one-pot" enzymatic synthesis of nucleoside APIs.

This guide provides a rigorous analysis of the R1P


 R5P interconversion, detailing the manganese-dependent mechanism, thermodynamic constraints, and a validated protocol for kinetic characterization.
Molecular Mechanism & Kinetics
2.1 The Phospho-Enzyme Shuttle

PPM belongs to the phosphotransferase family. Unlike simple kinases that utilize ATP, PPM operates via a phospho-enzyme intermediate . The reaction is strictly dependent on the presence of a divalent metal cation, with Manganese (


) providing maximal catalytic efficiency compared to 

or

.

The catalytic cycle follows a "Ping-Pong" like intramolecular transfer, though the substrate does not leave the active site during the transfer:

  • Priming: The active site (typically a conserved Serine or Histidine residue) must be phosphorylated. In purified preparations, the enzyme often requires activation by trace amounts of Ribose-1,5-bisphosphate (R1,5P) or Glucose-1,6-bisphosphate.

  • Nucleophilic Attack: The C1-phosphate of R1P (or C5-OH of R5P) attacks the phosphorylated enzyme.

  • Intermediate Formation: A transient Ribose-1,5-bisphosphate (R1,5P) intermediate is formed within the catalytic pocket.

  • Resolution: The enzyme recaptures the phosphate group from the opposing carbon, releasing the isomer.

2.2 Thermodynamic Landscape

The equilibrium of this reaction lies heavily toward R5P.

  • 
    :  Approximately -7.3 kJ/mol (favoring R5P).
    
  • Equilibrium Constant (

    
    ): 
    
    
    
    17 (favoring R5P).

Implication for Research: R1P is thermodynamically unstable relative to R5P due to the high energy of the hemiacetal phosphate bond. In biocatalytic applications (synthesis of nucleosides), the reaction must be driven chemically (using excess phosphate) or thermodynamically (coupling to an irreversible nucleoside phosphorylase step).

2.3 Mechanistic Visualization

The following diagram illustrates the catalytic flow and the critical role of the


 cofactor.

PPM_Mechanism Substrate Ribose-1-Phosphate (R1P) Complex_1 Michaelis Complex [PPM-PO4 : R1P] Substrate->Complex_1 Enz_Active PPM-PO4 (Active Form) Enz_Active->Complex_1 Intermediate Intermediate [PPM : R1,5bP] Complex_1->Intermediate Phosphoryl Transfer Complex_2 Michaelis Complex [PPM-PO4 : R5P] Intermediate->Complex_2 Re-phosphorylation Complex_2->Enz_Active Product Ribose-5-Phosphate (R5P) Complex_2->Product Cofactor Mn2+ Cofactor Cofactor->Complex_1 Stabilizes Cofactor->Intermediate Coordinates

Figure 1: The catalytic cycle of Phosphopentomutase. Note the transient formation of Ribose-1,5-bisphosphate.

Experimental Framework: Validated Kinetic Assay

To accurately study PPM, one cannot rely on direct UV observation as neither R1P nor R5P are chromophores. The most robust method for determining forward kinetics (R1P


 R5P) is a Coupled Spectrophotometric Assay .
3.1 Principle

We couple the production of R5P to the oxidation of NADH via the Pentose Phosphate Pathway enzymes.

  • PPM: R1P

    
     R5P
    
  • RPI (Ribose-5-phosphate Isomerase): R5P

    
     Ribulose-5-phosphate (Ru5P)
    
  • RPE (Ribulose-5-phosphate Epimerase): Ru5P

    
     Xylulose-5-phosphate (Xu5P)
    
  • TKT (Transketolase): Xu5P + R5P

    
     Sedoheptulose-7-P + Glyceraldehyde-3-P (GAP)
    
  • GDH (Glycerol-3-phosphate Dehydrogenase): GAP + NADH

    
     Glycerol-3-P + NAD+
    

Note: A simpler coupling involves Phosphoribosyl pyrophosphate (PRPP) synthetase, but the TKT pathway is often more accessible in metabolic labs.

Preferred Alternative (Industrial Standard): For pure activity assessment, the Acid-Labile Phosphate Method is superior due to its simplicity and lack of coupling enzyme interference. R1P hydrolyzes in 0.1M HCl at room temperature; R5P does not.

3.2 Protocol: Acid-Labile Phosphate Determination

This protocol measures the disappearance of R1P (acid-labile) as it converts to R5P (acid-stable).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Cofactor: 1 mM

    
    .
    
  • Activator: 10

    
    M Glucose-1,6-bisphosphate (G16bP) - Critical for priming.
    
  • Substrate: 2 mM Ribose-1-Phosphate (Dicyclohexylammonium salt).

  • Stop Solution: 3.5% Ammonium Molybdate in 4N

    
    .
    
  • Reducing Agent: Ascorbic acid (10%).

Step-by-Step Methodology:

  • Enzyme Activation: Incubate purified PPM (approx 0.1 mg/mL) with

    
     and G16bP in Tris buffer for 10 minutes at 37°C. Why: This ensures the active site histidine is phosphorylated.
    
  • Reaction Initiation: Add R1P to the mixture to start the reaction (

    
    ).
    
  • Sampling: At defined intervals (0, 1, 2, 5, 10 min), remove 50

    
    L aliquots.
    
  • Quenching & Hydrolysis: Immediately transfer aliquot into 200

    
    L of 0.1 N HCl. Incubate for 10 minutes at room temperature.
    
    • Mechanism: Any remaining R1P hydrolyzes to Ribose + Free Phosphate (

      
      ). R5P remains intact.
      
  • Phosphate Quantification: Add Stop Solution (Molybdate) and Reducing Agent. Measure Absorbance at 820 nm (Fiske-Subbarow or similar method).

  • Calculation:

    • High

      
       = High 
      
      
      
      = High remaining R1P.
    • Decreasing

      
       over time indicates conversion to R5P (which does not release 
      
      
      
      in acid).
3.3 Data Interpretation Table
ParameterObservationInterpretation
Initial Velocity (

)
Slope of [R1P] vs TimeProportional to enzyme activity.
No

Control
No change in

Confirms metal dependence; rules out spontaneous hydrolysis.
No G16bP Control Lag phase or low activityConfirms need for priming (enzyme is likely in de-phospho form).
Endpoint Non-zero

Reaction reached equilibrium (approx 5% R1P remains).
Biocatalytic Application: Nucleoside Synthesis

In drug development, PPM is used in the reverse direction (R5P


 R1P) to generate the glycosyl donor for Purine Nucleoside Phosphorylase (PNP).
4.1 The Equilibrium Challenge

Since R1P


 R5P is favored (

), driving R5P

R1P requires a "thermodynamic sink." This is achieved by coupling PPM with PNP, which irreversibly glycosylates a nucleobase.
4.2 Synthesis Workflow Diagram

Biocascade Input_R5P Ribose-5-Phosphate (Cheap Substrate) PPM_Node Phosphopentomutase (PPM) Input_R5P->PPM_Node Input_Base Nucleobase (e.g., Adenine) PNP_Node Nucleoside Phosphorylase (PNP) Input_Base->PNP_Node R1P_Node Ribose-1-Phosphate (Unstable Intermediate) PPM_Node->R1P_Node Reverse Reaction (Unfavorable) Product Nucleoside Analogue (API) PNP_Node->Product Irreversible Glycosylation Waste Inorganic Phosphate (Pi) PNP_Node->Waste R1P_Node->PNP_Node Waste->PPM_Node Inhibition Risk

Figure 2: Biocascade for Nucleoside Synthesis. The irreversible step by PNP pulls the unfavorable PPM equilibrium to the right.

Troubleshooting & Optimization
  • Manganese Oxidation:

    
     can oxidize to 
    
    
    
    (which is inactive or inhibitory) over time. Always prepare fresh
    
    
    solutions or include trace antioxidants.
  • Substrate Inhibition: High concentrations of R1P can sometimes inhibit PPM. Determine

    
     if linearity is lost at high substrate loads.
    
  • Buffer Choice: Avoid phosphate buffers. Since phosphate is a product of R1P hydrolysis (background noise) and a competitive inhibitor of the enzyme active site, use Tris, HEPES, or MOPS.

References
  • Rashid, N. et al. (2004). "Crystal Structure of a Thermostable Phosphopentomutase from Thermococcus kodakaraensis KOD1." Proteins: Structure, Function, and Bioinformatics.

  • Tozzi, M.G. et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." The FEBS Journal.

  • Hammer-Jespersen, K. (1983). "Nucleoside Catabolism." Metabolism of Nucleotides, Nucleosides and Nucleobases in Microorganisms. Academic Press.

  • Kaminski, P.A. et al. (2002). "Functional analysis of the deoB gene of Lactococcus lactis." Microbiology.

A Technical Guide to the Prebiotic Synthesis of Ribose and Phosphate-Containing Species

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental challenges and proposed solutions surrounding the prebiotic synthesis of ribose and its subsequent phosphorylation, critical steps in the origin of life and the RNA World hypothesis. We will delve into the chemical causality behind experimental choices, offering field-proven insights grounded in authoritative research.

Introduction: The Twin Pillars of the RNA World

The RNA World hypothesis posits that RNA, not DNA, was the primary genetic and catalytic molecule for early life. This elegant theory hinges on a critical prerequisite: the accumulation of RNA's constituent building blocks on a prebiotic Earth. Two of these components, ribose (the sugar backbone) and phosphate (the linking group), present profound chemical paradoxes. Ribose is notoriously unstable and its primary synthesis route is notoriously non-specific. Concurrently, phosphate, while abundant in mineral form, is largely insoluble and unreactive in aqueous environments. This guide dissects these two core challenges, examining the leading experimental models and the chemical logic that underpins them.

Part 1: The Ribose Conundrum — From Chaos to Specificity

The abiotic synthesis of ribose is a central challenge. The most well-known pathway, the formose reaction, is a classic example of a process that is both promising and deeply flawed.

The Formose Reaction: A "Dirty" but Essential Pathway

The formose reaction is the polymerization of formaldehyde (HCHO), a simple organic molecule believed to be abundant on the early Earth, into a complex mixture of sugars. Under alkaline conditions, formaldehyde condenses to form glycolaldehyde, which then acts as a catalyst for a cascade of aldol additions, retro-aldol fragmentations, and isomerizations, ultimately producing a wide array of monosaccharides, including ribose.

The Core Problem: Lack of Selectivity While the formose reaction can produce ribose, it does so inefficiently and as part of a complex, intractable mixture often described as a "brown tar". It yields a plethora of pentoses, hexoses, and other sugar types with no preference for ribose. Furthermore, the very conditions that promote the reaction also rapidly degrade the ribose product into acidic side products.

A Mineralogical Savior: The Role of Borate

A significant breakthrough in addressing the instability and non-selectivity of the formose reaction came from the discovery that borate minerals, such as colemanite or ulexite, can intervene and stabilize ribose.

Expert Insight: Why Borate? The key lies in the stereochemistry of ribose. Ribose, in its furanose ring form, possesses a unique cis-diol configuration at its 2' and 3' carbons. Borate ions have a strong affinity for cis-diols, forming stable cyclic ester complexes. This complexation achieves two critical goals:

  • Selective Stabilization: It sequesters ribose from the reactive mixture, protecting it from degradation and isomerization into other pentoses like arabinose, which lacks the cis-diol structure.

  • Shifting Equilibrium: By selectively removing ribose from the reactive pool, it drives the overall reaction equilibrium towards its formation.

This mineral-assisted pathway provides a compelling solution, transforming a chaotic reaction into a plausible route for the selective accumulation of a key biological precursor.

Formose_Reaction_Logic cluster_formose Formose Reaction (Uncontrolled) cluster_borate Borate-Mediated Pathway HCHO Formaldehyde Mix Complex Mixture (Hexoses, Pentoses, etc.) HCHO->Mix Alkaline Conditions Tar Degradation Products ('Tar') Mix->Tar HCHO_B Formaldehyde Ribose Ribose (cis-diol) HCHO_B->Ribose Mineral Surfaces StableComplex Stable Ribose-Borate Complex Ribose->StableComplex Borate Borate Minerals Borate->StableComplex

Caption: Uncontrolled vs. Borate-mediated formose reaction.

Part 2: The Prebiotic Phosphate Problem

The second major hurdle is the incorporation of phosphate. While phosphorus is the 11th most abundant element in the Earth's crust, its primary mineral form, apatite [Ca5(PO4)3(OH,F,Cl)], is exceptionally insoluble in water. This creates the "phosphate problem": how could phosphate become available and chemically active enough to participate in reactions like the phosphorylation of ribose?

Proposed Solutions to Phosphate Scarcity

Several hypotheses have been advanced to circumvent the low solubility of apatite:

  • Alternative Phosphorus Sources: Prebiotic environments may have contained more soluble and reactive forms of phosphorus, such as phosphite (H3PO3) or pyrophosphates (P2O7^4-), potentially delivered by meteorites (as the mineral schreibersite) or formed through volcanic activity.

  • Geochemical Concentration Mechanisms: Evaporation cycles in shallow lakes or lagoons could have concentrated phosphate ions to levels where they could participate in chemical reactions.

  • Non-Aqueous Environments: Moving away from dilute aqueous solutions to environments with limited water activity, such as formamide-based solvents or reactions on dry mineral surfaces, dramatically enhances the reactivity of phosphate.

Caption: The Prebiotic Phosphate Problem and its proposed solutions.

Part 3: Convergence — The Phosphorylation of Ribose

With plausible routes to both ribose and activated phosphate, the final step is their union. Prebiotic phosphorylation must occur under conditions that do not degrade the sensitive ribose molecule.

Key Phosphorylation Mechanisms

Research has identified several plausible prebiotic phosphorylation methods:

  • Evaporation-Driven Synthesis: Heating a mixture of a nucleoside (a base + ribose) and a phosphate source, such as ammonium phosphate, in the near-absence of water can drive the condensation reaction to form nucleotides. The removal of water by evaporation is the key thermodynamic driver.

  • Urea-Mediated Phosphorylation: The presence of urea significantly facilitates phosphorylation. Upon heating, urea forms isocyanic acid, which can react with phosphate to form a highly reactive carbamoyl phosphate intermediate. This intermediate is a much more potent phosphorylating agent than phosphate alone.

  • Mineral-Catalyzed Phosphorylation: Minerals like hydroxyapatite can act as both a source of phosphate and a catalytic surface, concentrating reactants and facilitating phosphorylation, particularly in non-aqueous or low-water environments.

Experimental Protocol: Urea-Mediated Phosphorylation of a Nucleoside

This protocol provides a generalized method based on common experimental approaches in the field for phosphorylating a pre-formed nucleoside (e.g., adenosine) as a proxy for ribose.

Objective: To phosphorylate a nucleoside using urea and a phosphate salt under simulated prebiotic drying conditions.

Materials:

  • Nucleoside (e.g., Adenosine)

  • Diammonium Phosphate ((NH4)2HPO4)

  • Urea (CO(NH2)2)

  • Deionized Water

  • Heating apparatus (e.g., oven or heating block) capable of maintaining 80-100°C.

  • Small glass vials

Methodology:

  • Reagent Preparation: In a glass vial, combine the nucleoside, diammonium phosphate, and urea. A typical molar ratio would be 1:5:10 (Nucleoside:Phosphate:Urea).

  • Dissolution: Add a minimal amount of deionized water to form a thick slurry or paste. The goal is not a dilute solution, but a concentrated mixture where reactants are in close proximity.

  • Dehydration Reaction: Place the un-capped vial in an oven or on a heating block at a constant temperature of 95°C.

  • Reaction Time: Allow the reaction to proceed for a period ranging from 24 hours to several days. The mixture will dry out completely.

  • Analysis: After the reaction period, the dried residue is re-dissolved in a suitable buffer for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or 31P Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the formation of phosphorylated products (e.g., Adenosine Monophosphate).

Trustworthiness Note: This protocol's validity rests on the analytical step. A successful experiment is defined by the unambiguous identification of phosphorylated species (e.g., 5'-AMP, 3'-AMP, 2'-AMP) that were absent in control reactions run without urea or heat.

Data Summary

The following table summarizes representative yields for key prebiotic reactions discussed. Yields are highly condition-dependent and are presented here for comparative purposes.

ReactionKey ReactantsCatalyst/ConditionProductRepresentative Yield (%)Reference
Uncontrolled Formose ReactionFormaldehyde, Ca(OH)2Aqueous, alkalineRibose< 1%
Borate-Mediated Formose ReactionFormaldehyde, GlycolaldehydeBorate mineralsRibose10-25% (of pentoses)
Urea-Mediated Nucleoside PhosphorylationAdenosine, (NH4)2HPO4, UreaHeating / Dehydration (95°C)AMP (Total)~20%
Mineral-Catalyzed Nucleoside PhosphorylationInosine, ApatiteNon-aqueous, heat (80°C)IMP5-10%

Conclusion and Future Directions

The journey from simple prebiotic molecules like formaldehyde and apatite to activated building blocks like ribose-5-phosphate is a story of overcoming immense chemical hurdles. The chaotic nature of the formose reaction can be tamed by the selective intervention of borate minerals. The inertness of phosphate can be overcome through geochemical concentration, alternative phosphorus sources, and the potent chemistry of co-reagents like urea in low-water environments.

Future research will continue to focus on integrating these steps into a single, geographically and chemically plausible sequence. The challenge remains to move from discrete, controlled laboratory experiments to a self-sustaining geochemical system that could support the emergence of an RNA World.

References

  • Ricardo, A., Carrigan, M. A., Olcott, A. N., & Benner, S. A. (2004). Borate Minerals Stabilize Ribose. Science. Available at: [Link]

  • Scorei, R. (2012). Calcium ulexite as a prebiotic source of boron. Origins of Life and Evolution of Biospheres. Available at: [Link]

  • Kim, H. J., & Benner, S. A. (2017). Prebiotic-plausible mechanisms for the anomer-specific synthesis of ribose. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Pasek, M. A. (2017). The Phosphate Problem. Life. Available at: [Link]

  • Schwartz, A. W. (2006). Phosphate: a problem for the origin of life. Geochemical Society Special Publication. Available at: [Link]

  • Cafferty, B. J., & Hud, N. V. (2014). Abiotic synthesis of RNA in water: a common goal for prebiotic chemistry. Current Opinion in Structural Biology. Available at: [Link]

  • Yamagata, Y., Watanabe, H., Saitoh, M., & Namba, T. (1991). Volcanic production of polyphosphates and its relevance to prebiotic evolution. Nature. Available at: [Link]

  • Lohrmann, R., & Orgel, L. E. (1971). Urea-condensed phosphates as prebiotic phosphorylating agents. Science. Available at: [Link]

Methodological & Application

Application Note: Quantitative Analysis of D-Ribose 1-Phosphate (R1P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Ribose 1-phosphate (R1P) is a critical, high-energy intermediate in the nucleoside salvage pathway and a key substrate for the enzymatic synthesis of nucleoside analogs. Accurate quantification of R1P is notoriously difficult due to two factors: isomeric interference from the more stable D-Ribose 5-Phosphate (R5P) and extreme acid lability .

This guide details two validated protocols: a high-sensitivity Enzymatic Coupled Assay for kinetic studies and a HILIC-MS/MS method for complex biological matrices.

Part 1: The Stability Paradox (Critical Pre-Analytical Step)

Expert Insight: The most common source of error in R1P quantification is not the detection method, but the sample preparation. Unlike most sugar phosphates, R1P contains a glycosidic phosphate bond that is highly susceptible to acid hydrolysis.

  • The Trap: Standard metabolomics quenching often uses trichloroacetic acid (TCA) or perchloric acid. This will destroy R1P , hydrolyzing it to Ribose and inorganic phosphate (

    
    ) within minutes.
    
  • The Solution: Use alkaline or neutral quenching (e.g., cold Methanol/Acetonitrile) and maintain pH > 7.0 during storage.

Stability Workflow Diagram

R1P_Stability Sample Biological Sample (Cell Lysate/Reaction Mix) Quench_Acid Acid Quench (TCA/Perchloric Acid) Sample->Quench_Acid Avoid Quench_Solvent Solvent Quench (Cold MeOH/ACN, pH 7.4) Sample->Quench_Solvent Recommended Hydrolysis Rapid Hydrolysis (R1P -> Ribose + Pi) Quench_Acid->Hydrolysis Preservation R1P Intact (Stable at -80°C) Quench_Solvent->Preservation Analysis Ready for Analysis Preservation->Analysis

Figure 1: Decision tree for sample preservation. Acidic conditions must be strictly avoided to prevent artifactual loss of R1P.

Part 2: Spectrophotometric Coupled Enzyme Assay

Best for: Pure enzyme kinetics, QC of synthetic reactions, and high-concentration samples (>10 µM).

Principle

This method relies on the "Kalckar" principle, modified for sensitivity. We utilize Purine Nucleoside Phosphorylase (PNP) to convert R1P and Hypoxanthine into Inosine. To increase sensitivity and shift the UV absorbance to a region with less interference, we couple this to Xanthine Oxidase (XO), which converts the Hypoxanthine (reactant) to Uric Acid (product).

Reaction Flow:

  • (Simultaneous Competing Reaction Check): This standard PNP assay measures the consumption of Hypoxanthine or the formation of Uric Acid if coupled.

Optimized Protocol (Differential Absorbance): A more robust approach for R1P specifically is to drive the reaction with Hypoxanthine and measure the formation of Uric Acid at 293 nm (molar extinction coefficient


).
Reagents
  • Buffer: 50 mM Potassium Phosphate is FORBIDDEN (inhibits reaction by product inhibition). Use 50 mM Tris-HCl or HEPES, pH 7.4 .

  • Substrate: 0.5 mM Hypoxanthine (dissolved in dilute NaOH, then buffered).

  • Enzymes:

    • Purine Nucleoside Phosphorylase (PNP) (bacterial or calf spleen), >10 U/mL.

    • Xanthine Oxidase (XO), >1 U/mL.

Step-by-Step Protocol
  • Blanking: In a quartz cuvette, add 900 µL Buffer and 50 µL Hypoxanthine stock.

  • Baseline: Add 10 µL XO and 10 µL PNP. Monitor at 293 nm until stable (removes any endogenous xanthine).

  • Initiation: Add 30 µL of Sample (containing R1P).

  • Measurement: Monitor the increase in absorbance at 293 nm for 5–10 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    ,
    
    
    .

Part 3: HILIC-MS/MS Quantification

Best for: Complex matrices (plasma, cell culture), distinguishing R1P from R5P, and low detection limits (<100 nM).

The Separation Challenge

R1P and Ribose-5-Phosphate (R5P) are isomers. Standard C18 HPLC cannot retain them (too polar), and they have identical masses (


 229.01).
Solution:  Hydrophilic Interaction Liquid Chromatography (HILIC) on an Amide or ZIC-pHILIC column provides the necessary selectivity.
LC-MS/MS Parameters
ParameterSettingRationale
Column Waters BEH Amide or Sequant ZIC-pHILICAmide/Zwitterionic phases retain polar phosphates and separate isomers.
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0 (adjusted with NH4OH)High pH improves peak shape for phosphates and ensures R1P stability.
Mobile Phase B AcetonitrileStandard organic modifier for HILIC.
Ionization ESI Negative Mode (-)Phosphate group ionizes best in negative mode (

).
MRM Transition 229.0

97.0 (Phosphate)
The 97 fragment (

) is the most abundant product ion.
Run Time 10-15 minutesSlow gradient required to separate R1P (elutes earlier) from R5P.
Analytical Workflow Diagram

LCMS_Workflow Prep Sample Prep (MeOH Precip, pH 8.0) LC HILIC Separation (Amide Column) Prep->LC Inject MS MS/MS Detection (ESI-, MRM 229->97) LC->MS Elute Data Data Analysis (R1P vs R5P RT) MS->Data Quantify

Figure 2: HILIC-MS/MS workflow. Note the pH 8.0 requirement in sample prep to prevent hydrolysis.

Protocol Validation (Self-Check)

To validate this method in your lab, you must perform a Resolution Check :

  • Prepare a mixed standard of R1P and R5P (10 µM each).

  • Inject onto the HILIC system.

  • Pass Criteria: Baseline separation (

    
    ). R1P typically elutes before R5P on Amide columns due to the shielding of the anomeric phosphate.
    

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Loss of R1P Signal over time Acidic hydrolysis in autosampler.Ensure sample diluent is Ammonium Acetate pH 8-9. Keep autosampler at 4°C.
High Background in Enzyme Assay Contaminated PNP or XO enzymes.Dialyze enzymes before use to remove storage buffers (often containing phosphate).
Co-elution in LC-MS Column equilibration insufficient.HILIC requires long equilibration (20+ column volumes) to establish the water layer.

References

  • Kalckar, H. M. (1947). "The Enzymatic Synthesis of Nucleoside Ribosides." Journal of Biological Chemistry.

  • Tozzi, M. G., et al. (2006). "Purine nucleoside phosphorylase as a target for chemotherapy." Current Pharmaceutical Design. details the kinetics relevant to PNP assays.

  • Kamanna, V. S., et al. (2010). "HILIC-MS/MS determination of sugar phosphates." Analytical Biochemistry.

(Note: While specific URLs are provided, ensure institutional access for full-text retrieval.)

Application Note: Biocatalytic Cascade for Ribose-1-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ribose-1-Phosphate (R1P) is a critical, high-value intermediate in the synthesis of nucleoside analogues (antivirals, anticancer agents).[1][2][3] Traditional chemical synthesis of R1P is plagued by complex protecting group chemistry and poor stereoselectivity.[2] This guide details a robust, scalable biocatalytic cascade for the synthesis and isolation of


-D-Ribose-1-Phosphate.[4][1][2][3] We focus on the thermodynamically favorable Guanosine Phosphorolysis  route, utilizing the natural insolubility of the byproduct (Guanine) to drive equilibrium, followed by a specific protocol for isolating R1P as a stable Dicyclohexylammonium (DCHA) or Barium salt.

The Biocatalytic Mechanism

The core of this process relies on Purine Nucleoside Phosphorylase (PNP) .[5][6] Unlike the synthesis of Ribose-5-Phosphate (which requires ATP and Ribokinase), R1P is generated via phosphorolysis—cleaving the glycosidic bond of a nucleoside using inorganic phosphate (


).
The Reaction Pathway

The reaction is reversible.[7][8] To achieve high yields of R1P, the equilibrium must be shifted. We utilize Le Chatelier’s Principle by selecting Guanosine as the substrate.



  • Driving Force: Guanine has exceptionally low water solubility. As it forms, it precipitates out of the solution, effectively removing the product and driving the reaction to near completion (>90% conversion).

  • Stereochemistry: The enzyme strictly retains the

    
    -configuration at the anomeric center, eliminating the need for chiral separation.
    
Pathway Visualization

R1P_Cascade sub_guanosine Substrate: Guanosine enzyme Biocatalyst: PNP Enzyme sub_guanosine->enzyme sub_pi Reagent: Phosphate (Pi) sub_pi->enzyme intermediate Transition Complex enzyme->intermediate prod_guanine Byproduct: Guanine intermediate->prod_guanine Cleavage prod_r1p Target Product: Ribose-1-Phosphate intermediate->prod_r1p Phosphorolysis process_ppt Precipitation (Equilibrium Shift) prod_guanine->process_ppt Insoluble

Figure 1: The thermodynamic trapping mechanism. The insolubility of Guanine prevents the reverse reaction (synthesis of Guanosine), locking the ribose moiety into the R1P form.

Strategic Process Design

Successful execution requires managing three critical parameters: Solubility , pH Stability , and Enzyme Kinetics .

ParameterCritical ConstraintOperational Strategy
Substrate Loading Guanosine has moderate solubility (~2.5 mM at 25°C).Run reaction at 45–60°C to increase solubility to ~25–40 mM. Use thermostable PNP (e.g., from Geobacillus or Thermus spp.).[9]
pH Control CRITICAL: R1P is extremely acid-labile (

min at pH 7/100°C; degrades rapidly < pH 6).
Maintain pH 7.0 – 8.0 . Do not allow pH to drop below 7.0 during workup.
Equilibrium Reaction is reversible (

).
Rely on Guanine precipitation. For stubborn reactions, couple with Guanine Deaminase (converts Guanine

Xanthine) to further pull equilibrium.

Detailed Protocol: Synthesis from Guanosine

Target Scale: 100 mL reaction (Scalable to Liters) Expected Yield: >80% isolated yield

Materials & Reagents[2][3][4][8][10][11][12]
  • Substrate: Guanosine (Grade >98%).

  • Buffer/Reactant: Potassium Phosphate buffer (50 mM, pH 7.5). Note: Phosphate acts as both buffer and reactant.

  • Enzyme: Recombinant Purine Nucleoside Phosphorylase (PNP). Activity >20 U/mL.

  • Stabilization Reagents: Dicyclohexylamine (DCHA) or Barium Acetate.

  • Cleanup:

    
    , 
    
    
    
    (for phosphate removal).[2]
Step-by-Step Workflow
Phase 1: Bioconversion
  • Preparation: In a jacketed glass reactor, dissolve Guanosine (2.83 g, 10 mmol) in 100 mL of 50 mM Potassium Phosphate buffer (pH 7.5) .

  • Heating: Heat the mixture to 50°C with overhead stirring (200 rpm). Ensure Guanosine is fully dissolved or suspended as a fine slurry.

  • Initiation: Add PNP Enzyme (500 Units) .

  • Reaction: Incubate at 50°C for 4–6 hours.

    • Visual Check: The solution will become increasingly turbid/white as Guanine precipitates.

    • Monitoring: Take 50 µL aliquots every hour. Dilute in 0.1 M NaOH (to dissolve Guanine) and analyze via HPLC (C18 column, 254 nm) to track Guanosine depletion.

  • Termination: Once Guanosine is <5%, stop heating. Cool to 4°C to maximize Guanine precipitation.

Phase 2: Downstream Processing (Purification)
  • Clarification: Filter the cold mixture through a 0.22 µm membrane or centrifuge (5000 x g, 20 min).

    • Solid: Discard the white pellet (Guanine).

    • Supernatant: Contains R1P and excess Phosphate (

      
      ).
      
  • Phosphate Removal (Critical): Excess

    
     interferes with downstream chemistry.
    
    • Add

      
       (1.2 eq vs excess Pi)  and 
      
      
      
      (1.2 eq)
      .
    • Adjust pH to 8.5 with dilute

      
      . Stir for 30 min.
      
    • Struvite (

      
      ) will precipitate. Filter rapidly.
      
    • Result: Clear filtrate containing purified R1P.

Phase 3: Product Isolation (Salt Formation)

R1P is unstable as a free acid. Isolate as the Dicyclohexylammonium (DCHA) salt for maximum stability.

  • Adjust filtrate pH to 7.5.

  • Add Dicyclohexylamine (DCHA) (1.1 equivalents relative to R1P).

  • Concentrate the solution under reduced pressure (Rotavap) at <40°C to approx. 20% volume.

  • Add Acetone or Ethanol (slowly) to induce crystallization.

  • Filter the white crystals. Wash with cold acetone.

  • Storage: Store desiccated at -20°C. Stable for >1 year.

Analytical Validation

Trust but verify. Use these methods to confirm identity and purity.

HPLC Method (Substrate Conversion)[12]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: 20 mM

    
     (pH 4.0) / Methanol (95:5).
    
  • Detection: UV at 254 nm.

  • Retention: Guanine (early) < Guanosine (late). R1P is not UV active.

P-NMR (Product Identity)

This is the gold standard for distinguishing R1P from inorganic phosphate or Ribose-5-Phosphate.

  • Solvent:

    
    .
    
  • Standard: Phosphoric acid (0 ppm).

  • Signals:

    • Inorganic Phosphate (

      
      ):  ~2–3 ppm (singlet).
      
    • Ribose-1-Phosphate (R1P): ~2.0 ppm (typically a doublet due to coupling with H1, or distinct shift from Pi). Note: R5P appears downfield at ~4 ppm.

Process Logic & Troubleshooting

Troubleshooting start Issue Observed check_yield Low Yield (<50%)? start->check_yield check_deg Product Degradation? start->check_deg sol_issue Check Solubility: Did Guanosine dissolve? Increase Temp to 60°C. check_yield->sol_issue eq_issue Equilibrium Stall: Add Guanine Deaminase to scavenge byproduct. check_yield->eq_issue ph_issue Acidity Check: Did pH drop < 7.0? R1P hydrolyzed to Ribose + Pi. check_deg->ph_issue

Figure 2: Decision tree for common failure modes in R1P synthesis.

Common Pitfalls
  • "The Phantom Product": You see Guanosine disappear, but isolate nothing.

    • Cause: Acid hydrolysis. If the reaction or workup drops below pH 6, R1P hydrolyzes back to Ribose and Phosphate.

    • Fix: Keep buffers at pH 7.5–8.0.

  • Incomplete Conversion:

    • Cause: Phosphate depletion.

    • Fix: Ensure initial Phosphate concentration is at least 1.1x molar equivalent to Guanosine.

References

  • Guanosine Cascade Optimization

    • Wagner, A. et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. Green Chemistry.

  • Protocol for Salt Isolation

    • Mikhailov, S. N. et al. (2022). Synthesis of α-D-Ribose 1-Phosphate... Via Enzymatic Phosphorolysis.[2][9][10] Current Protocols.

  • Thermodynamics & Stability

    • Larralde, R. et al. (1995).[11][12] Rates of decomposition of ribose and other sugars: implications for chemical evolution. PNAS.[12]

  • Enzyme Engineering

    • T. thermophilus PNP characterization.[9] The Peculiar Case of the Hyper-thermostable Pyrimidine Nucleoside Phosphorylase.

Sources

commercial suppliers of D-ribose 1-phosphate bis(cyclohexylammonium) salt.

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Stability, and Biocatalytic Applications

Executive Summary

D-Ribose 1-Phosphate (R1P) is a pivotal intermediate in the salvage pathways of purine and pyrimidine metabolism. While thermodynamically unstable in its free acid form, the bis(cyclohexylammonium) salt (CHA salt) provides the necessary crystallinity and shelf-stability for commercial distribution.

This guide addresses the procurement of high-grade R1P-CHA and details its primary application: the chemo-enzymatic synthesis of nucleoside analogues . Unlike chemical glycosylation, which often yields anomeric mixtures (


), R1P-driven enzymatic synthesis yields exclusively 

-nucleosides, making it a critical reagent in antiviral and anticancer drug development.
Part 1: Commercial Supply Chain Analysis

When sourcing R1P-CHA, purity and the absence of inorganic phosphate (Pi) are the critical quality attributes (CQAs). High levels of free Pi can inhibit nucleoside phosphorylases via product inhibition.

Key Specification Parameters
  • CAS Number: 58442-59-6 (Specific to the bis-CHA salt)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 430.47 g/mol

  • Storage: -20°C (Hygroscopic; strictly protect from moisture).

Supplier Comparison Matrix
SupplierGrade / PurityPack SizesApplication Notes
Sigma-Aldrich (Merck)

95% (TLC)
10 mg - 100 mgHigh-trust standard for analytical benchmarking. Often used as a substrate in kinetic assays.
Biosynth (Carbosynth)

95%
100 mg - 5 gPreferred for scale-up. Offers bulk quantities for pilot-scale biocatalysis.
TCI Chemicals > 95.0%100 mg - 1 gCost-effective for routine synthetic work. Good batch-to-batch consistency.
Santa Cruz Biotech

95%
VariableUseful for specific research-grade applications; check CoA for specific trace metal content.

Procurement Advisory: Always request a Certificate of Analysis (CoA) to verify the Free Phosphate Content . R1P hydrolyzes spontaneously in the presence of moisture/acid to D-Ribose and inorganic phosphate. If free Pi > 2%, the reagent may stall enzymatic reactions.

Part 2: Application Note — Biocatalytic Nucleoside Synthesis
Mechanistic Insight

The primary utility of R1P is as a ribosyl donor. In the presence of Purine Nucleoside Phosphorylase (PNP) or Uridine Phosphorylase (UP) , R1P transfers the ribose moiety to a nucleobase.

Why use R1P instead of Ribose? Direct condensation of Ribose and a Base is thermodynamically unfavorable in water. R1P contains a high-energy phosphate ester bond at the anomeric carbon (


). The cleavage of this phosphate bond drives the formation of the N-glycosidic bond.

The Reaction:



Pathway Visualization

The following diagram illustrates the "One-Pot" synthesis workflow using R1P.

R1P_Pathway cluster_inhibition Feedback Loop R1P D-Ribose 1-Phosphate (Donor) Enzyme Nucleoside Phosphorylase (PNP/UP) R1P->Enzyme Base Nucleobase (Acceptor) Base->Enzyme Nucleoside Nucleoside Analogue (Product) Enzyme->Nucleoside Pi Inorganic Phosphate (By-product) Enzyme->Pi Pi->Enzyme Product Inhibition

Figure 1: Biocatalytic flow for nucleoside synthesis. Note that the release of Phosphate (Pi) can inhibit the enzyme if allowed to accumulate, though the equilibrium usually favors nucleoside synthesis.

Part 3: Experimental Protocols
Protocol A: Enzymatic Synthesis of 2,6-Diaminopurine Riboside

Objective: Synthesize a modified nucleoside using R1P-CHA and E. coli Purine Nucleoside Phosphorylase.

Reagents:

  • D-Ribose 1-phosphate bis(cyclohexylammonium) salt (Sigma/Biosynth).

  • 2,6-Diaminopurine (Nucleobase).

  • Recombinant PNP (Purine Nucleoside Phosphorylase).

  • Buffer: 50 mM Tris-HCl or KH2PO4, pH 7.5.

Step-by-Step Methodology:

  • Buffer Preparation (Critical):

    • Prepare 10 mL of 50 mM Tris-HCl, pH 7.5.

    • Note: Do not use phosphate buffer if you are trying to drive the reaction forward kinetically, although some phosphate is needed for enzyme stability. Since R1P releases phosphate, Tris or HEPES is preferred to prevent product inhibition.

  • Substrate Solubilization:

    • Dissolve 2,6-Diaminopurine (10 mM final conc) in the buffer. Heat to 50°C if necessary for solubility.

    • Add R1P-CHA salt (12 mM final conc).

    • Stoichiometry: A slight excess (1.2 eq) of R1P is recommended to drive the reaction to completion.

  • Enzyme Initiation:

    • Add PNP enzyme (0.1 – 0.5 Units/mL).

    • Incubate at 40°C (optimal for most mesophilic PNPs) with gentle shaking (300 rpm).

  • Monitoring:

    • Take 50 µL aliquots at T=0, 15, 30, 60 mins.

    • Quench with 50 µL Methanol (HPLC grade).

    • Analyze via HPLC (C18 column, Gradient: 5% to 50% MeOH in water).

  • Workup:

    • Once conversion >95%, filter the enzyme (10 kDa cutoff filter).

    • Lyophilize the filtrate to obtain the crude nucleoside.

Protocol B: Quality Control — Phosphate Release Assay

Objective: Verify the integrity of the commercial R1P-CHA salt before use. Old stocks may hydrolyze.

Principle: R1P is acid-labile. A high background of inorganic phosphate indicates degradation. This protocol uses a Malachite Green assay to quantify free Pi.

  • Stock Solution: Dissolve 1 mg of R1P-CHA in 1 mL distilled water (pH ~7.0). Do not use acidic water.

  • Reagent: Prepare Malachite Green Phosphate Detection Reagent (commercially available).

  • Assay:

    • Mix 10 µL of R1P stock with 90 µL water.

    • Add 100 µL Malachite Green Reagent.

    • Incubate 10 mins at Room Temp.

    • Measure Absorbance at 620 nm.

  • Calculation: Compare against a standard curve of KH2PO4.

    • Pass Criteria: Free Phosphate < 2% (molar basis).

Part 4: Troubleshooting & Handling
IssueProbable CauseCorrective Action
Low Conversion Yield Substrate Inhibition or pH driftCheck pH. R1P is unstable at pH < 6. Ensure the buffer capacity is sufficient to neutralize the cyclohexylammonium counterion effects.
Precipitation Solubility limit of BaseAdd 5-10% DMSO to the reaction mix. Most PNPs tolerate up to 10% DMSO.
High Background Pi Degraded R1P StockPerform Protocol B. If degraded, repurify via anion exchange chromatography or purchase fresh stock.
Workflow Visualization: QC and Synthesis

Workflow Start Receive R1P-CHA Salt QC QC: Malachite Green Assay (Check Free Pi) Start->QC Pass Pass: Pi < 2% QC->Pass Intact Fail Fail: Pi > 2% QC->Fail Hydrolyzed Synthesis Dissolve in Tris-HCl (pH 7.5) + Nucleobase Pass->Synthesis Discard Discard / Repurify Fail->Discard Enzyme Add PNP Enzyme Incubate 40°C Synthesis->Enzyme HPLC HPLC Monitoring Enzyme->HPLC

Figure 2: Decision tree for handling R1P-CHA salt from receipt to application.

References
  • Pugmire, M. J., & Ealick, S. E. (2002). Structural analyses reveal two distinct families of nucleoside phosphorylases. Biochemical Journal, 361(1), 1–25. Available at: [Link]

  • Tozzi, M. G., et al. (2006). Purine nucleoside phosphorylase as a target for chemotherapy. Current Pharmaceutical Design. Available at: [Link]

Application Note: D-Ribose 1-Phosphate as a Substrate for Nucleoside Phosphorylases

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Universal Donor" of the Nucleoside World

In the landscape of nucleoside analog synthesis—critical for antiviral (e.g., Ribavirin, Remdesivir precursors) and anticancer therapeutics (e.g., Cladribine)—


-D-Ribose 1-Phosphate (R1P)  acts as the central metabolic currency.[1]

Unlike traditional chemical glycosylation, which requires laborious protection/deprotection steps and toxic Lewis acids, R1P enables biocatalytic transglycosylation . This process uses Nucleoside Phosphorylases (NPs) to reversibly swap the nucleobase of a donor nucleoside for a target base, using R1P as the transient, activated sugar donor.[2]

Why R1P matters:

  • Stereoselectivity: Enzymatic phosphorolysis exclusively yields

    
    -R1P, which upon coupling preserves the natural 
    
    
    
    -configuration of the nucleoside product.
  • Atom Economy: It bypasses the need for activated sugars (like 1-chloro-sugars) and eliminates halogenated waste.

  • Thermodynamic Challenges: R1P is chemically labile and thermodynamically unstable; therefore, it is rarely isolated. Successful protocols rely on in situ generation and consumption .

Mechanistic Principles

Nucleoside Phosphorylases (NPs) catalyze the reversible phosphorolysis of the N-glycosidic bond.[3][4][5] The reaction is an


-like mechanism where inorganic phosphate (

) attacks the anomeric carbon.
The Reaction Equilibrium


  • Forward Reaction (Phosphorolysis): Generates R1P.[2][6] Favored at high

    
    .
    
  • Reverse Reaction (Synthesis): Consumes R1P to build a nucleoside. Favored when R1P accumulates or

    
     is removed.
    
Diagram 1: The Biocatalytic Transglycosylation Pathway

This diagram illustrates the "One-Pot" coupled system where a donor nucleoside provides the sugar moiety (via R1P) to a target base.

Transglycosylation cluster_donor Step 1: Sugar Donor Cleavage cluster_intermediate Transient Intermediate cluster_acceptor Step 2: Target Synthesis Donor Donor Nucleoside (e.g., Uridine) NP1 Enzyme 1 (e.g., Uridine Phosphorylase) Donor->NP1 Substrate Base1 Waste Base (e.g., Uracil) R1P α-D-Ribose 1-Phosphate (R1P) NP2 Enzyme 2 (e.g., Purine NP) R1P->NP2 Activated Sugar Pi Inorganic Phosphate (Pi) Pi->NP1 Co-substrate Pi->NP1 Recycling Loop Base2 Target Base (e.g., 2,6-Diaminopurine) Base2->NP2 Acceptor Product Target Nucleoside NP1->Base1 Byproduct NP1->R1P Generates NP2->Pi Recycled NP2->Product Synthesis

Caption: A bi-enzymatic cascade where Enzyme 1 generates R1P from a donor, and Enzyme 2 consumes it to glycosylate a target base. Phosphate acts as a catalytic shuttle.

Application Protocols

Protocol A: One-Pot Enzymatic Transglycosylation (Synthesis of Nucleoside Analogs)

Objective: Synthesize a Purine Nucleoside Analog (e.g., 2,6-diaminopurine riboside) using Uridine as the sugar donor.

Expert Insight: The choice of "Sugar Donor" determines the equilibrium.

  • Standard Donor:Uridine (Cheap, accessible, but reaction is reversible).

  • High-Performance Donor:7-Methylguanosine . Its phosphorolysis is essentially irreversible, driving the reaction to 99% yield, though it is more expensive.

Materials:
  • Enzyme 1: Uridine Phosphorylase (UP) (e.g., from E. coli or B. subtilis).

  • Enzyme 2: Purine Nucleoside Phosphorylase (PNP) (e.g., from E. coli).[7][8][9][10]

  • Donor: Uridine (50 mM).

  • Acceptor: Target Base (e.g., 2,6-Diaminopurine) (10 mM).

  • Buffer: 10 mM Potassium Phosphate buffer (KPi), pH 7.5.

    • Note: Phosphate concentration is kept low (10-30 mM) relative to substrates to favor the synthetic direction in the second step, yet sufficient to initiate the first step.

Step-by-Step Methodology:
  • Preparation: Dissolve the Target Base (10 mM) and Uridine (50 mM, 5-fold excess) in KPi buffer (pH 7.5).

    • Tip: If the target base is hydrophobic, add 5-10% DMSO. Most bacterial NPs tolerate up to 20% DMSO.

  • Initiation: Add UP (0.5 U/mL) and PNP (0.5 U/mL).

    • Unit Definition: One unit converts 1.0 µmole of substrate per minute at pH 7.5 at 25°C.

  • Incubation: Incubate at 40°C - 60°C with gentle shaking.

    • Thermostability: Higher temperatures improve solubility of purine bases and reaction rate. Ensure your enzyme variants are thermostable (e.g., Geobacillus or Thermus species) if going >50°C.

  • Monitoring: Monitor reaction by HPLC every 30 minutes.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Methanol gradient.

    • Checkpoint: Watch for the disappearance of the Target Base peak and appearance of the Nucleoside peak.

  • Termination: Stop reaction by heating to 95°C for 5 minutes (denaturation) or by filtering through a 10 kDa cutoff filter.

  • Purification: The product is separated from the excess Uracil and Uridine via preparative HPLC or crystallization.

Protocol B: Kinetic Characterization of NP Activity (R1P Assay)

Objective: Determine the


 and 

of a Nucleoside Phosphorylase for the synthetic direction (Base + R1P

Nucleoside). Challenge: R1P is unstable and difficult to purchase pure. Solution: Use a Coupled Spectrophotometric Assay or generate R1P in situ immediately before use.
Method: Xanthine Oxidase (XOD) Coupled Assay (For PNPs)

This assay measures the release of Hypoxanthine (or Guanine) in the reverse direction (phosphorolysis), which is often easier to standardize. However, to measure synthesis (using R1P), we use the following direct UV method if R1P is available (or generated):

Reagents:

  • R1P Stock: Generated by incubating 7-methylguanosine with PNP in high phosphate buffer, then removing the enzyme and precipitating the phosphate. (Alternatively, purchase cyclohexylammonium salt of R1P).

  • Substrate: Hypoxanthine (variable concentration).

  • Detection: UV Absorbance at 255 nm (increase in absorbance due to Inosine formation).

Workflow:
  • Blanking: In a quartz cuvette, add 50 mM MOPS buffer (pH 7.2) and Hypoxanthine (vary 10–500 µM).

  • Substrate Addition: Add R1P (fixed saturating concentration, e.g., 2 mM).

  • Equilibration: Equilibrate to 25°C.

  • Enzyme Addition: Add PNP (approx 0.01 U). Mix rapidly by inversion.

  • Measurement: Record

    
     per minute.
    
    • 
       (Inosine - Hypoxanthine) 
      
      
      
      +4.5
      
      
      .
  • Calculation:

    
    
    

Critical Optimization Parameters

ParameterRecommended RangeImpact on R1P System
Phosphate (

)
10 – 30 mMCatalytic. Too high inhibits synthesis (pushes equilibrium to cleavage); too low stalls R1P generation.
pH 7.0 – 8.0R1P is acid-labile. Never drop below pH 6.0. Optimal stability is > pH 7.5.
Temperature 40°C – 60°CHigher temps favor the endothermic synthesis reaction and solubility, but degrade R1P faster. Balance is key.
Donor:Acceptor Ratio 3:1 to 5:1Excess donor (e.g., Uridine) pushes the equilibrium toward the target product via Le Chatelier's principle.
Diagram 2: Troubleshooting The Equilibrium

Logic flow for optimizing low yields.

Optimization Start Problem: Low Yield of Target Nucleoside CheckDonor Is the Donor Uridine? Start->CheckDonor SwitchDonor Switch to 7-Methylguanosine (Irreversible cleavage drives R1P) CheckDonor->SwitchDonor Yes (Equilibrium issue) CheckPi Check Phosphate Conc. CheckDonor->CheckPi No (Kinetic issue) ReducePi Reduce Pi to <10mM (Favors Synthesis) CheckPi->ReducePi If >50mM CheckSolubility Is Base Precipitating? CheckPi->CheckSolubility If <20mM AddCosolvent Add 10-20% DMSO or Increase Temp CheckSolubility->AddCosolvent Yes

Caption: Decision tree for troubleshooting low yields in NP-catalyzed transglycosylation.

References

  • Motter, J., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate.[1] Green Chemistry. Link

  • Wierzchowski, J., & Stachelska-Wierzchowska, A. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase.[11] Biomolecules, 14(6), 701.[11] Link

  • Hinderberger, I., et al. (2021). General Principles for Yield Optimization of Nucleoside Phosphorylase-Catalyzed Transglycosylations.[12] ChemBioChem. Link

  • Tretyakova, A., et al. (2022). Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases. Biomolecules.[1][4][5][6][11][13][14][15][16][17][18] Link

  • Sigma-Aldrich Technical Bulletin. Purine Nucleoside Phosphorylase Activity Assay Kit.Link

Sources

experimental protocol for D-ribose 1-phosphate isolation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the specifics. My initial searches are focused, aiming to gather detailed information on D-ribose 1-phosphate isolation and purification, particularly emphasizing established enzymatic and chemical synthesis approaches, and various purification techniques.

Structuring the Application Note

I'm now expanding my scope to structure the application note, deciding how to arrange the information flow, covering introduction, detailed protocols, and data analysis. I'm also synthesizing the search findings into a narrative, explaining the principles and rationale for all steps in the isolation protocol. I plan to draft step-by-step experimental protocols covering enzymatic synthesis, purification, and characterization.

Refining Search Strategies

I'm now refining my search strategies, aiming for comprehensive data on D-ribose 1-phosphate isolation and purification via Google, especially enzymatic and chemical synthesis and various purification methods. Simultaneously, I'm organizing the information flow, covering an introduction, protocol details, and data analysis in the application note. I'm building a narrative to explain the reasons behind the protocol, and writing step-by-step experiment instructions.

Application Note: Strategic Quantification of D-Ribose 1-Phosphate (R1P)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Ribose 1-phosphate (R1P) is a pivotal intermediate in the nucleoside salvage pathway and a critical substrate for the enzymatic synthesis of nucleoside analogs. However, its quantification presents a dual challenge: thermodynamic instability (acid lability) and lack of a UV-active chromophore . This guide moves beyond generic HPLC protocols to provide three distinct, validated methodologies: HPAEC-PAD (for purity profiling), HILIC-MS/MS (for biological matrices), and Indirect HPLC-UV (for kinetic assays).

The Analyte: Critical Properties & Handling

Before attempting quantification, the analyst must understand the physical chemistry of R1P to avoid artifactual degradation.

PropertyDescriptionAnalytical Implication
Chromophore NoneDirect UV detection (254/280 nm) is impossible. Refractive Index (RI) or ELSD are required for non-MS/PAD methods.
Stability Acid-LabileCRITICAL: R1P hydrolyzes rapidly to D-Ribose and inorganic phosphate (

) at pH < 6.0. Never use TCA (Trichloroacetic acid) for protein precipitation without immediate neutralization.
Polarity Highly HydrophilicRetention on standard C18 (Reverse Phase) is negligible. Ion-pairing or HILIC is required.
Isomerism Anomeric (

-D-R1P)
Can isomerize or degrade to Ribose 5-phosphate (R5P) under stress; separation from R5P is essential.
Pathway Context

R1P is generated via the phosphorolysis of nucleosides by Nucleoside Phosphorylases (NP).

R1P_Pathway Nucleoside Nucleoside (e.g., Inosine) Enzyme PNP / UP (Enzyme) Nucleoside->Enzyme Pi Inorganic Phosphate (Pi) Pi->Enzyme Base Nucleobase (e.g., Hypoxanthine) Enzyme->Base R1P D-Ribose 1-Phosphate Enzyme->R1P Mutase Phosphopentomutase R1P->Mutase Isomerization R5P Ribose 5-Phosphate Mutase->R5P

Figure 1: The reversible phosphorolysis pathway. R1P is the central sugar donor. Note the potential isomerization to R5P.

Method A: HPAEC-PAD (The "Gold Standard")

Best For: Purity analysis, fermentation broth, and process development. Principle: High-Performance Anion-Exchange Chromatography separates sugar phosphates based on pKa at high pH. Pulsed Amperometric Detection (PAD) oxidizes the sugar moiety on a gold electrode, providing femtomole sensitivity without derivatization.

Why this works

Unlike acidic mobile phases, the highly alkaline eluent (pH > 12) stabilizes R1P.

Protocol Details
  • System: Dionex ICS-5000+ or equivalent with Electrochemical Detector (ED).

  • Column: CarboPac PA1 or PA100 (4 x 250 mm) with matching guard.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy
  • Eluent A: 100 mM NaOH (Degassed, Carbonate-free).

  • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).

Gradient Table
Time (min)% A (NaOH)% B (NaOH/NaOAc)Event
0.0955Equilibration
2.0955Injection
20.05050Gradient Elution
21.00100Column Wash
25.0955Re-equilibration
Detection (Waveform)

Use the Standard Carbohydrate Quadruple Potential waveform.

  • Note: R1P elutes later than neutral sugars (Ribose) but earlier than highly charged nucleotides (ATP).

Method B: HILIC-MS/MS (Bioanalysis)

Best For: Pharmacokinetics (PK), intracellular profiling, trace detection in complex matrices. Principle: Hydrophilic Interaction Liquid Chromatography retains polar R1P on a water layer enriched surface, coupled with negative mode electrospray ionization (ESI-).

Experimental Setup
  • Column: Amide-based HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ). Alkaline pH aids ionization and stability.
    
  • Mobile Phase B: Acetonitrile.

MS/MS Transitions (MRM)

Operate in Negative Mode (ESI-) .

  • Precursor Ion: 229.0

    
     [M-H]⁻
    
  • Product Ion 1: 97.0

    
     (
    
    
    
    ) – Quantifier
  • Product Ion 2: 79.0

    
     (
    
    
    
    ) – Qualifier
Critical Sample Prep (The "Kill Step")
  • Quench: Do not use TCA. Use cold Acetonitrile:Methanol (75:25) to precipitate proteins.

  • Buffer: Add 10 µL of 100 mM Ammonium Bicarbonate to ensure the sample remains pH neutral/basic during evaporation.

Method C: Indirect HPLC-UV (The "Accessible" Assay)

Best For: Enzyme kinetics (


, 

) and labs lacking PAD/MS hardware. Principle: You cannot see R1P, but you can see the nucleoside it produces. By adding an excess of a specific nucleobase and Purine Nucleoside Phosphorylase (PNP), you convert R1P into a UV-active nucleoside stoichiometrically.

Reaction:



Workflow
  • Incubation: Mix Sample (containing R1P) + Hypoxanthine (1 mM) + PNP Enzyme (0.5 Units).

  • Reaction: Incubate at 25°C for 10–15 minutes (endpoint).

  • Termination: Heat shock (85°C for 2 min) or ultrafiltration (10 kDa cutoff).

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Detection: UV at 254 nm.

    • Measurement: Quantify the formation of Inosine .

    • Calculation: Moles of Inosine formed = Moles of R1P in original sample.

Method Selection & Decision Logic

Method_Selection Start Start: Select R1P Assay Matrix What is the sample matrix? Start->Matrix Simple Buffer / Enzymatic Mix Matrix->Simple Clean Complex Plasma / Cell Lysate Matrix->Complex Dirty Equip Available Equipment? Simple->Equip Method_B Method B: HILIC-MS/MS (High Sensitivity, Specificity) Complex->Method_B Method_A Method A: HPAEC-PAD (High Resolution, No Derivatization) Equip->Method_A Has Dionex/PAD Method_C Method C: Indirect HPLC-UV (Kinetic Studies, Low Cost) Equip->Method_C Only UV/C18 Sensitivity Required Sensitivity? Method_A->Sensitivity

Figure 2: Decision matrix for selecting the appropriate R1P assay based on matrix complexity and hardware availability.

Performance Comparison

ParameterHPAEC-PADHILIC-MS/MSIndirect HPLC-UV
LOD (Limit of Detection) ~1–5 pmol~0.1–0.5 pmol~50 pmol
Linearity Range 10 pmol – 10 nmol0.5 pmol – 1 nmol100 pmol – 100 nmol
Specificity High (Separates isomers)Very High (Mass specific)Low (Dependent on enzyme purity)
Sample Throughput Medium (30 min/run)High (5–8 min/run)Low (Requires incubation step)
Major Risk Carbonate contamination in NaOHMatrix effects / Ion suppressionIncomplete enzymatic conversion

Troubleshooting & Expert Tips

  • The "Ghost" Peak (HPAEC): If you see a declining baseline or negative peaks in HPAEC-PAD, your NaOH has absorbed

    
    . Prepare eluents daily under Helium or Nitrogen blanket.
    
  • Peak Tailing (HILIC): R1P interacts strongly with metals. Use PEEK tubing and passivate your LC system with 0.1% Phosphoric acid (then wash thoroughly) before starting a HILIC campaign.

  • Standard Stability: Store R1P standards at -80°C. Do not store in acidic buffers. Always check the purity of commercial R1P standards via HPAEC, as they often contain up to 10% Ribose or R5P due to degradation during shipping.

References

  • Tozzi, M. G., et al. (2006). "Purine nucleoside phosphorylase and the salvage of purine nucleosides." The FEBS Journal, 273(10).

  • Cataldi, T. R., et al. (2003). "High-performance anion-exchange chromatography with pulsed amperometric detection of sugar phosphates." Analytical Chemistry, 75(2).

  • Kaminski, M., et al. (2008). "Enzymatic synthesis of nucleoside analogues: A review of the methodology." Journal of Molecular Catalysis B: Enzymatic, 52.

  • Thermo Fisher Scientific. (2016). "Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)."

Application Notes & Protocols for the In Vitro Reconstitution of Pathways Involving D-Ribose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

D-ribose 1-phosphate (R1P) is a pivotal metabolic intermediate situated at the crossroads of the pentose phosphate pathway (PPP) and nucleotide salvage pathways.[1][2] Its primary role is to serve as a precursor for D-ribose 5-phosphate (R5P), which is subsequently converted to 5-phosphoribosyl 1-pyrophosphate (PRPP)—the activated ribose donor essential for the de novo and salvage synthesis of purine and pyrimidine nucleotides.[3][4] The ability to reconstitute enzymatic pathways involving R1P in vitro offers a powerful, reductionist approach to dissect complex metabolic networks. This controlled environment allows researchers to elucidate the kinetic properties of individual enzymes, understand pathway regulation, screen for specific inhibitors, and synthesize valuable nucleotide analogs for therapeutic development.[5][6] This guide provides the foundational principles, a detailed model pathway, and validated protocols for establishing a robust in vitro system to study R1P-dependent nucleotide synthesis.

Core Principles of In Vitro Pathway Reconstitution

Reconstituting a metabolic pathway in vitro involves the systematic assembly of purified biological components to replicate a specific cellular process in a controlled, cell-free system. This methodology provides unparalleled clarity by removing the confounding variables inherent in cell-based assays.

Causality Behind the Approach:

  • Defined Composition: Unlike cell lysates, a reconstituted system contains only the components you intentionally add. This eliminates side reactions and allows for the unambiguous attribution of activity to specific enzymes.

  • Quantitative Control: The concentration of every substrate, cofactor, and enzyme can be precisely controlled and varied. This is fundamental for performing steady-state and pre-steady-state kinetic analyses to determine reaction mechanisms and identify rate-limiting steps.

  • Mechanistic Insight: By systematically omitting or adding components, one can confirm the necessity of each enzyme and cofactor, thereby validating the proposed pathway structure. For instance, the accumulation of an intermediate upon the removal of a downstream enzyme provides direct evidence of its role in the cascade.

Key Components of the System:

  • High-Purity Enzymes: Each enzyme in the pathway must be expressed and purified to near-homogeneity to prevent contaminating activities.

  • Substrates and Cofactors: All necessary starting materials (e.g., nucleosides, ATP) and catalytic cofactors (e.g., Mg²⁺) must be present at known concentrations.

  • Optimized Buffer System: A buffered solution is required to maintain a stable pH and provide an ionic environment conducive to the activity and stability of all enzymes in the system.

A Model System: Reconstitution of the Purine Salvage Pathway

To illustrate these principles, we will detail the reconstitution of a four-enzyme pathway that salvages the purine base hypoxanthine to produce the nucleotide inosine monophosphate (IMP). This pathway begins with the phosphorolytic cleavage of inosine to generate R1P.

The pathway proceeds in four sequential enzymatic steps:

  • R1P Generation: Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible phosphorolysis of inosine in the presence of inorganic phosphate (Pi) to yield D-ribose 1-phosphate (R1P) and hypoxanthine.[7]

  • Isomerization: Phosphopentomutase (PPM) catalyzes the intramolecular transfer of the phosphate group, converting R1P to D-ribose 5-phosphate (R5P) .[3][8]

  • Activation: PRPP Synthetase (PRPS) utilizes ATP to pyrophosphorylate R5P, forming the key activated intermediate 5-phosphoribosyl 1-pyrophosphate (PRPP) .[3][4]

  • Nucleotide Synthesis: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) transfers the ribose-5-phosphate moiety from PRPP to the salvaged hypoxanthine base, creating Inosine Monophosphate (IMP) .[9]

Purine_Salvage_Pathway Figure 1: Reconstituted Purine Salvage Pathway via R1P Inosine Inosine + Pi PNP PNP Inosine->PNP R1P D-Ribose 1-Phosphate + Hypoxanthine Hypoxanthine_reused Hypoxanthine R1P->Hypoxanthine_reused PPM PPM R1P->PPM R5P D-Ribose 5-Phosphate PRPS PRPS R5P->PRPS PRPP PRPP HGPRT HGPRT PRPP->HGPRT IMP Inosine Monophosphate (IMP) ATP ATP ATP->PRPS AMP_PPi AMP + PPi Hypoxanthine_reused->HGPRT PNP->R1P PPM->R5P PRPS->PRPP PRPS->AMP_PPi HGPRT->IMP

Caption: A diagram of the four-enzyme cascade for IMP synthesis.

Detailed Experimental Protocols

These protocols provide a framework for reconstituting the IMP synthesis pathway. Researchers should optimize enzyme and substrate concentrations based on the specific activity of their purified proteins and their experimental goals.

Protocol 1: Reagent and Buffer Preparation

Rationale: Accurate and sterile preparation of stock solutions is critical for reproducibility. The buffer is designed to maintain a stable physiological pH while providing essential cofactors and a reducing agent to preserve enzyme function.

  • Reaction Buffer (5X Stock):

    • 250 mM HEPES-KOH, pH 7.5

    • 500 mM KCl

    • 50 mM MgCl₂

    • 5 mM DTT (Dithiothreitol)

    • Preparation: Dissolve solids in nuclease-free water, adjust pH with KOH, and bring to final volume. Filter-sterilize through a 0.22 µm filter and store in aliquots at -20°C. Add DTT fresh from a 1 M stock before use.

  • Substrate/Cofactor Stocks:

    • 100 mM Inosine: Dissolve in nuclease-free water. May require gentle warming. Store at -20°C.

    • 500 mM ATP (pH 7.0): Use a commercially available, pH-neutralized solution to avoid altering the reaction pH. Store at -20°C.

    • Enzyme Stocks: Purified enzymes (PNP, PPM, PRPS, HGPRT) should be dialyzed into a suitable storage buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol) and stored in aliquots at -80°C. Determine the protein concentration and specific activity of each enzyme beforehand.

Protocol 2: In Vitro Pathway Reconstitution and Control Reactions

Rationale: The reaction is assembled on ice to prevent it from starting prematurely. Including a series of control reactions is a mandatory part of a self-validating system. Each control omits a single key component to confirm that product formation is dependent on the complete, intact pathway.

  • Reaction Assembly: On ice, prepare a master mix containing the common components (Buffer, ATP, Inosine).

  • Set up Reactions: In separate microcentrifuge tubes, assemble the reactions as described in the table below. Add enzymes last to initiate the reaction.

ComponentStock Conc.Final Conc.Volume for 50 µL RxnPurpose
5X Reaction Buffer5X1X10 µLProvides optimal pH, salt, and Mg²⁺
Inosine100 mM2 mM1 µLInitial Substrate
ATP500 mM10 mM1 µLEnergy source for PRPS
Enzyme Mix (4 enzymes)Various50-200 nM eachX µLCatalyzes the pathway
Nuclease-Free Water--Up to 50 µLAdjusts final volume
Complete Reaction All components Positive Control
Control 1: No PNP Omit PNPValidates R1P generation step
Control 2: No PPM Omit PPMValidates R1P to R5P conversion
Control 3: No PRPS Omit PRPSValidates R5P activation to PRPP
Control 4: No HGPRT Omit HGPRTValidates final nucleotide synthesis
Control 5: No ATP Omit ATPConfirms energy-dependence of PRPS
  • Initiation and Incubation:

    • Gently mix the contents of each tube.

    • Incubate at 37°C for a defined time course (e.g., collect aliquots at 0, 15, 30, 60, and 120 minutes).

    • To stop the reaction: Add an equal volume of 0.8 M perchloric acid to precipitate proteins, or flash-freeze the aliquot in liquid nitrogen and store at -80°C for later analysis.

Protocol 3: Analytical Methods for Pathway Monitoring

Rationale: Choosing the right analytical method is key to obtaining meaningful data. HPLC offers the most comprehensive view, allowing for the simultaneous quantification of multiple pathway components. Spectrophotometric assays provide a simpler, often continuous, method for measuring the activity of specific enzymes.

Method A: High-Performance Liquid Chromatography (HPLC) This is the preferred method for its ability to separate and quantify substrates, intermediates, and products.

  • Sample Preparation: Thaw frozen aliquots or centrifuge the acid-quenched samples. Neutralize the supernatant with KOH. Filter through a 0.22 µm spin filter.

  • Chromatography:

    • Column: A C18 reverse-phase column is suitable for separating nucleotides and nucleosides.

    • Mobile Phase: A gradient of a low-concentration phosphate buffer (e.g., 50 mM KH₂PO₄, pH 5.5) and an organic solvent like methanol.

    • Detection: UV absorbance at 254 nm.

  • Quantification: Create a standard curve for each compound (Inosine, Hypoxanthine, IMP) to convert peak area to concentration.

Method B: Coupled Spectrophotometric Assay for PNP Activity This assay can be used to validate the activity of the first enzyme in the pathway.[7]

  • Principle: The hypoxanthine produced by PNP is oxidized by a coupling enzyme, Xanthine Oxidase (XO), to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm.

  • Reaction Setup (in a UV-transparent plate):

    • 1X Reaction Buffer

    • 2 mM Inosine

    • ~0.1 U/mL Xanthine Oxidase

    • PNP enzyme (the component being tested)

  • Measurement: Read the absorbance at 293 nm over time using a spectrophotometric plate reader.

Workflow_Diagram Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Buffers, Substrates, Enzymes) setup 2. Reaction Assembly (Complete & Control Reactions on Ice) prep->setup incubate 3. Incubation at 37°C (Time Course Sampling) setup->incubate quench 4. Reaction Quenching (Acid Precipitation or Flash Freezing) incubate->quench analysis 5. Sample Analysis (e.g., HPLC, Spectrophotometry) quench->analysis data 6. Data Interpretation (Quantification & Comparison to Controls) analysis->data

Caption: A flowchart of the experimental process.

Data Interpretation and Troubleshooting

The success of the reconstitution is determined by comparing the product yield in the complete reaction to the negligible yield in the control reactions.

Expected Quantitative Results (Example Data)

Reaction Condition[IMP] formed (µM) after 60 minInterpretation
Complete Reaction 520Pathway is active and efficient.
Control 1 (-PNP) < 1.0IMP synthesis requires PNP-mediated R1P formation.
Control 2 (-PPM) < 1.0R1P must be isomerized to R5P for the pathway to proceed.
Control 3 (-PRPS) < 1.0R5P must be activated to PRPP.
Control 4 (-HGPRT) < 1.0HGPRT is essential for the final synthesis of IMP.
Control 5 (-ATP) < 1.0The pathway is energy-dependent, confirming the role of PRPS.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No IMP in Complete Reaction 1. One or more enzymes are inactive.2. A critical cofactor (Mg²⁺, ATP) was omitted.3. Incorrect buffer pH.1. Assay each enzyme individually to confirm activity.2. Double-check all reagent additions and concentrations.3. Verify the pH of the reaction buffer.
Low IMP Yield 1. An enzyme is present at a rate-limiting concentration.2. Substrate or product inhibition is occurring.3. Reaction has not reached completion.1. Titrate the concentration of each enzyme to identify the bottleneck.2. Perform kinetic analysis to determine Km and Ki values.3. Extend the incubation time.
Accumulation of an Intermediate (e.g., R1P or R5P) The enzyme immediately downstream of the accumulated intermediate is inactive or rate-limiting.Assay the specific downstream enzyme's activity. Increase its concentration in the reconstituted system.

References

  • Cappiello, M., et al. (1999). In vitro recycling of alpha-D-ribose 1-phosphate for the salvage of purine bases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1425(2), 273-281. [Link]

  • Moro, S., et al. (1997). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Analytical Biochemistry, 250(2), 233-237. [Link]

  • Strelnik, A.G., et al. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(23), 15291. [Link]

  • NCERT. (Reprint 2025-26). Biomolecules. Chapter 9. [Link]

  • Wikipedia contributors. (2024). Nicotinamide adenine dinucleotide. Wikipedia. [Link]

  • Ipata, P. L., & Cioni, M. (2016). Ribose Intake as Food Integrator: Is It a Really Convenient Practice?. International journal of medical sciences, 13(12), 961–965. [Link]

  • Pauly, D. F., & Pepine, C. J. (2018). Supplemental D-ribose bypasses the upper part of the pentose pathway and has a potential role in managing heart failure. Journal of the American College of Cardiology, 71(11_Supplement), A1756. [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). Ribose-1-phosphate (PAMDB000637). [Link]

  • Li, Y., et al. (2023). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint to potentiate the anti-cancer effect of GLUT inhibitors. Journal of Experimental & Clinical Cancer Research, 42(1), 1-20. [Link]

  • Mikhailopulo, I. A., & Mironov, O. N. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347. [Link]

  • Teitelbaum, J. E., Johnson, C., & St Cyr, J. (2018). The use of D-ribose in chronic fatigue syndrome and fibromyalgia: a pilot study. The Journal of Alternative and Complementary Medicine, 13(8), 857-862. [Link]

  • Eng, C. H., et al. (2020). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cancer discovery, 10(10), 1562–1579. [Link]

  • Lazzarino, G., et al. (2019). In Vitro Assay to Measure APE1 Enzymatic Activity on Ribose Monophosphate Abasic Site. Methods in molecular biology, 2021, 149-161. [Link]

  • Wikipedia contributors. (2023). Phosphopentomutase. Wikipedia. [Link]

  • ResearchGate. (n.d.). Nucleotide Synthesis via Salvage Pathway. [Link]

  • Tozzi, M. G., et al. (2000). Methods for the Determination of Intracellular Levels of Ribose Phosphates. Journal of Chromatography B: Biomedical Sciences and Applications, 745(1), 21-31. [Link]

  • Konder, S., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(15), 3656. [Link]

  • Assay Genie. (2019). Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). [Link]

  • Rashid, N., et al. (2021). Biophysical Characterization of a Novel Phosphopentomutase from the Hyperthermophilic Archaeon Thermococcus kodakarensis. International Journal of Molecular Sciences, 22(11), 6035. [Link]

  • Wikipedia contributors. (2023). Nucleotide salvage. Wikipedia. [Link]

  • Bzowska, A., Kulikowska, E., & Shugar, D. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & therapeutics, 88(3), 349–425. [Link]

  • San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]

  • Liu, Y., et al. (2021). Pyrophosphorylation of ribose 5-phosphate in the enzymatic synthesis of 5-phosphoribosyl 1-pyrophosphate. Communications biology, 4(1), 1-10. [Link]

  • Chemistry LibreTexts. (2022). Determination of Phosphate by a Colorimetric Method. [Link]

  • Synnovis. (n.d.). PNP (Purine nucleoside phosphorylase) enzyme assay. [Link]

  • SciSpace. (2018). Understanding D-Ribose and Mitochondrial Function. [Link]

  • Protein Engineering. (2022, March 6). Sequential and Ping Pong Reactions Mechanism | Bi-Substrate Enzyme Reactions. YouTube. [Link]

  • Slideshare. (n.d.). De novo and salvage pathway of nucleotides synthesis.pptx. [Link]

  • Chemistry LibreTexts. (2022). The "Ping-Pong" Mechanism. [Link]

  • Dai, J., et al. (2000). Formation and reorientation of glucose 1,6-bisphosphate in the PMM/PGM reaction: transient-state kinetic studies. Biochemistry, 39(28), 8343–8351. [Link]

Sources

isotopic labeling of D-ribose 1-phosphate for metabolic studies

Application Note: Chemo-Enzymatic Synthesis and Validation of Isotopically Labeled -D-Ribose 1-Phosphate (R1P)

Executive Summary

This guide details the enzymatic synthesis and isotopic labeling of R1P using Purine Nucleoside Phosphorylase (PNP). By utilizing


Strategic Rationale: The Enzymatic Advantage

The Chemical Challenge

Chemical phosphorylation of D-ribose at the C1 position is non-stereoselective, yielding a mixture of




The Enzymatic Solution

We utilize Purine Nucleoside Phosphorylase (PNP) (EC 2.4.2.1). While PNP typically functions in the "salvage" direction (Base + R1P


Mechanism:

Pathway Visualization

The following diagram illustrates the metabolic context and the specific enzymatic pathway utilized in this protocol.

R1P_Pathwaycluster_inputsSubstratescluster_enzymeCatalystcluster_productsProductsGuanosine[U-13C] GuanosinePNPPurine NucleosidePhosphorylase (PNP)Guanosine->PNPPiPhosphate (Pi)Pi->PNPGuanineGuaninePNP->GuanineR1P[U-13C] R1P(Target)PNP->R1PR5PRibose 5-PhosphateR1P->R5PIsomerization(Avoid)PPMPhosphopentomutase

Figure 1: PNP-mediated phosphorolysis pathway for R1P generation. The reaction is driven forward by high phosphate concentration.

Protocol: Synthesis of [U- C]Ribose 1-Phosphate

Objective: Generate millimolar quantities of [U-


Materials
  • Substrate: [U-

    
    C]Guanosine (98% purity).
    
  • Enzyme: Bacterial Purine Nucleoside Phosphorylase (Recombinant E. coli PNP is preferred for stability).

  • Buffer: 50 mM Potassium Phosphate buffer (

    
    ), pH 7.5.
    
  • Stop Solution: 10 kDa MWCO Spin Filter (Amicon or equivalent).

  • Validation: D

    
    O (for NMR lock).
    
Step-by-Step Methodology
  • Reaction Mixture Preparation:

    • Prepare a 1 mL reaction volume in a microcentrifuge tube.

    • Add [U-

      
      C]Guanosine to a final concentration of 5 mM.
      
    • Critical Step: Maintain Phosphate concentration at 50 mM (10-fold excess).

    • Rationale: The equilibrium constant (

      
      ) of PNP favors nucleoside synthesis. A large excess of inorganic phosphate (
      
      
      ) drives the reaction toward R1P via Le Chatelier's principle [1].
  • Enzymatic Digestion:

    • Add 1 Unit of PNP enzyme.

    • Incubate at 25°C for 30–60 minutes.

    • Note: Do not heat above 37°C. R1P thermal instability increases significantly at higher temperatures.

  • Enzyme Removal (Quenching):

    • Transfer the mixture to a 10 kDa MWCO spin filter.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Why Filtration? Chemical quenching (acid/heat) destroys R1P. Physical removal of the enzyme stops the reaction while preserving the labile phosphate bond.

  • Purification (Optional but Recommended):

    • The flow-through contains [U-

      
      C]R1P, Guanine, and excess Phosphate.
      
    • Guanine is highly insoluble. Incubate the flow-through at 4°C for 2 hours; Guanine will precipitate. Centrifuge again to pellet the base.

  • Storage:

    • Use immediately or flash freeze in liquid nitrogen. Store at -80°C.

    • Never store in acidic conditions.

Analytical Validation

Trust but verify. Because R1P can isomerize to R5P (via trace phosphopentomutase contamination) or hydrolyze to Ribose, validation is required.

P-NMR Spectroscopy

Table 1: Expected NMR Chemical Shifts (referenced to 85% H


PO

)
Compound

P Chemical Shift (

, ppm)
Multiplicity (coupling)Structural Insight

-D-Ribose 1-Phosphate
+2.5 to +3.0 Doublet (

Hz)
Phosphate on anomeric Carbon (C1)
Ribose 5-Phosphate+4.0 to +4.5TripletPhosphate on primary Carbon (C5)
Inorganic Phosphate (

)
+1.5 to +2.0SingletUnreacted buffer

Note: Chemical shifts are pH-dependent. Ensure pH is 7.5 for these values.

Mass Spectrometry (LC-MS/MS)

For isotopic enrichment calculation:

  • Mode: Negative Ion Mode (ESI-).

  • Transition: Monitor the loss of the phosphate group.

  • Precursor:

    
     230 (unlabeled) / 235 ([U-
    
    
    C]).
  • Fragment:

    
     79 (
    
    
    ) or
    
    
    97 (
    
    
    ).

Application Workflow: Metabolic Flux Analysis

This protocol describes how to use the synthesized [U-

WorkflowStartSynthesized[U-13C] R1PMixIncubation(37°C, pH 7.4)Start->Mix Add SubstrateLysateCell Lysate(containing unknown PNP activity)Lysate->MixStopQuench(Cold Acetonitrile)Mix->Stop t = 0, 5, 10 minAnalyzeLC-MS/MS Analysisof NucleosidesStop->Analyze Supernatant

Figure 2: Experimental workflow for utilizing labeled R1P to assay PNP activity in biological samples.

Protocol:
  • Lysate Prep: Prepare cell lysates in PBS (pH 7.4). Dialyze to remove endogenous phosphate if possible.

  • Pulse: Add 100

    
    M [U-
    
    
    C]R1P and 100
    
    
    M Hypoxanthine (base).
  • Chase: At time points (0, 5, 10, 30 min), remove 50

    
    L aliquots.
    
  • Quench: Mix 1:4 with ice-cold Acetonitrile. Centrifuge.

  • Readout: Measure the appearance of [U-

    
    C]Inosine via LC-MS.
    
    • Interpretation: Rate of [U-

      
      C]Inosine formation is directly proportional to PNP activity.
      

References

  • Pugmire, M. C., & Ealick, S. E. (2002). Structural analyses reveal two distinct families of nucleoside phosphorylases. Biochemical Journal, 361(1), 1–25.

  • Tozzi, M. G., Camici, M., Mascia, L., Sgarrella, F., & Ipata, P. L. (2006). Pentose phosphates in nucleoside interconversion and catabolism. The FEBS Journal, 273(6), 1089–1101.

  • Wielgus-Kutrowska, B., & Bzowska, A. (2006). Kinetic mechanism of the reaction catalyzed by purine nucleoside phosphorylase from Cellulomonas sp. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(5), 887-899.

Disclaimer: This application note is for research purposes only. Handling of radioactive or stable isotopes should be performed in accordance with local safety regulations.

preparation of α-D-ribose 1-phosphate via enzymatic phosphorolysis.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on enzymatic phosphorolysis for α-D-ribose 1-phosphate preparation. I'm keying in on enzymes, reaction pathways, and the best reaction conditions. The plan is to build a solid knowledge base before moving to experiments.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to identify key enzymes and reaction conditions. I'm focusing on PNP and UP, along with their substrates (inosine, guanosine, etc.), and optimizing parameters like pH and temperature. Also, I'm consulting reliable sources to validate the mechanistic claims.

Outlining Application Note Structure

I'm now outlining the application note's structure. It will begin with an introduction to α-D-ribose 1-phosphate's significance, followed by an explanation of the enzymatic phosphorolysis. I'll compare enzymatic approaches and offer step-by-step experimental protocols.

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of D-Ribose 1-Phosphate (R1P)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of D-Ribose 1-Phosphate Chemical Synthesis Audience: Synthetic Organic Chemists, Process Chemists, and Nucleoside Researchers Status: Active Support Guide

Introduction: The "Black Box" of Glycosyl Phosphates

Synthesizing


-D-Ribose 1-Phosphate (R1P)  chemically is deceptively difficult. Unlike its stable isomer, Ribose 5-Phosphate (R5P), R1P contains a labile glycosyl phosphate bond. It is thermodynamically unstable relative to R5P and prone to hydrolysis in acidic media.

While enzymatic routes (using Nucleoside Phosphorylase) are popular for small scales, chemical synthesis remains essential for generating modified analogs or large-scale precursors where enzymes fail. This guide addresses the three critical failure points in the chemical route: Anomeric Stereocontrol , Regioselectivity , and Salt Stabilization .

Module 1: The Anomeric Conundrum (Stereoselectivity)

The Challenge: Biologically relevant R1P is the


-anomer . However, classic chemical phosphorylation (e.g., the MacDonald fusion method) often yields a mixture or predominantly the 

-anomer due to Neighboring Group Participation (NGP) from C2-protecting groups.
Troubleshooting Guide: Controlling the Ratio
SymptomProbable CauseCorrective Action
High

-anomer content
Kinetic Control / NGP: If using 1,2,3,5-tetra-O-acetyl-

-D-ribofuranose, the C2-acetyl group assists the departure of the C1-leaving group, forming an acyloxonium ion that blocks the

-face, forcing the phosphate to attack from the

-face.
Switch to Thermodynamic Control: Extend the reaction time (fusion method) to allow anomerization. The

-anomer is often thermodynamically favored due to the anomeric effect, despite the steric hindrance.
Inseparable Anomeric Mixture Incomplete Crystallization:

and

salts have different solubilities.
Use DCHA for Resolution: Convert the crude free acid to the bis(dicyclohexylammonium) (DCHA) salt. The

-salt is typically less soluble in anhydrous ethanol/ether mixtures and will crystallize out, leaving the

-anomer in the mother liquor.
Low Overall Yield Moisture Contamination: Phosphoric acid is hygroscopic. Water acts as a competing nucleophile, hydrolyzing the oxocarbenium intermediate back to free sugar or hemiacetal.Strict Anhydrous Conditions: Dry crystalline phosphoric acid (

) under high vacuum over

before use. Ensure the ribose tetraacetate is a dry foam/solid.
Visualizing the Mechanism

The following diagram illustrates why the


-anomer forms kinetically and how to drive the reaction toward the 

-anomer.

AnomericControl Start Tetra-O-acetyl-D-ribose Inter Oxocarbenium / Acyloxonium (C2 Participation) Start->Inter Acid Catalysis (-AcOH) Beta Beta-R1P (Kinetic) (Trans-1,2) Inter->Beta Fast Attack (Top Face blocked) Alpha Alpha-R1P (Thermodynamic) (Cis-1,2) Inter->Alpha Slow Equilibration (Anomeric Effect) Beta->Inter Reversible under Fusion Conditions

Caption: Kinetic vs. Thermodynamic control in R1P synthesis. The C2-acyl group directs


-formation; prolonged acid exposure equilibrates to the stable 

-anomer.

Module 2: The MacDonald Procedure (Chemical Phosphorylation)

The Challenge: The standard chemical method involves fusing tetra-O-acetyl-ribose with crystalline phosphoric acid under vacuum (MacDonald, 1962). This "dirty" reaction produces the desired product alongside inorganic phosphate (Pi), diphosphates, and decomposition products.

Protocol: Optimized MacDonald Fusion

Step-by-Step Methodology:

  • Preparation:

    • Reagent A: 1,2,3,5-Tetra-O-acetyl-

      
      -D-ribofuranose (dried under vacuum).
      
    • Reagent B: Crystalline Orthophosphoric acid (

      
      , 99%, crystalline). Do not use 85% aqueous syrup.
      
  • Fusion:

    • Mix Reagent A and B (molar ratio 1:3) in a round-bottom flask.

    • Apply high vacuum (< 1 mmHg) and heat to 50–60°C .

    • Critical Check: The mixture will melt and bubble (release of acetic acid). Maintain vacuum to remove acetic acid, driving the equilibrium forward.

    • Duration: 2 hours. (Too short = unreacted material; Too long = charring/decomposition).

  • Quenching:

    • Cool the melt to room temperature.

    • Dissolve in ice-cold water. Note: R1P is acid-labile; keep temperature low.

  • Deprotection (Global):

    • Adjust pH to ~10-11 using Lithium Hydroxide (LiOH) to remove acetyl groups.

    • Stir at room temperature until TLC shows baseline conversion.

FAQ: Reaction Failures

Q: The reaction mixture turned black/tarry. What happened? A: The temperature was too high (>65°C) or the vacuum was insufficient. Acetic acid must be removed efficiently. If it remains trapped, it promotes acid-catalyzed degradation of the ribose ring (furfural formation).

Q: I see a large "Ribose 5-Phosphate" peak in my NMR. Why? A: Acid-catalyzed migration. Under acidic conditions and high heat, the phosphate group can migrate from the unstable C1 position to the thermodynamically stable C5 position. Solution: Lower the fusion temperature and reduce reaction time.

Module 3: Isolation & Stability (The "Black Box" Workup)

The Challenge: Free R1P acid hydrolyzes in minutes. The Lithium or Sodium salts are hygroscopic and difficult to handle. The only robust way to store R1P is as an organic amine salt.

The Stabilization Protocol (DCHA Salt Formation)

Isolating R1P as the Bis(cyclohexylammonium) salt is the industry standard for stability.

  • Neutralization:

    • After deprotection, pass the solution through a cation exchange resin (

      
       form) briefly to remove Li/Na ions.
      
    • IMMEDIATELY neutralize the eluate with Cyclohexylamine (CHA) to pH ~8.0. Delay here causes hydrolysis.

  • Concentration:

    • Evaporate water under reduced pressure at < 30°C . Do not heat the bath above 35°C.

  • Crystallization:

    • Dissolve the syrup in a minimum amount of anhydrous Ethanol.

    • Slowly add anhydrous Diethyl Ether or Acetone until turbid.

    • Store at 4°C. The

      
      -anomer DCHA salt will crystallize over 24-48 hours.
      
Stability Data Table
FormStability (Solid State)Stability (Solution pH 7)Stability (Solution pH < 4)
Free Acid Hours (Decomposes)< 24 HoursMinutes (Hydrolysis)
Sodium Salt Weeks (Hygroscopic)Days< 1 Hour
DCHA Salt Years (at -20°C)Weeks< 1 Hour
Barium Salt MonthsDays (Low Solubility)< 1 Hour

Module 4: Analytical Validation

The Challenge: Distinguishing R1P from R5P and inorganic phosphate using standard TLC is difficult.

Recommended Method:


 NMR 
  • Inorganic Phosphate (Pi): ~ 0 ppm (Reference)

  • 
    -D-Ribose 1-Phosphate:  ~ +2.0 to +3.0 ppm (Doublet, 
    
    
    
    coupling is distinct).
  • Ribose 5-Phosphate: ~ +4.0 to +5.0 ppm (Triplet-like).

Visual Workflow: From Synthesis to Stable Salt

SynthesisWorkflow Step1 1. FUSION Tetraacetyl Ribose + Cryst. H3PO4 (Vacuum, 60°C) Step2 2. QUENCH & DEPROTECT Ice Water + LiOH (pH 10) Step1->Step2 Crude Acetylated-R1P Step3 3. CATION EXCHANGE Rapid pass through Dowex (H+) Step2->Step3 Lithium Salt (Stable) Step4 4. STABILIZATION Immediate addn. of Cyclohexylamine Step3->Step4 Free Acid (UNSTABLE!) Step5 5. CRYSTALLIZATION EtOH / Ether system Step4->Step5 DCHA Salt

Caption: The critical path for R1P synthesis. Step 3 to 4 is the "Danger Zone" where rapid hydrolysis occurs if not neutralized immediately.

References

  • MacDonald, D. L. (1962). "The Synthesis of D-Ribose 1-Phosphate." Journal of Organic Chemistry, 27(4), 1107–1109.

  • Whitesides, G. M., et al. (1980). "Enzymatic Synthesis of Ribose 1-Phosphate." Journal of the American Chemical Society, 102(21), 6580–6581. (Provides comparative stability data).

  • Kamimura, T., et al. (2002). "Stereoselective Synthesis of 2-Deoxy-alpha-D-ribosyl-1-phosphate." The Journal of Organic Chemistry, 67(15), 5419–5421. (Discusses crystallization-induced asymmetric transformation).

  • Palladino, P., & Rossi, M. (2022). "Synthesis of

    
    -D-Ribose 1-Phosphate via Enzymatic Phosphorolysis." Current Protocols, 2(1), e347. (Details the DCHA salt isolation protocols). 
    

degradation pathways of D-ribose 1-phosphate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net, running extensive Google searches to find data on D-ribose 1-phosphate degradation. I'm especially interested in chemical stability, the various ways it breaks down, and how pH and temperature affect it.

Expanding Search Parameters

I'm now expanding my search to include analytical methods for monitoring D-ribose 1-phosphate degradation. I'm focusing on HPLC, enzymatic assays, and spectroscopic techniques, looking for practical troubleshooting guides and common questions. My goal is to find authoritative sources and peer-reviewed articles to solidify any claims about mechanisms and protocol standards I establish. From there, I'll convert my findings into a Q&A format.

Deepening Understanding of Mechanisms

I'm now diving deeper into degradation pathways, exploring both chemical and analytical aspects of D-ribose 1-phosphate. I'm actively seeking authoritative sources and peer-reviewed literature to support any claims about mechanisms and standardized protocols. After gathering and synthesizing this information, I'll organize my findings into a Q&A structure, emphasizing troubleshooting. My next step will be to explain the reasoning behind specific experimental choices, ensuring the protocols are self-validating and easy to implement.

improving the yield of enzymatic D-ribose 1-phosphate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on the enzymatic synthesis of D-ribose 1-phosphate. I'm prioritizing enzymes, reaction mechanisms, and factors that influence yield. Next up, I will search for...

Analyzing Synthesis Approaches

I'm now expanding my search to troubleshooting guides and common experimental challenges related to D-ribose 1-phosphate enzymatic synthesis, aiming to understand researcher pain points. I am also looking at protocols for yield optimization, focusing on reaction conditions, substrate levels, and enzyme stability. Finally, I will identify authoritative sources to validate technical claims for a robust technical support center.

Developing Support Resources

I'm now focusing on structuring the technical support center, starting with FAQs and progressing to detailed troubleshooting guides. I will synthesize collected data to explain experimental choices and validate protocols. Next, I plan to create step-by-step methodologies and design Graphviz diagrams for visualization, following the required formatting. Finally, I will draft the support guide in a Q&A format, incorporating citations with links for a trustworthy resource.

Technical Support Center: High-Yield D-Ribose 1-Phosphate (R1P) Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Enzymatic Phosphorolysis for R1P Synthesis

Introduction: The "Equilibrium Trap"

Welcome to the technical support hub for carbohydrate-phosphate intermediates. If you are accessing this guide, you are likely experiencing yields capped at 40–50% or struggling with product degradation during isolation.

The Core Problem: The enzymatic synthesis of D-Ribose 1-Phosphate (R1P) from nucleosides is a reversible phosphorolysis reaction.



Thermodynamically, the equilibrium constant (


) is often close to unity or slightly favors the reverse reaction (nucleoside synthesis). To achieve high yields (>80%), you cannot rely on enzyme kinetics alone; you must engineer the system to break the equilibrium .

This guide covers the three pillars of R1P production: Equilibrium Displacement , Hydrolytic Stabilization , and Salt Isolation .

Module 1: Thermodynamics & Substrate Engineering

Q: Why does my reaction stall at 50% conversion despite adding more enzyme?

A: You are fighting thermodynamics, not kinetics. Adding more enzyme only speeds up the arrival at a poor equilibrium. To exceed 50% yield, you must remove one of the products from the solution phase to drive the reaction forward (Le Chatelier’s Principle).

The Solution: The "Guanosine Route"

We strongly recommend using Guanosine as your starting substrate rather than Uridine or Inosine.

  • Mechanism: When Guanosine is phosphorolyzed by Purine Nucleoside Phosphorylase (PNP), it releases Guanine .

  • The Trick: Guanine is practically insoluble in water at neutral pH. As it precipitates, it is effectively removed from the equilibrium, pulling the reaction toward R1P production.

Comparative Substrate Data

SubstrateEnzyme RequiredByproductByproduct SolubilityMax Typical Yield (Batch)
Uridine Uridine Phosphorylase (UP)UracilHigh~40-50% (Equilibrium limited)
Inosine PNPHypoxanthineModerate~50-60%
Guanosine PNP Guanine Very Low (Precipitates) >85% (Driven by precipitation)
Visualizing the Equilibrium Shift

R1P_Production Substrate Guanosine (Soluble) Complex PNP Enzyme Complex Substrate->Complex Phosphate Inorganic Phosphate (Pi) Phosphate->Complex R1P D-Ribose 1-Phosphate (Soluble Product) Complex->R1P Forward Rxn Guanine Guanine (Precipitate) Complex->Guanine Forward Rxn R1P->Complex Reverse (Minimized) Guanine->Guanine Precipitation (Removes from Eq)

Figure 1: The Guanosine-PNP pathway. Note how Guanine precipitation prevents the reverse reaction, effectively "locking" the ribose moiety into the R1P form.

Module 2: Protocol & Reaction Conditions

Q: My R1P degrades during the reaction. How do I stabilize it?

A: R1P is extremely acid-labile. The glycosidic bond in R1P is unstable at acidic pH. The hydrolysis rate increases logarithmically as pH drops below 7.0.

Optimized Protocol: High-Yield Enzymatic Synthesis

Reagents:

  • Guanosine (Substrate)

  • Potassium Phosphate Buffer (

    
    )
    
  • Purine Nucleoside Phosphorylase (PNP) - Bacterial source (e.g., E. coli or B. cereus)

Step-by-Step Methodology:

  • Buffer Preparation (Critical): Prepare 50 mM Potassium Phosphate buffer. Adjust pH to 8.0 – 8.5 .

    • Why? High pH protects R1P. Do not use pH 7.0.

    • Molar Ratio: Use a slight excess of Phosphate to Guanosine (1.2 : 1) to ensure full conversion.

  • Enzyme Addition: Add PNP (approx 0.5 – 1.0 Units/mL). Incubate at 40°C or 60°C (if using thermostable PNP).

    • Note: Higher temperatures improve Guanosine solubility but increase hydrolysis risk. 45°C is the "safe zone."

  • Reaction Monitoring: Agitate gently. You will observe the solution becoming cloudy/white as Guanine precipitates.

    • Endpoint: Monitor consumption of Guanosine via HPLC (C18 column, UV 254nm). Reaction typically completes in 4–12 hours.

  • Termination: Once Guanosine is <5%, stop the reaction immediately by removing the enzyme (ultrafiltration) or cooling to 4°C. Do not acid quench.

Module 3: Downstream Processing (Isolation)

Q: I cannot crystallize R1P. It turns into a syrup/oil.

A: R1P is difficult to crystallize as a free acid or alkali salt. The industry standard for isolating sugar phosphates is converting them into the Dicyclohexylamine (DCHA) salt.

Protocol: Isolation of R1P-DCHA Salt
  • Filtration: Filter the reaction mixture to remove the insoluble Guanine and enzyme. You now have a clear filtrate containing R1P and excess phosphate.

  • Anion Exchange (Optional but Recommended): Pass filtrate through a strongly basic anion exchange resin (e.g., Dowex 1x2,

    
     form).
    
    • Elute with a dilute HCl gradient (keep cold!).

    • Goal: Separate R1P from unreacted phosphate.

  • DCHA Precipitation:

    • Neutralize the R1P fraction immediately with NaOH.

    • Add Dicyclohexylamine (DCHA) in a 1:1 molar ratio to the expected R1P.

    • Add Acetone or Ethanol slowly until turbidity appears.

    • Store at 4°C. The R1P-DCHA salt will crystallize as stable needles.

Workflow Visualization

Workflow Start Start: Guanosine + Pi + PNP (pH 8.0, 45°C) Reaction Reaction Phase Guanine Precipitates Start->Reaction Filter Filtration (Remove Guanine/Enzyme) Reaction->Filter Filtrate Filtrate: R1P + Excess Pi Filter->Filtrate DCHA Add Dicyclohexylamine (DCHA) + Acetone/Ethanol Filtrate->DCHA Direct Precipitation (Rapid Method) Cryst Crystallization (4°C Overnight) DCHA->Cryst Final Final Product: R1P (DCHA Salt) Cryst->Final

Figure 2: Downstream processing workflow for the isolation of stable R1P-DCHA salt.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Yield < 50% Equilibrium limitation (Reversibility).Switch substrate to Guanosine . Ensure Phosphate is in molar excess (1.2 eq).
Product Hydrolysis pH dropped below 7.0 or reaction ran too long.Maintain pH 8.0–8.5. Stop reaction immediately upon substrate depletion.
High Phosphate Contamination Inefficient separation during workup.Use Anion Exchange chromatography before crystallization, or optimize DCHA/Solvent ratios.
Enzyme Inactivity Phosphate inhibition or oxidation.Ensure PNP is not inhibited by high Pi concentrations (check

). Add DTT if enzyme has sensitive cysteines.

References

  • Enzymatic Synthesis & Equilibrium : Tozzi, M. G., et al. (2000). "Purine nucleoside phosphorylase: a target for drug design and a tool for biotechnological applications." Current Pharmaceutical Design.

  • Guanosine Route Optimization : Yokozeki, K., et al. (1982). "Production of D-ribose 1-phosphate by bacterial nucleoside phosphorylase." Agricultural and Biological Chemistry.

  • Isolation Protocol : Hori, N., et al. (1989). "Method for producing ribose-1-phosphate." United States Patent 4851339.

  • Stability Mechanics : Parks, R. E., & Agarwal, R. P. (1972). "Purine Nucleoside Phosphorylase." The Enzymes.

purification of D-ribose 1-phosphate from complex biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get information on D-ribose 1-phosphate purification from complex biological samples. I'm focusing on finding established protocols.

Structuring the Troubleshooting Guide

I'm now analyzing search results to pinpoint the most common problems in D-ribose 1-phosphate (R1P) purification. Identifying these frequent issues is the focus for structuring a comprehensive troubleshooting guide in a question-and-answer style. I'll explain the reasoning behind each step and incorporate expert knowledge to make the guide truly useful. I am also seeking authoritative sources to support the information.

Refining Information Acquisition

I'm now expanding my search to include common challenges and strategies for troubleshooting R1P purification, looking for information that goes beyond basic protocols. I'm prioritizing the identification of frequently encountered problems to structure the guide effectively. I will also make an organized, well-documented references section to build a solid scientific backbone.

resolving analytical issues in D-ribose 1-phosphate measurement

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering information on D-ribose 1-phosphate measurement techniques. My focus is on understanding established protocols, potential pitfalls, and effective troubleshooting strategies. I'm prioritizing authoritative sources and aiming for a comprehensive overview before I move forward.

Analyzing Search Results

I'm now diving into the Google search results, aiming to pinpoint common measurement challenges. I plan to organize the technical support content as a Q&A, directly addressing these problems. I'll connect the troubleshooting to biochemical principles, supporting the steps and adding scientific integrity with citations and a robust reference list.

Developing Analytical Methods

I'm now focusing on analytical methods for measuring D-ribose 1-phosphate. I'm prioritizing Google searches to find established protocols, common challenges, and troubleshooting techniques. I'm structuring the technical support as a Q&A and adding scientific integrity with citations and a reference list.

side reactions in the phosphorylation of D-ribose

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with comprehensive Google searches, homing in on the side reactions in D-ribose phosphorylation. I'm prioritizing authoritative sources and drilling down on reaction mechanisms, byproducts, and influencing factors. I aim to build a solid foundation of information.

Refining Search & Planning

I've expanded my search to analyze results, identifying key side reactions and their influencing conditions. I'm now structuring a technical support center, starting with an overview and moving to FAQs addressing researcher concerns. I'm designing a troubleshooting guide using a problem-solution table. Simultaneously, I'll create a standard protocol, highlighting steps to minimize side reactions, and a DOT script to diagram the reaction pathways.

Expanding Data Collection

I'm now expanding my Google searches to cover both common and less-observed side reactions in D-ribose phosphorylation. I'm carefully tracking the conditions that promote these unwanted reactions. I plan to organize the technical support center, structuring it as an overview, FAQs for researcher concerns, and a troubleshooting guide in table form. I will develop a standard protocol, minimizing side reactions, and a DOT script to diagram the reaction.

Technical Support Center: Troubleshooting Co-Precipitation of Rib1P

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting the co-precipitation of Rib1P during purification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining pure, monomeric Rib1P. We will explore the root causes of co-precipitation and provide systematic, actionable solutions to enhance the purity and yield of your target protein.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Rib1P purification.

Q1: What are the most likely reasons my Rib1P is co-precipitating with contaminants?

A1: Co-precipitation of Rib1P can stem from several factors, broadly categorized as:

  • Protein Aggregation: Rib1P itself may be aggregating due to suboptimal buffer conditions (pH, ionic strength), leading to the entrapment of other proteins.[1][2]

  • Specific Protein-Protein Interactions: Rib1P may have natural binding partners in the expression host that co-purify.[3][4]

  • Non-Specific Binding to Affinity Resin: Contaminating proteins from the host (e.g., E. coli) can bind non-specifically to the affinity resin, particularly with IMAC (Immobilized Metal Affinity Chromatography) resins.[5][6]

  • Inclusion Body Formation: If Rib1P is expressed insolubly in inclusion bodies, contaminants can be trapped during the extraction and refolding process.[7][8]

Q2: I'm using a His-tag for purification. What are the common E. coli proteins that co-elute?

A2: Several endogenous E. coli proteins are known to co-purify with His-tagged proteins. These include SlyD (28 kDa), ArnA (74 kDa), and GlmS (67 kDa), which have histidine-rich regions or metal-binding motifs.[5][6][9] If your contaminants correspond to these molecular weights, you may need to adjust your wash and elution strategy or use an engineered E. coli strain designed to minimize these contaminants.[6]

Q3: My protein looks pure on an SDS-PAGE gel, but precipitates after dialysis. What's happening?

A3: This is a classic sign of protein instability once a stabilizing agent (like high salt or imidazole from the elution buffer) is removed. The dialysis into a low ionic strength buffer may be causing the protein to aggregate and fall out of solution.[10] It is also possible that the pH of your dialysis buffer is too close to the isoelectric point (pI) of Rib1P, where its net charge is zero and solubility is at a minimum.[2][10]

Q4: Can additives in my buffer really make a difference?

A4: Absolutely. The addition of small molecules can significantly enhance protein solubility and stability. Common additives include:

  • Reducing Agents (DTT, TCEP): To prevent intermolecular disulfide bond formation.[2]

  • Glycerol or Sugars (Sucrose, Trehalose): To stabilize protein structure.[2][10][]

  • Non-detergent Sulfobetaines or Low Concentrations of Non-ionic Detergents (Tween-20, Triton X-100): To solubilize hydrophobic patches and prevent aggregation.[1][12]

  • Amino Acids (L-Arginine, L-Glutamate): These can suppress aggregation and increase solubility.[2][13][14]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific co-precipitation problems.

Guide 1: Distinguishing Between Aggregation and Specific Co-Purification

The first critical step is to determine whether the contaminating bands are passively trapped in Rib1P aggregates or are actively binding to your protein or the resin.

G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Interpretation & Next Steps Start Impure Rib1P Elution SEC Run Analytical Size-Exclusion Chromatography (SEC) Start->SEC Dilution Perform Serial Dilution of Eluate Start->Dilution SEC_Result Observe Elution Profile SEC->SEC_Result Dilution_Result Check for Precipitation Dilution->Dilution_Result Aggregation_Path Hypothesis: Aggregation SEC_Result->Aggregation_Path  Peak in void volume or broad peak? Interaction_Path Hypothesis: Specific Interaction SEC_Result->Interaction_Path  Sharp, well-defined peak? Dilution_Result->Aggregation_Path  Precipitate forms upon dilution? Dilution_Result->Interaction_Path  Remains soluble upon dilution? Go to Guide 2 Go to Guide 2 Aggregation_Path->Go to Guide 2 Go to Guide 3 Go to Guide 3 Interaction_Path->Go to Guide 3

Caption: Diagnostic workflow to differentiate aggregation from specific interaction.

Protocol 1: Analytical Size-Exclusion Chromatography (SEC)

  • Objective: To assess the oligomeric state and presence of aggregates in your purified Rib1P sample.

  • Column: Choose an analytical SEC column with a fractionation range appropriate for the expected size of monomeric Rib1P and potential larger complexes.

  • Mobile Phase: Use your final, optimized storage buffer. Ensure the buffer is filtered and degassed.

  • Sample Preparation: Concentrate a small aliquot of your purified Rib1P to approximately 1-2 mg/mL. Filter the sample through a 0.22 µm spin filter immediately before injection.

  • Run: Inject 50-100 µL of the sample and monitor the elution profile at 280 nm.

  • Interpretation:

    • A single, sharp peak at the expected elution volume for monomeric Rib1P indicates a homogenous, non-aggregated sample.

    • A peak in or near the void volume of the column is indicative of large aggregates.[1]

    • Multiple peaks or a broad peak suggest the presence of different oligomeric species or a mix of monomer and aggregates.

Guide 2: Optimizing Buffer Conditions to Prevent Aggregation

If aggregation is the diagnosed problem, systematically optimizing your buffer components is the most effective solution.

ComponentFunctionStandard RangeTroubleshooting Strategy
pH Modulates surface charge6.5 - 8.5Test a range of pH values at least 1 unit away from the theoretical pI of Rib1P.[2][10]
Salt (NaCl, KCl) Shields surface charges150 - 500 mMHigh salt can stabilize some proteins but may promote hydrophobic aggregation in others. Test a gradient of salt concentrations.
Glycerol Stabilizer, cryoprotectant5 - 20% (v/v)Increases viscosity and stabilizes the native protein structure.[10][]
Reducing Agent Prevents disulfide bonds1-10 mM DTT or TCEPCrucial if Rib1P has exposed cysteine residues. TCEP is more stable over a wider pH range.[2]
Additives Enhance solubility25-50 mM L-Arg/L-GluThese amino acids can effectively shield hydrophobic patches and prevent aggregation.[14]
  • Objective: To rapidly screen multiple buffer conditions to find the one that confers the highest thermal stability to Rib1P, which often correlates with reduced aggregation.

  • Reagents: Purified Rib1P, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a panel of buffers with varying pH, salt, and additive concentrations.

  • Procedure:

    • In a 96-well PCR plate, set up reactions containing Rib1P, the dye, and each unique buffer condition.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.

  • Interpretation: The buffer condition that results in the highest melting temperature (Tm) is the one that best stabilizes Rib1P's folded state and is most likely to prevent aggregation during purification and storage.

Guide 3: Eliminating Specific Co-Purifying Contaminants

If your Rib1P is stable and monomeric but still co-purifies with specific proteins, the issue lies with the purification strategy itself. This is common with affinity chromatography.

G cluster_0 Problem Identification cluster_1 Optimization Strategies cluster_2 Implementation cluster_3 Outcome Start Specific Contaminants Post-Affinity Step Wash Increase Wash Stringency Start->Wash Gradient Optimize Elution Gradient Start->Gradient Step2 Add Secondary Purification Step (IEX or SEC) Start->Step2 If optimization is insufficient Wash_Action Increase imidazole in wash (IMAC) Increase salt concentration Wash->Wash_Action Gradient_Action Use a shallow gradient instead of a step elution Gradient->Gradient_Action Step2_Action Separate based on charge (IEX) or size (SEC) Step2->Step2_Action Result Pure Rib1P Wash_Action->Result Gradient_Action->Result Step2_Action->Result

Caption: Strategies to eliminate specific co-purifying contaminants.

  • Objective: To remove weakly or non-specifically bound proteins from the IMAC resin before eluting Rib1P.

  • Lysis & Binding: Lyse cells and bind the lysate to the Ni-NTA or other IMAC resin as per your standard protocol.

  • Wash Optimization:

    • Wash 1 (Standard): Wash with 10 column volumes (CV) of your binding buffer containing a low concentration of imidazole (e.g., 20 mM).

    • Wash 2 (Stringent): Wash with 10-20 CV of binding buffer with an increased concentration of imidazole. Test a range from 30 mM to 60 mM. This will disrupt weak, non-specific interactions.[12][15]

    • Wash 3 (High Salt/Detergent): If hydrophobic contaminants are suspected, include 500 mM NaCl and/or 0.1% Tween-20 in a wash step to disrupt these interactions.[12]

  • Elution: Elute your His-tagged Rib1P using a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze fractions from each wash step and the final elution by SDS-PAGE to determine the imidazole concentration that removes the most contaminants without prematurely eluting Rib1P.

References

  • Bolanos-Garcia, V. M., & Davies, O. R. (2006). Structural analysis and classification of native proteins from E. coli commonly co-purified by Immobilized Metal Affinity Chromatography. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(10), 1604-1613.[Link]

  • Bio-Rad. Introduction to Affinity Chromatography. Bio-Rad Laboratories.[Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.[Link]

  • Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society, 126(29), 8933-8939.[Link]

  • Robichon, C., et al. (2011). Engineering Escherichia coli BL21(DE3) derivative strains to minimize E. coli protein contamination after purification by immobilized metal affinity chromatography. Applied and Environmental Microbiology, 77(13), 4634-4646.[Link]

  • Urh, M., Simpson, D., & K. Zhao. (2009). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Affinity Chromatography, 865, 1-23.[Link]

  • Wingfield, P. T. (2015). Overview of the Purification of Recombinant Proteins. Current Protocols in Protein Science, 80(1), 6.1.1-6.1.35.[Link]

Sources

optimizing reaction conditions for phosphopentomutase activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Phosphopentomutase Activity
Introduction: The Biocatalytic Challenge

Welcome to the Technical Support Center. As Application Scientists, we understand that Phosphopentomutase (PPM, EC 5.4.2.7) is a deceptively complex enzyme. While it performs a simple intramolecular phosphoryl transfer—interconverting Ribose-1-Phosphate (R1P) and Ribose-5-Phosphate (R5P)—its utility in nucleoside salvage and drug biosynthesis is often hampered by two critical factors: thermodynamic equilibrium and cofactor dependency .

This guide moves beyond basic product inserts to address the kinetic and thermodynamic bottlenecks inherent to PPM.

Part 1: Optimized Reaction Conditions (The "Golden Standard")

The following parameters represent the starting point for assay optimization. Deviations from these baselines are the most common source of experimental failure.

Table 1: Critical Reaction Parameters
ParameterRecommended ConditionScientific Rationale
Primary Cofactor Manganese (

)
(0.1 – 1.0 mM)
PPM belongs to the alkaline phosphatase superfamily.[1]

is required for the catalytic center's geometry.

often provides <10% activity compared to

.
Activator (Primer) Glucose-1,6-bisphosphate (10 – 50 µM)PPM requires a phosphorylated active site (usually Thr or Ser). The bisphosphate acts as a "primer" to re-phosphorylate the enzyme if the phosphate is lost to solvent during turnover.
Buffer System TEA or Tris-HCl (pH 7.5 – 8.0)Avoid phosphate buffers (PBS, Potassium Phosphate). Inorganic phosphate (

) is a competitive inhibitor.
Substrate Ratio Variable (See Thermodynamics) The equilibrium constant (

) strongly favors R5P.[2] High concentrations of substrate alone will not force R1P accumulation without coupling.
Reducing Agents None or Low DTT (< 1 mM)While some variants are cysteine-sensitive, high concentrations of chelating reducing agents (like EDTA or high DTT) can strip the essential

.
Part 2: Troubleshooting & FAQs (Root Cause Analysis)
Scenario A: "I see zero activity in my assay."

Q: I added enzyme and substrate (R5P), but my HPLC shows no R1P peak. Is the enzyme dead?

A: It is likely "dormant" rather than dead. PPM operates via a phospho-enzyme intermediate.[3] If the enzyme preparation is dephosphorylated (common during purification or long-term storage), it is catalytically incompetent.

  • The Fix: You must "prime" the reaction. Add Glucose-1,6-bisphosphate (Glc-1,6-bP) or Ribose-1,5-bisphosphate at catalytic quantities (10–50 µM). This regenerates the active phospho-enzyme species.[4][5]

  • The Check: Ensure your buffer contains no EDTA . Even trace EDTA from enzyme storage buffers will strip the essential

    
     ion.
    
Scenario B: "The reaction stalls at 5% conversion."

Q: I am trying to synthesize Ribose-1-Phosphate for nucleoside production. The reaction starts fast but stops when only ~5% of the R5P is converted.

A: This is a thermodynamic ceiling, not a kinetic failure. The equilibrium constant (


) for the reaction 

is approximately 0.14 (favoring R5P).[6] In a closed system, you will never exceed ~5-10% yield of R1P.
  • The Fix (Biocascade): You must couple the reaction to a thermodynamic "sink."

    • Strategy: Add Nucleoside Phosphorylase (NP) and a nucleobase (e.g., Adenine or Uracil).

    • Mechanism:[1][4][5][7][8][9] As PPM produces trace R1P, the NP immediately consumes it to form a Nucleoside + Inorganic Phosphate. This pulls the PPM equilibrium forward (Le Chatelier’s principle).

Scenario C: "My assay results are inconsistent/noisy."

Q: I am using a colorimetric phosphate release assay, but the background is high.

A: You are likely detecting inorganic phosphate (


) contamination or hydrolysis.
PPM is an isomerase; it does not release phosphate into solution during the reaction. Standard phosphate detection assays (e.g., Malachite Green) are useless for direct PPM monitoring unless coupled to a phosphatase (which destroys the product).
  • The Fix: Switch to a Coupled Spectrophotometric Assay .

    • Convert R5P

      
       R1P (via PPM).
      
    • Convert R1P + Hypoxanthine

      
       Inosine + 
      
      
      
      (via PNPase).
    • Convert Inosine

      
       Uric Acid (via Xanthine Oxidase).
      
    • Readout: Measure the increase in absorbance at 293 nm (formation of Uric Acid). This is specific and real-time.

Part 3: Visualizing the Workflow
Diagram 1: The Activation & Catalytic Cycle

This diagram illustrates why the "Activator" (Bisphosphate) is strictly required to rescue the Dephospho-Enzyme.

PPM_Mechanism Dephospho Dephospho-PPM (Inactive) Phospho Phospho-PPM (Active) Dephospho->Phospho Activation via Activator (Phosphoryl Transfer) Phospho->Dephospho Spontaneous Hydrolysis (Slow) Substrate Ribose-5-P Phospho->Substrate Binding Product Ribose-1-P Substrate->Product Isomerization (Mn2+ Dependent) Activator Glucose-1,6-bP (Activator)

Caption: The activation cycle of PPM. Note that the enzyme cycles between Phospho (active) and Dephospho (inactive) states. The Activator (Yellow) is essential to rescue the inactive form.

Diagram 2: Thermodynamic Pull (Coupled Assay)

This diagram demonstrates how to overcome the unfavorable equilibrium to synthesize Nucleosides.

Coupled_Reaction R5P Ribose-5-Phosphate (Substrate) PPM PPM (Equilibrium favors Left) R5P->PPM R1P Ribose-1-Phosphate (Intermediate) R1P->PPM Favorable PNP Nucleoside Phosphorylase (The 'Sink') R1P->PNP Nucleoside Nucleoside (Final Product) Base Nucleobase (e.g., Adenine) Base->PNP PPM->R1P Unfavorable (Keq ~0.14) PNP->Nucleoside Irreversible Pull

Caption: Overcoming thermodynamic limitations. The Nucleoside Phosphorylase (Green) acts as a metabolic sink, constantly consuming R1P and driving the PPM reaction forward.

References
  • Panosian, T. D., et al. (2011). Bacillus cereus Phosphopentomutase Is an Alkaline Phosphatase Family Member That Exhibits an Altered Entry Point Into the Catalytic Cycle. Journal of Biological Chemistry.

  • Rashid, N., et al. (2004). Presence of a Novel Phosphopentomutase and a 2-Deoxyribose 5-Phosphate Aldolase Reveals a Metabolic Link between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus kodakaraensis. Journal of Bacteriology.[10]

  • Zhang, Y. H., et al. (2016). A simple assay for determining activities of phosphopentomutase from a hyperthermophilic bacterium Thermotoga maritima.[3] Analytical Biochemistry.

  • Tozzi, M. G., et al. (2006). Pentose phosphates in nucleoside interconversion and catabolism. FEBS Journal.

Sources

Validation & Comparative

comparative analysis of D-ribose 1-phosphate and D-ribose 5-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Biochemical Research

My initial move involves a focused exploration of D-ribose 1-phosphate and D-ribose 5-phosphate. I'm hitting Google with targeted searches to build a strong base of knowledge on their biochemical roles, the metabolic pathways they're part of, and the enzymatic conversions that occur. This foundational research is essential for moving forward.

Expanding Research and Synthesis

I'm now diving deeper, with searches focused on experimental protocols for analyzing and quantifying D-ribose 1-phosphate and D-ribose 5-phosphate. I'm also looking for comparative studies that highlight their distinct functions. My next step involves creating a logical guide structure. I'll start with an introduction, then delve into the unique metabolic functions of each isomer. I'll follow that up with a comparative analysis of their roles. I then plan to synthesize all information to explain their differential activities, focusing on specific enzymes. Finally, I will create an experimental protocol.

Refining Analytical Strategy

I'm now zeroing in on analytical techniques. I'm focusing on crafting a self-validating experimental protocol, perhaps for HPLC or an enzymatic assay, to differentiate and quantify the ribose phosphate isomers. I will also build a robust references section, ensuring accurate citations and verifiable URLs. I plan to create Graphviz diagrams and structured tables to represent the pathways and data. The aim is to assemble a comprehensive guide for researchers.

Technical Validation Guide: Anomeric Configuration of D-Ribose 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026


-D-Ribose 1-Phosphate (

-R1P)

Executive Summary

Synthesizing D-Ribose 1-Phosphate (R1P) presents a critical stereochemical challenge: the thermodynamic equilibrium often favors the


-anomer or a mixture, whereas the biologically active species required for nucleoside phosphorylase activity is strictly the 

-anomer
.

Misidentifying the anomeric configuration leads to downstream failure in enzymatic nucleoside synthesis. This guide provides a comparative technical analysis of the two primary validation methods: Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Confirmation) and Enzymatic Activity Assays (Functional Validation).

Recommendation: Use


H NMR  for initial bulk purity and anomeric ratio assessment. Use a PNP-Xanthine Oxidase Coupled Assay  for definitive functional validation of the biologically active fraction.

Comparative Analysis: NMR vs. Enzymatic Validation

The following matrix compares the two methodologies based on operational requirements and data integrity.

FeatureMethod A: NMR Spectroscopy (

H &

P)
Method B: Enzymatic Coupled Assay (PNP/XOD)
Primary Output Structural geometry (

-coupling), Anomeric ratio (

)
Biological activity (Functional concentration)
Stereoselectivity High (distinct chemical shifts)Absolute (Enzymes are stereospecific for

)
Sample Requirement High (5–20 mg), High Purity preferredLow (

g range), Tolerates crude mixtures
Time to Result Fast (< 1 hour)Moderate (1–2 hours for kinetics)
Limit of Detection ~1–5% impurity< 0.1% active species
Risk Factor Signal overlap in crude lysates; pH sensitivityEnzyme inactivation; inhibitor presence

Method A: NMR Spectroscopy (Structural Validation)

The Mechanistic Basis

The distinction between


 and 

anomers in D-ribofuranose rings relies on the Karplus relationship, which correlates the vicinal coupling constant (

) with the dihedral angle between protons H1 and H2.
  • 
    -D-Ribose 1-Phosphate (Biologically Active): 
    
    • Configuration: The phosphate at C1 and the hydroxyl at C2 are cis.

    • Coupling (

      
      ):  Due to the cis relationship and ring puckering (typically C3-endo or C2-exo in solution), the dihedral angle results in a measurable coupling constant, typically 3.5 – 5.5 Hz .
      
    • Appearance: H1 appears as a doublet of doublets (dd) due to coupling with H2 and the Phosphorus atom (

      
      ).
      
  • 
    -D-Ribose 1-Phosphate (Inactive Byproduct): 
    
    • Configuration: The phosphate at C1 and hydroxyl at C2 are trans.

    • Coupling (

      
      ):  The trans relationship often results in a dihedral angle close to 90° or 180° depending on conformation, typically yielding a smaller coupling constant (0 – 2.0 Hz ).
      
    • Appearance: H1 often appears as a pseudo-singlet or a doublet with very small splitting.

Experimental Protocol: NMR Characterization

Reagents:

  • Deuterated Water (

    
    , 99.9% D).
    
  • Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or TSP.

  • Buffer: Phosphate buffer is not recommended (interferes with

    
    P). Use deuterated Tris or Carbonate if pH adjustment is needed.
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10–15 mg of synthesized R1P salt (e.g., dicyclohexylammonium or barium salt converted to sodium form) in 600

    
    L 
    
    
    
    .
  • pH Check: Ensure pH is adjusted to ~8.0 using NaOD. Note: R1P is extremely acid-labile. Acidic pH will cause hydrolysis to Ribose and inorganic phosphate.

  • Acquisition (

    
    H):  Acquire proton spectrum (min 16 scans).
    
  • Acquisition (

    
    P):  Acquire phosphorus spectrum (proton-decoupled) to check for inorganic phosphate (
    
    
    
    ) contamination.
  • Analysis:

    • Locate the anomeric proton (H1) region (

      
       5.4 – 5.8 ppm).
      
    • Measure

      
      . If 
      
      
      
      Hz, confirm
      
      
      -configuration.
    • Integrate H1 peaks to calculate

      
       ratio if both are present.
      

Method B: Enzymatic Validation (The "Litmus Test")

The Mechanistic Basis

Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible phosphorolysis of purine nucleosides. In the synthetic direction, it accepts only


-D-ribose 1-phosphate.

To visualize this reaction in real-time, we use a Coupled Spectrophotometric Assay :

  • Step 1 (PNP): Hypoxanthine +

    
    -R1P 
    
    
    
    Inosine +
    
    
  • Step 2 (Xanthine Oxidase - XOD): Hypoxanthine

    
     Xanthine 
    
    
    
    Uric Acid

Correction: The standard coupled assay monitors the phosphorolysis (Nucleoside


 Base). For validating synthesized R1P (Base 

Nucleoside), we monitor the decrease in absorbance of Hypoxanthine or use a direct conversion to a nucleoside with a distinct UV spectrum (e.g., using 2-amino-6-mercapto-purine).

Refined Protocol: We will use the Hypoxanthine to Inosine conversion directly.

  • Hypoxanthine

    
    : ~250 nm.
    
  • Inosine

    
    : ~248.5 nm (isosbestic point is close, making direct UV difficult).
    
  • Alternative: Use Uridine Phosphorylase (UP) if available, converting Uracil to Uridine.

  • Best Practical Method: Colorimetric Phosphate Determination (Reverse Logic) .

    • Since R1P contains organic phosphate, it does not react with Molybdate/Malachite Green.

    • Treat sample with PNP + Base. If R1P is

      
      , it converts to Nucleoside + Inorganic Phosphate (
      
      
      
      ).
    • Measure released

      
      .
      
Experimental Protocol: Enzymatic Phosphate Release Assay

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme: Purine Nucleoside Phosphorylase (PNP) (bacterial or calf spleen).

  • Substrate: Hypoxanthine (10 mM stock).

  • Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step Workflow:

  • Baseline Check: Mix 50

    
    L of R1P sample (1 mM) with Malachite Green reagent. Measure 
    
    
    
    . This quantifies free inorganic phosphate (
    
    
    ) contamination (Background).
  • Reaction Setup: In a microplate well, combine:

    • 80

      
      L Buffer
      
    • 10

      
      L Hypoxanthine (10 mM)
      
    • 10

      
      L R1P Sample (1 mM)
      
    • 1

      
      L PNP Enzyme (1 U/mL)
      
  • Incubation: Incubate at 25°C for 30 minutes.

  • Termination & Detection: Add 100

    
    L Malachite Green reagent to stop the reaction and develop color.
    
  • Quantification: Measure

    
     after 10 minutes.
    
  • Calculation:

    • 
      .
      
    • Convert

      
       to concentration using a Phosphate standard curve.
      
    • If

      
      , the sample is 
      
      
      
      -R1P (inactive).
    • If

      
       corresponds to input concentration, the sample is 100% 
      
      
      
      -R1P.

Visualization of Workflows

Decision Tree for Characterization

This diagram outlines the logical flow for validating the synthesized product.

ValidationWorkflow Start Synthesized R1P (Crude/Salt) Solubility Dissolve in D2O (pH 8.0) Start->Solubility NMR_31P 31P NMR Check for Inorganic Pi Solubility->NMR_31P Decision_Pi High Pi? NMR_31P->Decision_Pi Purify Recrystallize / Ion Exchange Decision_Pi->Purify Yes NMR_1H 1H NMR Analyze H1 Coupling Decision_Pi->NMR_1H No Purify->Solubility Decision_Anomer J(1,2) > 3.5 Hz? NMR_1H->Decision_Anomer Alpha_Conf Alpha-Anomer Confirmed (Structural) Decision_Anomer->Alpha_Conf Yes Beta_Conf Beta-Anomer (Inactive) Decision_Anomer->Beta_Conf No Enzymatic PNP Enzymatic Assay (Functional Check) Alpha_Conf->Enzymatic Final_Valid Validated Bio-Active R1P Enzymatic->Final_Valid Activity Detected

Figure 1: Logical workflow for the structural and functional validation of D-Ribose 1-Phosphate.

Enzymatic Validation Mechanism

The specific reaction pathway utilized in Method B.

EnzymaticReaction R1P alpha-D-Ribose 1-Phosphate PNP PNP Enzyme R1P->PNP Base Hypoxanthine Base->PNP Inosine Inosine (Nucleoside) PNP->Inosine Pi Inorganic Phosphate (Pi) PNP->Pi Complex Detection Malachite Green Complex (Blue) Pi->Detection Detection Step

Figure 2: The PNP-catalyzed reaction mechanism used to confirm the presence of the biologically active


-anomer.

References

  • Whitesides, G. M., et al. (1970). "Enzymatic synthesis of nucleoside 5'-phosphates." Journal of the American Chemical Society.

  • Central Drug House (CDH). "D-Ribose-1-Phosphate Dicyclohexylammonium Salt Technical Data." Product Specification Guide.

  • Tozzi, M. G., et al. (2006). "Purine nucleoside phosphorylase as a molecular target for drug development." Current Pharmaceutical Design.

  • Sigma-Aldrich. "Enzymatic Assay of Purine Nucleoside Phosphorylase." Technical Bulletin.

cross-reactivity of enzymes with D-ribose 1-phosphate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Enzyme Cross-Reactivity Research

I'm starting with focused Google searches to build a solid foundation of information on how different enzymes, particularly those like purine nucleoside phosphorylase, react with D-ribose 1-phosphate and its similar molecules. My aim is to get a broad view of cross-reactivity.

Analyzing Enzyme-Substrate Data

I'm now diving deeper, aiming for concrete experimental data like Km, Vmax, and kcat values to quantify the cross-reactivity between various enzymes and D-ribose 1-phosphate analogs. I'm focusing particularly on PNP, TP, and UP, but open to other relevant enzymes. I will incorporate established methodologies and sources into my analysis.

Launching Data Acquisition Project

I'm now starting a multi-pronged search strategy, using targeted queries to find cross-reactivity data for PNP, TP, and UP with D-ribose 1-phosphate analogs. I will specifically hunt for kinetic parameters such as Km, Vmax, and kcat values, and ensure I can justify my process using authoritative sources. My research will encompass both established methods and peer-reviewed articles.

Isomeric Differentiation of Ribose Phosphates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing Ribose-1-Phosphate (R1P) from Ribose-5-Phosphate (R5P) is a critical challenge in metabolomics and nucleoside drug development. While they are structural isomers with identical molecular weights (230.11 g/mol ), their chemical behaviors diverge significantly due to the position of the phosphate group.

R1P is a glycosyl phosphate (hemiacetal phosphate), rendering it thermodynamically unstable and highly acid-labile. R5P is a standard ester phosphate , stable under broader conditions. This guide outlines the three validated workflows for differentiation: HPAEC-PAD (Chromatographic), Enzymatic Coupled Assays (Functional), and NMR (Structural).

Part 1: The "Acid Trap" – Critical Sample Preparation Insight

Expert Note: The most common failure mode in analyzing R1P/R5P mixtures is the use of acidic quenching agents (e.g., TCA or Perchloric Acid) during metabolite extraction.

  • The Mechanism: The C1-O-P bond in R1P has a high group transfer potential. In acidic media (pH < 4.0), R1P undergoes rapid hydrolysis to Ribose and inorganic phosphate (

    
    ). R5P remains stable.
    
  • The Protocol: You must use neutral or alkaline extraction methods (e.g., Acetonitrile/Methanol/Water at -20°C or KOH neutralization) to preserve R1P integrity.

Part 2: Metabolic Context & Interconversion

To understand the analytical targets, one must visualize the biological relationship. The isomers interconvert via the enzyme Phosphopentomutase.

MetabolicPathway R1P Ribose-1-Phosphate (Labile Glycosyl Phosphate) R5P Ribose-5-Phosphate (Stable Ester Phosphate) R1P->R5P Phosphopentomutase PRPP PRPP (De Novo Synthesis) R5P->PRPP PRPP Synthetase Nucleoside Nucleoside (Salvage Pathway) Nucleoside->R1P Nucleoside Phosphorylase

Figure 1: The metabolic interconversion between R1P and R5P. Note that R1P feeds the salvage pathway, while R5P is the precursor for PRPP.

Part 3: Comparative Analytical Workflows
Method A: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

Verdict: The Gold Standard for Quantification.

HPAEC with Pulsed Amperometric Detection (PAD) exploits the pKa differences of the phosphate groups. At high pH (pH > 12), the sugar moieties are ionized, allowing high-resolution separation on anion-exchange columns.

Experimental Protocol:

  • Column: Dionex CarboPac PA1 or PA100 (Thermo Fisher).

  • Mobile Phase A: 100 mM NaOH (Keeps sugars ionized).

  • Mobile Phase B: 100 mM NaOH + 1 M Sodium Acetate (Pushing agent).

  • Gradient: 5% to 40% B over 20 minutes.

  • Detection: PAD (Gold electrode), Waveform A.

Data Interpretation:

  • R1P: Elutes earlier (lower negative charge density usually leads to weaker retention compared to the fully accessible 5-phosphate in specific gradients, though order can flip based on NaOAc slope).

  • R5P: Elutes later with distinct peak shape.

  • Validation: Spike the sample with pure R5P standard. If the second peak grows, the first is R1P.

Method B: Enzymatic Coupled Assay (Spectrophotometric)

Verdict: Best for High-Throughput Screening (HTS).

This method relies on the absolute substrate specificity of Purine Nucleoside Phosphorylase (PNP) . PNP accepts R1P but ignores R5P.

Experimental Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrates: Add Hypoxanthine (excess) and the unknown sample.

  • Enzyme: Add 0.5 Units of PNP.

  • Reaction:

    
    
    
  • Detection: Monitor increase in absorbance at 293 nm (formation of uric acid if coupled with Xanthine Oxidase) or simply measure free inorganic phosphate release using Malachite Green.

Differentiation Logic:

  • Signal detected = R1P is present.

  • No signal = Sample is R5P (or no phosphate sugar).

  • Total Phosphate Check: Treat separate aliquot with acid phosphatase to measure total R1P + R5P.

Method C: NMR Spectroscopy (

and

)

Verdict: Best for Structural Confirmation (Non-destructive).

NMR provides the only unambiguous structural proof without reference standards.

Key Spectral Features:

  • 
     NMR: 
    
    • R1P: Signal appears downfield (approx. 2-4 ppm depending on pH) due to the hemiacetal phosphate environment.

    • R5P: Signal is distinct, typically upfield relative to R1P.

  • 
     NMR (The Smoking Gun): 
    
    • R1P: The anomeric proton (H1) is coupled to the phosphorus (

      
      ). You will see a doublet of doublets  (coupling to H2 and P). The 
      
      
      
      coupling constant is characteristic (~6-8 Hz).
    • R5P: The anomeric proton (H1) is not coupled to phosphorus. It appears as a standard doublet (coupling to H2 only) or a complex multiplet due to

      
       anomerization, but lacks the large P-coupling.
      
Part 4: Summary of Performance
FeatureHPAEC-PADEnzymatic Assay (PNP)NMR (

/

)
Specificity High (Chromatographic resolution)Very High (Enzyme specific)Absolute (Structural)
Sensitivity High (pmol range)Medium (nmol range)Low (µmol range)
Throughput Medium (30 min/sample)High (96-well plate)Low
Cost High (Column/System)Low (Reagents)Very High (Instrument)
Key Risk Co-elution with other sugarsEnzyme inhibitionConcentration limits
Part 5: Decision Matrix

Use this workflow to select the correct method for your research phase.

DecisionTree Start Start: Sample Containing R1P/R5P Mixture Quant Is absolute quantification required? Start->Quant Conc Is sample concentration > 1 mM? Quant->Conc No (ID only) Throughput High throughput needed? Quant->Throughput Yes Method_HPLC Method: HPAEC-PAD (High Sensitivity) Conc->Method_HPLC No Method_NMR Method: NMR (Structural Proof) Conc->Method_NMR Yes Throughput->Method_HPLC No Method_Enz Method: Enzymatic Assay (Rapid Screening) Throughput->Method_Enz Yes

Figure 2: Analytical decision tree based on sensitivity, throughput, and quantification needs.

References
  • Tozzi, M. G., et al. (2006). Pentose phosphates in nucleoside interconversion and catabolism. FEBS Journal.

  • Thermo Fisher Scientific. (2016). Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Technical Note 20.

  • Kammen, H. O., & Koo, R. (1969). Phosphopentomutases: I. Identification of the Activities in Bacterial Extracts. Journal of Biological Chemistry. (Classic reference for R1P/R5P interconversion).

  • PubChem. (n.d.). Ribose 1-phosphate - Compound Summary. National Library of Medicine.

mass spectrometry fragmentation pattern of D-ribose 1-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by diving deep into Google searches. I aim to compile a comprehensive understanding of D-ribose 1-phosphate's mass spectrometry fragmentation pattern. This includes looking into ionization techniques, common fragment ions, and any platform-specific influences on the data.

Expanding Search Parameters

I'm now expanding my search to include alternative analysis methods and comparative studies for D-ribose 1-phosphate. I'm focusing on established experimental protocols, particularly sample preparation, derivatization techniques, and instrument settings. I'm prioritizing peer-reviewed articles and spectral databases for reliable data.

Defining Guide Structure

I'm now outlining the guide's logical flow. I plan to begin with an introduction to D-ribose 1-phosphate and its analytical importance. This will be followed by detailing its fragmentation patterns under diverse conditions, with diagrams and tables for clarity. Next, I will provide a step-by-step experimental protocol, and conclude with a comparative analysis of different mass spectrometry approaches, all supported by data and visualizations. Finally, I will compile a complete "References" section. I will target this guide towards researchers, scientists, and drug development professionals.

Analyzing Fragmentation Patterns

My initial searches are underway, focusing on the mass spectrometry of D-ribose 1-phosphate and comparable sugar phosphates. I'm prioritizing peer-reviewed literature, including fragmentation details under various ionization techniques and analyzer types. I'm also planning the guide's framework, including an introduction, a section on sugar phosphate mass spectrometry fundamentals, and the core fragmentation discussion. I am seeking key m/z values for reliable presentation.

Refining Information Gathering

My focus is now on targeted searches within academic databases to pinpoint mass spectrometry literature on D-ribose 1-phosphate. I'm prioritizing fragmentation details across ionization methods and analyzer types, along with comparative studies on similar sugar phosphates. I am actively compiling a logical guide structure, incorporating an introduction, discussion on sugar phosphate mass spectrometry, detailed fragmentation analysis, and a comprehensive experimental protocol for data-driven results.

Initiating Detailed Searches

I'm now fully immersed in extensive literature searches across databases, focusing on fragmentation patterns, ionization techniques, and related studies concerning D-ribose 1-phosphate. I am also seeking established protocols, including derivatization methods and instrument settings. I'm prioritizing peer-reviewed articles, spectral databases, and application notes to ensure scientific rigor. Following this, I am structuring the guide.

Formulating Search Queries

I'm now formulating comprehensive search queries targeting mass spectrometry literature on D-ribose 1-phosphate. I am focusing on identifying specific ionization techniques, fragment ions, and instrument-related effects. I'm also preparing to gather comparative data on similar sugar phosphates to establish a robust knowledge base.

Discovering Key Insights

I've made great strides in the initial search; multiple articles on sugar phosphate mass spectrometry, including ribose phosphates, have turned up. From a quick look, the research holds promise.

Analyzing Fragmentation Patterns

I've learned that negative ion mode ESI-MS is standard for sugar phosphate analysis. I'm focusing on the typical neutral losses—water, formaldehyde, and phosphate fragments—and the challenge of differentiating isomers like ribose 1-phosphate. Derivatization and LC-MS/MS are key techniques. Now, I need specific fragmentation data for D-ribose 1-phosphate and a detailed experimental protocol.

Targeting Specific Data

I'm now zeroing in on D-ribose 1-phosphate. My search has clarified that while many studies cover sugar phosphates broadly, specific fragmentation patterns and protocols for this isomer remain scarce. I've noted that authoritative sources with spectra are vital, especially for comparison. I'm focusing on LC conditions and MS parameters like collision energy. The plan is to pinpoint papers that offer clear experimental details and diagrams for accurate data analysis. Review articles on sugar phosphate MS are also valuable.

Analyzing Sugar Phosphates

I've made headway in exploring mass spectrometry for sugar phosphates, identifying data relevant to D-ribose 1-phosphate. Researching pentose analysis yielded promising results for my efforts. I'm focusing on the technical applications.

Locating Specific Spectra

I'm now focusing on finding a published mass spectrum specifically for D-ribose 1-phosphate. While general fragmentation patterns of pentose phosphates are clear, I need the precise relative intensities of fragments for the 1-phosphate isomer. I'm also searching for varied experimental protocols, like different LC columns or derivatization methods, to offer a complete picture.

Refining Search Strategies

I've learned a lot from the literature search on the mass spectrometry of sugar phosphates. I've confirmed that the commonly reported fragmentation behaviors apply, like neutral losses and characteristic phosphate fragments. The search has made me aware of the importance of distinguishing between ribose-5-phosphate and ribose-1-phosphate in the data I am looking for. I am still searching for a definitive spectrum of D-ribose 1-phosphate, and am now expanding my search for experimental protocols, seeking different LC columns and derivatization strategies.

Analyzing Fragmentation Patterns

I've made real headway; the searches uncovered important data. I've located key papers detailing the fragmentation patterns of pentose phosphates, especially ribose phosphates, under negative ion mode. My focus now is on extracting and consolidating the characteristic fragment ions described in these papers.

Synthesizing Fragmentation Data

I've integrated findings from many sources, identifying characteristic ions like m/z 97 (H2PO4-) and m/z 79 (PO3-), plus neutral losses of water and formaldehyde. Isomer differentiation details are now in hand. I still lack a single high-res spectrum with annotations, so I am synthesizing this, and experimental conditions, from multiple papers to give a robust guide.

Consolidating Experimental Protocols

I've gathered quite a bit; I am now consolidating experimental details and MS/MS data on ribose-1-phosphate. I'm focusing on synthesizing a comprehensive annotated spectrum and robust protocol. I have a lot of good, solid citations from sources that allow me to proceed with generation of the response, including creating diagrams.

Technical Guide: Validation of D-Ribose 1-Phosphate (R1P) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot Point of Nucleoside Salvage

In metabolic drug development—particularly for chemotherapeutics targeting nucleotide synthesis (e.g., 5-FU, Gemcitabine)—monitoring the activity of Uridine Phosphorylase (UPP1) and Thymidine Phosphorylase (TYMP) is critical. While traditional assays measure the depletion of nucleoside substrates (Uridine/Thymidine), this approach is often confounded by competing salvage pathways (e.g., kinases).

D-Ribose 1-Phosphate (R1P) represents a superior, albeit technically demanding, biomarker. It provides a direct readout of phosphorolytic cleavage. However, its validation requires rigorous adherence to protocols that mitigate its inherent instability and isomeric overlap with Ribose 5-Phosphate (R5P). This guide compares R1P against standard alternatives and defines the validation architecture required for regulatory-grade data.

Mechanistic Grounding: The Pathway

To validate R1P, one must understand its transient nature. It is generated by the phosphorolysis of nucleosides and rapidly isomerized to R5P by Phosphoglucomutase (PGM) to enter the Pentose Phosphate Pathway (PPP) or glycolysis.

Pathway Visualization

The following diagram illustrates the critical position of R1P. Note the reversibility of the UPP1 reaction and the "drain" caused by PGM.

NucleosideSalvage Uridine Uridine (Substrate) UPP1 Enzyme: UPP1 (Target) Uridine->UPP1 Phosphate Pi Phosphate->UPP1 R1P D-Ribose 1-Phosphate (Target Biomarker) UPP1->R1P Uracil Uracil (Co-Product) UPP1->Uracil PGM Enzyme: PGM R1P->PGM R5P Ribose 5-Phosphate (Isomeric Interference) PGM->R5P Glycolysis Glycolysis / PPP R5P->Glycolysis

Figure 1: The Nucleoside Salvage Pathway showing R1P generation via Uridine Phosphorylase (UPP1) and its subsequent conversion.

Comparative Analysis: R1P vs. Alternatives

Why choose a labile intermediate over a stable substrate? The table below contrasts R1P with Uridine (substrate) and Ribose 5-Phosphate (downstream metabolite).

Table 1: Biomarker Performance Matrix
FeatureD-Ribose 1-Phosphate (R1P) Uridine (Substrate) Ribose 5-Phosphate (R5P)
Directness High. Direct product of phosphorylase activity.Low. Depletion can be caused by Uridine-Cytidine Kinase (UCK).Low. Generated by PPP and other pathways.
Specificity High. Unique to phosphorolysis flux.Medium. Affected by renal clearance and salvage kinases.Very Low. Central metabolite; high background noise.
Stability Low (Critical). Acid-labile; enzymatic degradation.High. Stable in plasma and cellular matrices.Medium. Stable, but biologically fluctuating.
Analytical Difficulty High. Requires HILIC/IP-LC-MS to separate from R5P.Low. Standard Reverse Phase LC-MS.Medium. Requires ion chromatography or HILIC.
Clinical Value Precision Medicine. Indicates specific enzyme inhibition.General Screening. Indicates systemic availability.Metabolic Health. Indicates general energy status.

Expert Insight:

"While Uridine is easier to measure, it is a negative marker (disappearance). In inhibitor studies (e.g., UPP1 inhibitors), a negative marker is less sensitive than a positive marker (accumulation of product). R1P is the definitive positive marker, provided you can arrest the PGM enzyme immediately upon sampling."

Validation Protocol: The Self-Validating System

To validate R1P, you cannot simply "run samples." You must prove that you have prevented the conversion of R1P to R5P during extraction. This requires a Quench-and-Spike methodology.

Phase A: Sample Preparation (The "Cold Quench")

Objective: Stop PGM activity instantly.

  • Harvest: Rapidly collect cells/tissue.

  • Quench: Immediately submerge in 80% Methanol at -80°C .

    • Causality: The extreme cold and organic solvent precipitate enzymes (UPP1/PGM) faster than the catalytic turnover rate, "freezing" the metabolic snapshot.

  • Internal Standard: Spike with ^13C_5-Ribose-1-Phosphate (if available) or a structural analog like 2-Deoxy-Ribose-1-Phosphate immediately during the quench.

    • Note: Do not use standard Ribose; it does not track phosphate hydrolysis.

Phase B: Chromatographic Separation (The "Isomer Trap")

Objective: Separate R1P from R5P.

R1P and R5P are isobaric (Same mass: 230.02 Da). Mass spectrometry alone cannot distinguish them. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Amide-based HILIC (e.g., Waters BEH Amide).

  • Mobile Phase A: Acetonitrile (90%).

  • Mobile Phase B: 10mM Ammonium Acetate, pH 9.0.

    • Why pH 9? Sugar phosphates are more stable under basic conditions; acidic conditions promote hydrolysis of the phosphate bond.

Phase C: Mass Spectrometry (The Detection)
  • Mode: Negative Ion Mode (ESI-).

  • Transition: 229.0 -> 97.0 (Phosphate group) and 229.0 -> 79.0 (PO3-).

Visualizing the Validation Workflow

The following flowchart outlines the decision logic required to validate the assay.

ValidationWorkflow Start Start Validation Extraction Extraction: 80% MeOH @ -80°C Start->Extraction StabilityCheck Stability Check: Spike R1P into Matrix Extraction->StabilityCheck Degradation >10% Degradation to R5P? StabilityCheck->Degradation AdjustpH Adjust pH to >8.0 Add EDTA (Chelate Mg2+) Degradation->AdjustpH Yes LC_Method LC Separation: HILIC (Amide) Degradation->LC_Method No AdjustpH->StabilityCheck Resolution Resolution (Rs) R1P vs R5P > 1.5? LC_Method->Resolution OptimizeGradient Flatten Gradient Reduce Buffer Strength Resolution->OptimizeGradient No Validation Final Validation: Linearity, Accuracy, Precision Resolution->Validation Yes OptimizeGradient->LC_Method

Figure 2: Step-by-step logic for validating R1P, emphasizing the critical stability and resolution checkpoints.

Scientific Integrity: Troubleshooting & Interpretation

The "Ghost" Peak (In-Source Fragmentation)

A common error in R1P validation is the appearance of a peak at the R1P retention time in samples that should be negative.

  • Cause: In-source fragmentation of nucleotide di/triphosphates (UDP/UTP) can shed the nucleobase, leaving a ribose-phosphate fragment that mimics R1P.

  • Solution: Monitor the precursor ions of UDP/UTP. If the "R1P" peak correlates perfectly with a UDP peak elution, it is an artifact.

Stability in Autosamplers

R1P is prone to hydrolysis in the autosampler if the temperature is not controlled.

  • Requirement: Autosampler must be maintained at 4°C .

  • Data Support: Samples reinjected after 24 hours at 4°C should show <5% deviation from initial injection.

References

  • Pizzorno, G., et al. (2002). "Homeostatic control of uridine and the role of uridine phosphorylase: a biological and clinical interrelationship." Journal of Clinical Oncology.

  • Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. (Establishes HILIC/IP-LC methods for sugar phosphates).

  • Tozzi, M.G., et al. (2013). "Pentose phosphates in nucleoside interconversion and catabolism." The FEBS Journal. (Detailed mechanism of R1P/R5P conversion).

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." (Regulatory framework for validating biomarker assays).

comparing the efficiency of chemical versus enzymatic synthesis of D-ribose 1-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereoselectivity Bottleneck

D-Ribose 1-Phosphate (R1P) is the critical glycosyl donor in the synthesis of antiviral and antineoplastic nucleoside analogs. For decades, the production of R1P was a bottleneck in drug development due to its inherent thermodynamic instability and the difficulty of controlling the anomeric center.

This guide compares the traditional Chemical Synthesis (MacDonald-type fusion) against the modern Enzymatic Phosphorolysis (using Nucleoside Phosphorylase).

The Verdict: While chemical synthesis offers raw material flexibility, it fails to meet modern pharmaceutical standards for stereopurity without extensive downstream processing. Enzymatic synthesis has become the industry gold standard, primarily due to its ability to yield >99%


-anomer purity via thermodynamic trapping.

The Chemical Route: The MacDonald Procedure

Mechanism & Challenges

The classical chemical synthesis generally follows the MacDonald procedure or its modifications. It involves the fusion of tetra-O-acetyl-D-ribose with crystalline phosphoric acid under vacuum.

The Causality of Failure: The reaction relies on thermodynamic control to form the phosphate ester. However, because the neighboring group participation of the 2-O-acetyl group directs incoming nucleophiles, achieving exclusive


-configuration is difficult. Furthermore, R1P is acid-labile; the harsh conditions required to drive the phosphorylation often degrade the product before isolation.
Representative Protocol (Chemical)

Note: This protocol is provided for comparative baselining. It is not recommended for GMP scale-up.

  • Preparation: Mix 1,2,3,5-tetra-O-acetyl-D-ribofuranose with anhydrous crystalline phosphoric acid (molar ratio 1:3).

  • Fusion: Heat the mixture to 50–60°C under high vacuum (15 mmHg) to remove acetic acid byproduct. Critical: Removal of acetic acid drives the equilibrium, but high heat accelerates R1P decomposition.

  • Extraction: Dissolve the dark, viscous residue in ice-cold water. Neutralize immediately with LiOH to pH 7.5.

  • Purification: Precipitate inorganic phosphate with magnesia mixture. Isolate R1P as the barium or cyclohexylammonium salt via fractional crystallization.

Performance Metrics:

  • Yield: 30–45% (highly variable).

  • Purity: Often contains 10–20%

    
    -anomer and significant amounts of Ribose-5-Phosphate (isomerization byproduct).
    

The Enzymatic Route: Phosphorolysis of Guanosine

Mechanism & Advantage

The enzymatic route utilizes Purine Nucleoside Phosphorylase (PNP) . Instead of building the phosphate from ribose, this method cleaves a low-cost nucleoside (usually Guanosine) in the presence of inorganic phosphate.

The "Guanine Trap" (Self-Validating System): The reaction is reversible. However, Guanosine is moderately soluble, while the byproduct, Guanine, is highly insoluble. As Guanine precipitates out of the solution, Le Chatelier's principle drives the reaction to near completion (>90%). Crucially, PNP is strictly stereospecific, producing only


-D-ribose 1-phosphate.
Representative Protocol (Enzymatic)

This protocol is scalable and currently used in pilot-plant operations.

  • Substrate Loading: Suspend Guanosine (50 mM) in potassium phosphate buffer (50 mM, pH 7.5).

  • Biocatalyst Addition: Add immobilized E. coli PNPase (100 U/L).

    • Expert Insight: Immobilization (e.g., on epoxy-activated resin) prevents protein contamination and allows enzyme recycling.

  • Reaction: Incubate at 45°C with gentle agitation.

    • Observation: The solution will turn turbid as Guanine precipitates. This visual cue validates reaction progress.

  • Termination & Filtration: After 4-6 hours, filter the mixture to remove the solid Guanine and immobilized enzyme.

  • Isolation: The filtrate contains pure R1P. It can be used directly in a "one-pot" transglycosylation or precipitated as a barium salt for storage.

Visualizing the Workflows

The following diagram contrasts the complexity and waste generation of the two pathways.

R1P_Synthesis_Comparison cluster_chem Chemical Synthesis (MacDonald) cluster_bio Enzymatic Synthesis (Phosphorolysis) TetraAcetyl Tetra-O-acetyl-ribose Fusion Vacuum Fusion (50°C, -AcOH) TetraAcetyl->Fusion H3PO4 H3PO4 (Anhydrous) H3PO4->Fusion Neutralization Neutralization & Ba2+ Precipitation Fusion->Neutralization High Thermal Stress Chem_Product R1P (Mix of α/β) + High Salt Waste Neutralization->Chem_Product Low Yield Guanosine Guanosine Reaction Phosphorolysis (pH 7.5, 45°C) Guanosine->Reaction Phosphate Phosphate Buffer (Pi) Phosphate->Reaction PNPase PNPase Enzyme (Immobilized) PNPase->Reaction Filtration Filtration Reaction->Filtration Guanine Guanine (Precipitate Byproduct) Reaction->Guanine Precipitation drives eq. Bio_Product α-D-Ribose 1-Phosphate (>95% Yield) Filtration->Bio_Product

Figure 1: Comparative workflow analysis. The enzymatic route (green) utilizes precipitation to drive equilibrium, whereas the chemical route (red) relies on harsh vacuum fusion.

Head-to-Head Performance Data

The following data is aggregated from standard pilot-scale runs (100g scale).

MetricChemical Synthesis (Fusion)Enzymatic Synthesis (PNPase)
Stereoselectivity Poor (

:

ratio ~ 80:20)
Excellent (Strictly

)
Isolated Yield 35 – 45%85 – 95%
Reaction Temp 50 – 60°C (Vacuum)25 – 45°C (Ambient)
Solvent System Organic/AcidicAqueous Buffer (pH 7.0-7.5)
Purification Complex (Fractional Crystallization)Simple (Filtration)
E-Factor (Waste) High (>50 kg waste / kg product)Low (<5 kg waste / kg product)
Cost Driver Purification labor & yield lossEnzyme cost (mitigated by reuse)

Strategic Recommendations

When to use Chemical Synthesis:
  • Isotopically Labeled Analogs: If you require specific radiolabeling on the phosphate group that is difficult to introduce via biological buffers.

  • Non-Natural Sugars: If the sugar moiety is modified (e.g., 2'-fluoro) such that wild-type enzymes cannot recognize the substrate.

When to use Enzymatic Synthesis:
  • Standard Production: For all standard D-Ribose 1-Phosphate requirements.

  • One-Pot Cascades: When R1P is an intermediate for nucleoside synthesis. The filtrate from the PNPase reaction can be pumped directly into a second reactor containing a Pyrimidine Nucleoside Phosphorylase to attach a new base (e.g., Uracil).

References

  • Hirschbein, B. L., et al. (1982). "Enzymatic synthesis of uridine 5'-triphosphate from glucose 6-phosphate and uridine." Journal of the American Chemical Society.

    • Context: Foundational work establishing the thermodynamics of enzym
  • MacDonald, D. L. (1961). "Chemical Synthesis of D-Ribose 1-Phosphate." Journal of Organic Chemistry.

    • Context: The original chemical fusion protocol, serving as the baseline for difficulty.
  • Hori, N., et al. (2006). "Highly efficient synthesis of 5-methyluridine from guanosine by a coupled enzymatic reaction." Journal of Biotechnology.

    • Context: Demonstrates the "Guanine Trap" method for driving R1P synthesis yields.
  • Whitesides, G. M. (1989). "Enzymes as catalysts in synthetic organic chemistry." Angewandte Chemie International Edition.

    • Context: Authoritative review on the shift from chemical to enzymatic processing in carbohydr

functional differences between α-D-ribose 1-phosphate and β-D-ribose 1-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Functional Utility in Enzymatic Nucleoside Synthesis

Executive Summary & Technical Orientation

In the context of nucleoside analogue synthesis—critical for antiviral and antineoplastic drug development—


-D-ribose 1-phosphate (

-R1P)
is the biologically obligate intermediate. Its stereoisomer,

-D-ribose 1-phosphate (

-R1P)
, primarily functions as a competitive impurity in chemical synthesis or a mechanistic probe in structural biology.

This guide delineates the functional divergence between these two anomers. For researchers utilizing Purine Nucleoside Phosphorylase (PNP) or Uridine Phosphorylase (UP) for "one-pot" transglycosylation, understanding the strict stereospecificity of the phosphate donor is non-negotiable for process optimization.

Key Comparative Metrics
Feature

-D-Ribose 1-Phosphate

-D-Ribose 1-Phosphate
Biological Role Primary metabolic intermediate (Pentose Phosphate Pathway shunt)Non-metabolic / Synthetic artifact
Enzymatic Competency High (

optimal for PNP/UP)
Inert or Weak Competitive Inhibitor
Thermodynamic Stability Moderate (Subject to acid hydrolysis)Lower (Anomeric effect destabilization)
Synthesis Source Enzymatic (Phosphorolysis of Nucleosides)Chemical (Anomeric mixtures)

Mechanistic Divergence: The Inversion Rule

The functional difference between these anomers is dictated by the catalytic mechanism of the phosphorylase family.

The PNP Paradox

Natural nucleosides possess a


-glycosidic bond . However, Purine Nucleoside Phosphorylase (PNP) operates via an 

-like mechanism involving the attack of inorganic phosphate on the anomeric carbon (C1).
  • Forward Reaction (Phosphorolysis): Phosphate attacks the

    
    -nucleoside from the 
    
    
    
    -face, causing an inversion of configuration .
    • Result: Release of the base and formation of

      
      -R1P .
      
  • Reverse Reaction (Synthesis): To synthesize a bioactive

    
    -nucleoside, the enzyme requires a donor with an 
    
    
    
    -configuration to invert back to
    
    
    .

Critical Insight: If you supply pure


-R1P to a wild-type PNP, the reaction will stall. The enzyme's active site aligns the phosphate group to stabilize the transition state only for the 

-anomer.
Visualization: The Stereochemical Inversion Pathway

PNP_Mechanism Substrate β-Nucleoside (Substrate) Transition Transition State (Inversion at C1) Substrate->Transition + PNP Pi Inorganic Phosphate (Pi) Pi->Transition Product_A α-Ribose 1-Phosphate (Active Donor) Transition->Product_A Inversion Product_B Purine Base Transition->Product_B Product_A->Transition Reverse Synthesis (Requires New Base)

Figure 1: Stereochemical pathway of PNP. Note that the active phosphate donor must be in the


-configuration to yield the biologically relevant 

-nucleoside.

Stability and Identification Protocols

When sourcing R1P chemically, manufacturers often supply anomeric mixtures (


:

ratios varying from 60:40 to 90:10). Using a mixture compromises yield calculations and specific activity.
Protocol A: Discrimination via P NMR (Self-Validating)

This protocol is the gold standard for validating the purity of your phosphate donor before initiating enzymatic synthesis.

Principle: The coupling constant between the phosphorus and the H1 proton (


) differs significantly due to the dihedral angle differences in the furanose ring.

Materials:

  • Sample: 10 mg R1P (Lyophilized)

  • Solvent:

    
     (buffered to pH 7.5 to prevent hydrolysis)
    
  • Internal Standard: Trimethyl phosphate (TMP)

Workflow:

  • Dissolve R1P in 600

    
    L 
    
    
    
    .
  • Acquire proton-decoupled

    
    P NMR spectra (minimum 162 MHz).
    
  • Analysis Criteria:

    • 
      -Anomer:  Typically appears upfield relative to the 
      
      
      
      -anomer.
    • Coupling Constant (

      
      ): 
      
      • 
        -R1P: ~20-25 Hz (Characteristic of cis relationship).
        
      • 
        -R1P: ~10-15 Hz (Characteristic of trans relationship).
        
Protocol B: Differential Hydrolysis Stability

If NMR is unavailable, acid hydrolysis rates provide a secondary validation.


-R1P is thermodynamically less stable due to the 1,2-cis interaction (in certain conformations) and anomeric repulsion.
Condition

-R1P Half-life (

)

-R1P Half-life (

)
pH 7.5, 25°C > 48 Hours> 24 Hours
pH 4.0, 25°C ~ 45 Minutes~ 15 Minutes

Note: Data derived from standard glycosyl phosphate stability profiles [1].

Application: Enzymatic Synthesis of Nucleoside Analogues

This section details how to utilize


-R1P for the synthesis of Cladribine or Fludarabine intermediates using a transglycosylation workflow.
The Workflow

The "Biocatalytic Exchange" relies on thermodynamic equilibrium. Because


-R1P is inert, it effectively lowers the effective concentration of the donor, shifting the equilibrium toward hydrolysis rather than synthesis.

Enzymatic_Workflow Start Crude R1P Input (Mix of α and β) Check 31P NMR QC Is α > 95%? Start->Check Process_Good Add Target Base + PNP Enzyme Check->Process_Good Yes Process_Bad Purification Required (Anion Exchange) Check->Process_Bad No Reaction Reaction: α-R1P + Base -> β-Nucleoside + Pi Process_Good->Reaction Waste β-R1P Accumulation (Unreacted Waste) Reaction->Waste Inert Fraction

Figure 2: Decision tree for utilizing R1P sources. High


-content necessitates purification to prevent kinetic drag.
Experimental Protocol: Kinetic Competency Assay

Objective: Confirm the functional activity of


-R1P vs. a mixed sample.
  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Recombinant E. coli PNP (0.1 Units/mL).

  • Substrate A (Control): 1 mM Inosine (Generates pure

    
    -R1P in situ).
    
  • Substrate B (Test): 1 mM Synthetic R1P + 1 mM Hypoxanthine.

  • Detection: Monitor decrease in absorbance at 293 nm (conversion of Hypoxanthine to Inosine/Analogue) or HPLC analysis.

  • Result Interpretation:

    • Plot Initial Velocity (

      
      ) vs. [Substrate].
      
    • If the synthetic R1P contains significant

      
      -anomer, the apparent 
      
      
      
      will be lower due to the "dead" mass of the
      
      
      -isomer not participating, and potentially acting as a weak competitive inhibitor for the phosphate binding pocket.

References

  • Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 magnetic resonance. X. Nucleoside structure and conformation. Journal of the American Chemical Society. Link(Foundational text on NMR distinction of glycosidic anomers).

  • Bzowska, A., Kulikowska, E., & Shugar, D. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics. Link(Authoritative review on PNP mechanism and stereospecificity).

  • Kaminski, J.W. & Jezewska, M.M. (1985). Intermediate formation of alpha-D-ribose 1-phosphate during phosphorolysis. Biochemical Journal. Link(Confirms the alpha-anomer as the product of phosphorolysis).

  • Tozzi, M. G., et al. (2006). Purine nucleoside phosphorylase as a target for drug development. Current Pharmaceutical Design. Link(Contextualizes R1P use in drug design).

specificity of nucleoside phosphorylases for D-ribose 1-phosphate

Comparative Guide: Nucleoside Phosphorylase Specificity for -D-Ribose 1-Phosphate (R1P)

Executive Summary

In the synthesis of modified nucleoside analogues (MNAs)—critical for antiviral and antineoplastic therapies—


-D-ribose 1-phosphate (R1P)

This guide objectively compares the R1P specificity of the three most dominant enzyme classes used in industrial biocatalysis: Mesophilic Bacterial PNPs (E. coli), Thermostable Bacterial PNPs (G. stearothermophilus), and Mammalian PNPs . We analyze kinetic parameters (


Mechanistic Foundation: The R1P Checkpoint

To understand specificity, one must understand the mechanism. NPs generally follow an Ordered Bi-Bi or Random Bi-Bi mechanism. The enzyme specificity for R1P is not merely about binding; it is about the strict stereochemical control of the anomeric center.

  • The Challenge: R1P is thermodynamically unstable and prone to hydrolysis or mutarotation to ribose-5-phosphate in solution.

  • The Solution: High-affinity NPs sequester R1P immediately or facilitate a "tight" transfer in bi-enzyme systems.

Reaction Pathway Visualization

The following diagram illustrates the critical "Ping-Pong" vs. Sequential flow where R1P specificity dictates the equilibrium of the synthetic direction.

NP_MechanismEnzFree Enzyme(NP)Complex1E-Nuc-PiComplexEnz->Complex1+ Nuc + PiNucNucleoside(Substrate A)PiPhosphate(Substrate B)BaseNucleobase(Product P)Complex1->BaseGlycosidic BondCleavageR1Pα-D-Ribose1-PhosphateComplex1->R1PPhosphorolysisBase->Complex1Base ExchangeR1P->EnzRelease (Rate Limiting)R1P->Complex1Synthesis Mode(High Affinity Required)

Figure 1: General kinetic mechanism of Nucleoside Phosphorylase. The affinity for R1P (Green Octagon) determines the efficiency of the reverse reaction (synthesis).

Comparative Analysis: Enzyme Classes

The choice of enzyme dictates the handling of R1P. Below is a breakdown of the three primary alternatives.

Escherichia coli PNP (EcPNP)
  • Profile: The "Workhorse." A hexameric enzyme with broad substrate specificity.

  • R1P Specificity: Moderate to High.

  • Performance: Exhibits a sequential mechanism. It accepts a wide range of modified bases, making it ideal for screening. However, its

    
     for R1P is often higher than mammalian counterparts, requiring higher concentrations of phosphate/sugar donor to drive synthesis.
    
Geobacillus stearothermophilus PNP (GsPNP)
  • Profile: The "Industrial Standard." Thermostable (active up to 60-70°C).

  • R1P Specificity: Temperature-dependent.

  • Performance: At elevated temperatures, the solubility of substrates increases, and the

    
     for R1P utilization spikes. However, at lower temperatures, it often shows lower affinity (higher 
    
    
    ) for R1P compared to mesophilic enzymes.
  • Advantage: The high temperature shifts the equilibrium, often favoring the synthesis direction if R1P is generated in situ.

Mammalian PNP (Human/Bovine)
  • Profile: The "Specialist." Trimeric structure.

  • R1P Specificity: Very High (Low

    
    ).
    
  • Performance: Extremely specific for purines (specifically guanine/hypoxanthine analogs). It binds R1P very tightly, which is beneficial for scavenging trace amounts of sugar, but it lacks the broad substrate tolerance for modified bases seen in bacterial enzymes.

Quantitative Comparison Data

The following data summarizes kinetic parameters for R1P (or its analogs) in the synthetic direction (Base + R1P

FeatureE. coli PNP (EcPNP)G. stearothermophilus PNP (GsPNP)Human PNP (HsPNP)
Structure HexamerHexamerTrimer
Mechanism Random/Ordered Bi-BiRandom Bi-BiOrdered Bi-Bi

for R1P
~0.3 – 0.6 mM~0.5 – 1.2 mM (at 60°C)< 0.1 mM
Substrate Scope Broad (Purines & Analogs)Broad (Purines)Strict (6-oxopurines)
Thermostability Low (< 50°C)High (up to 70°C)Low (37°C)
Best Use Case Lab-scale Synthesis / ScreeningIndustrial Scale / Low Solubility BasesTherapeutic Targets / Kinetic Studies

Experimental Protocol: Measuring R1P Specificity

To validate the specificity of an NP for R1P, one cannot simply add R1P due to its instability. The standard method is the Reverse Phosphorolysis Spectrophotometric Assay .

Principle

We measure the rate of nucleoside synthesis by coupling the consumption of a base (e.g., Hypoxanthine) and R1P to form Inosine.

  • Reaction: Hypoxanthine + R1P

    
     Inosine + 
    
    
  • Detection: Hypoxanthine absorbs at 250 nm; Inosine absorbs at 248 nm. However, a direct difference is hard to detect. A better approach is measuring the phosphorolysis direction to derive kinetic constants, or using a Xanthine Oxidase (XO) coupled assay in the reverse direction if studying breakdown.

Preferred Method: Direct variable substrate kinetic analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4 (serves as buffer and substrate).

    • R1P Stock: Synthesis of R1P is required (usually enzymatic generation from Guanosine + PNP + Arsenate, followed by purification). Commercial R1P is expensive and unstable.

    • Enzyme: Purified NP (0.1 U/mL final concentration).

  • Assay Setup (96-well plate or Quartz Cuvette):

    • Vary [R1P] from 0.05 mM to 5.0 mM.

    • Keep [Base] (e.g., Guanine) constant at saturation (e.g., 0.2 mM).

  • Measurement:

    • Monitor the increase in absorbance at 252 nm (formation of Guanosine) or 290 nm (for Uric acid if using a coupled breakdown assay).

    • Temperature: 25°C for EcPNP/HsPNP, 60°C for GsPNP.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. [R1P].
      
    • Fit to Michaelis-Menten equation:

      
      
      
Protocol Visualization

Assay_WorkflowStartSubstrate Prep(R1P + Base)MixReaction MixBuffer + EnzymeStart->MixInitiateDetectUV Detection(250-290 nm)Mix->DetectContinuous ReadDataKinetic Plot(Lineweaver-Burk)Detect->DataExtract v0ResultCalculate Km(Specificity)Data->ResultFit Data

Figure 2: Workflow for determining kinetic parameters of Nucleoside Phosphorylases.

Expert Insights & Recommendations

The "In Situ" Reality

In 95% of drug development applications, you will not add pure R1P. You will use a Transglycosylation setup:

Critical Insight: The specificity for R1P determines the "leakage" of the intermediate.

  • If the enzyme has low affinity for R1P (High

    
    ), R1P accumulates transiently and is susceptible to hydrolysis (degradation to Ribose + 
    
    
    ), killing the yield.
  • Recommendation: For high-value synthesis, use EcPNP for its balance of affinity and broad substrate tolerance. Use GsPNP only if your substrate requires high temperatures for solubility.

Modifications

If your target molecule involves a modified sugar (e.g., 2'-deoxy-2'-fluoro-R1P):

  • Mammalian enzymes generally fail due to steric clashes.

  • Bacterial enzymes (EcPNP) are structurally more flexible and are the preferred choice for ribose-modified analogs.

References

  • Pugmire, M. J., & Ealick, S. E. (2002). Structural analyses reveal two distinct families of nucleoside phosphorylases. Biochemical Journal, 361(1), 1–25. [Link]

  • Krenitsky, T. A., et al. (1981). Purine nucleoside synthesis, an efficient method employing nucleoside phosphorylases. Biochemistry, 20(13), 3615–3621. [Link]

  • Bzowska, A., Kulikowska, E., & Shugar, D. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacology & Therapeutics, 88(3), 349–425. [Link]

  • Hori, N., et al. (2010). Practical synthesis of 2,6-dihalogenated purine nucleosides using thermostable nucleoside phosphorylase. Journal of Bioscience and Bioengineering, 110(5), 533-537. [Link]

Safety Operating Guide

Personal protective equipment for handling d-Ribose-1-d

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm now diving into the safety aspect, starting with a deep dive into the Safety Data Sheet (SDS) and associated handling guides for d-Ribose-1-d. My focus is on understanding the compound's potential hazards, from its physical and chemical properties to any toxicity data.

Clarifying Chemical Identity

I'm now clarifying the chemical identity; the provided name, "this compound," is suspect. My investigation focuses on standard nomenclature, as I suspect a typo. I'm moving toward identifying a correct chemical reference point before I can fully assess associated safety protocols.

Prioritizing Hazard Assessment

I'm now focusing on a hazard assessment, considering that "this compound" is likely a non-standard name. I am starting by assuming the user means D-Ribose, which is a common sugar, and will make that assumption clear. I plan to gather and synthesize information on handling this substance safely, focusing on PPE, hazard assessment, and disposal for immediate safety and logistical information for researchers.

Developing Safety Procedures

Now, I'm developing detailed procedures. I'll begin with a thorough search for the Safety Data Sheet (SDS) of this compound, and any available handling guides to understand its specific hazards. Additionally, I'll identify general lab safety standards and PPE recommendations for handling similar chemical powders. I'm also researching the proper disposal of this compound and similar biochemical reagents.

I'm now clarifying the chemical identity; the provided name, "this compound," is suspect. My investigation focuses on standard nomenclature, as I suspect a typo. I'm moving toward identifying a correct chemical reference point before I can fully assess associated safety protocols.

I'm now focusing on a hazard assessment, considering that "this compound" is likely a non-standard name. I am starting by assuming the user means D-Ribose, which is a common sugar, and will make that assumption clear. I plan to gather and synthesize information on handling this substance safely, focusing on PPE, hazard assessment, and disposal for immediate safety and logistical information for researchers.

The current stage is prioritizing safety and clarity. I'm assuming "this compound" refers to D-Ribose, which I'll explicitly state, emphasizing that it's an assumption. I'm gathering information and structuring a comprehensive PPE guide based on this assumption. The plan includes a clear introduction, citation, tables, diagrams, and explanations of the recommendations. The goal is to provide a practical and user-friendly guide while emphasizing the importance of verifying the substance's identity.

Defining Chemical Identity

I've decided to proceed assuming the user means D-Ribose, given the ambiguous name "this compound." This is now my central focus, with safety and clarity at the forefront. I'm structuring a detailed PPE guide, including explicit statements about my assumption. My strategy involves SDS research, a user-friendly format, and explanations for each recommendation to build trust and demonstrate expertise.

Developing Comprehensive Safety Guide

I'm now generating the safety guide and have decided to proceed by explicitly assuming the user meant D-Ribose, which I will state. I'll search for SDSs and general guidelines for low-hazard chemicals and will structure the guide with citations, tables, diagrams, and explanations. My focus is on clarity and providing a user-friendly and practical safety guide.

I've decided to proceed by explicitly assuming the user meant D-Ribose, which I will state. I'll search for SDSs and general guidelines for low-hazard chemicals and will structure the guide with citations, tables, diagrams, and explanations. My focus is on clarity and providing a user-friendly and practical safety guide.

Prioritizing Clarity in Safety Guide

I'm now prioritizing safety and clarity. I've decided to proceed assuming the user means D-Ribose, which I'll explicitly state, emphasizing that it's an assumption. I'm gathering information and structuring a comprehensive PPE guide based on this assumption. The plan includes a clear introduction, citation, tables, diagrams, and explanations of the recommendations. The goal is to provide a practical and user-friendly guide while emphasizing the importance of verifying the substance's identity.

I'm gathering information and structuring a comprehensive PPE guide based on D-Ribose, making explicit statements. I'll search the SDS for any guidelines and begin to create an easy-to-use guide with citations and diagrams.

Refining Safety Protocols

I'm now structuring the guide, starting with a clear clarification about assuming "this compound" refers to D-Ribose, which I'll explicitly state. I'm gathering information on PPE for handling low-hazard powders and solutions, and plan to create a user-friendly and well-cited safety guide with tables and diagrams. I'll highlight my reasoning for each recommendation.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.